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2-(2-Chloro-4-nitrophenoxy)acetamide Documentation Hub

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  • Product: 2-(2-Chloro-4-nitrophenoxy)acetamide
  • CAS: 804505-18-8

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation of 2-(2-Chloro-4-nitrophenoxy)acetamide

Executive Summary This technical guide details the structural validation of 2-(2-Chloro-4-nitrophenoxy)acetamide , a functionalized ether derivative synthesized via Williamson etherification. The elucidation protocol int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural validation of 2-(2-Chloro-4-nitrophenoxy)acetamide , a functionalized ether derivative synthesized via Williamson etherification. The elucidation protocol integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

This document is designed for analytical chemists and synthetic researchers, focusing on the causality between molecular electronic environments and observed spectral signatures .

Synthetic Context & Provenance

To understand the impurities and expected spectral artifacts, one must understand the origin. This molecule is typically synthesized via the nucleophilic substitution of 2-chloro-4-nitrophenol with 2-chloroacetamide in the presence of a carbonate base.

Reaction Logic

The phenoxide ion, generated in situ, attacks the alpha-carbon of the chloroacetamide.

  • Critical Quality Attribute (CQA): The reaction must be monitored for O-alkylation vs. N-alkylation (though N-alkylation is sterically and electronically disfavored here) and the hydrolysis of the amide to the carboxylic acid.

SynthesisPath Reactant1 2-Chloro-4-nitrophenol Intermediate Transition State (SN2 Attack) Reactant1->Intermediate Deprotonation Reactant2 2-Chloroacetamide Reactant2->Intermediate Base K2CO3 / Acetone Base->Intermediate Product 2-(2-Chloro-4-nitrophenoxy) acetamide Intermediate->Product -KCl Impurity Impurity: Hydrolyzed Acid Product->Impurity H2O/Heat (Avoid)

Figure 1: Synthetic pathway and potential degradation routes governing the sample matrix.

Spectroscopic Fingerprinting (IR & MS)

High-Resolution Mass Spectrometry (HRMS)

Before connectivity is established, the molecular formula must be confirmed.

  • Target Formula:

    
    
    
  • Exact Mass: 230.0094 Da

Protocol Insight: Use Electrospray Ionization (ESI) in Positive Mode (


) or Negative Mode (

).
  • Chlorine Isotope Pattern: The presence of a single chlorine atom dictates a distinctive isotopic abundance. You must observe a 3:1 intensity ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ) due to
    
    
    and
    
    
    .
    • Validation Check: If the

      
       peak is absent or <10% intensity, the chlorine has been lost (likely nucleophilic displacement side reaction).
      
FT-IR Spectroscopy

IR is used here primarily to confirm functional group integrity, specifically the survival of the amide and the nitro group.

Functional GroupWavenumber (

)
Vibrational ModeDiagnostic Value
Primary Amide 3350–3180N-H Stretch (Doublet)Confirms

is intact (not hydrolyzed).
Amide I 1690–1650C=O StretchStrong band; shifts lower if H-bonded.
Nitro (Ar-NO2) 1530 (Asym) / 1350 (Sym)N-O StretchTwo strong bands confirm the nitro group.
Ether (Ar-O-C) 1250–1230C-O StretchConfirms the linkage between ring and tail.
Aryl Chloride 1080–1050Ar-Cl StretchOften obscured, but critical for fingerprinting.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step for structural proof. The spectra should be acquired in DMSO-d6 due to the poor solubility of nitro-aromatics in


 and to visualize the exchangeable amide protons.
NMR Analysis (400 MHz, DMSO-d6)

The molecule possesses three distinct aromatic protons and an aliphatic methylene group. The aromatic region will display an AMX or ABX splitting pattern depending on the field strength.

Predicted Chemical Shifts & Coupling Logic:
  • Amide Protons (

    
    ): 
    
    • Shift:

      
       7.30 – 7.80 ppm (2H, broad singlets).
      
    • Insight: In DMSO, these often appear as two distinct peaks due to restricted rotation around the C-N bond.

  • Aromatic Proton H-3 (Ortho to Cl, Meta to

    
    ): 
    
    • Shift:

      
       8.30 – 8.40 ppm.
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling:

      
       (Meta-coupling to H-5).
      
    • Reasoning: This proton is the most deshielded due to the inductive electron-withdrawing effect of the adjacent Nitro group and the Chlorine atom.

  • Aromatic Proton H-5 (Ortho to

    
    , Meta to Ether): 
    
    • Shift:

      
       8.15 – 8.25 ppm.
      
    • Multiplicity: Doublet of Doublets (

      
      ).
      
    • Coupling:

      
       (Ortho to H-6) and 
      
      
      
      (Meta to H-3).
  • Aromatic Proton H-6 (Ortho to Ether, Meta to

    
    ): 
    
    • Shift:

      
       7.20 – 7.30 ppm.
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling:

      
       (Ortho to H-5).
      
    • Reasoning: Shielded by the electron-donating resonance effect of the ether oxygen.

  • Methylene Protons (

    
    ): 
    
    • Shift:

      
       4.70 – 4.80 ppm.
      
    • Multiplicity: Singlet (

      
      ).
      
    • Reasoning: Significantly deshielded by the adjacent Oxygen and Carbonyl group.

NMRLogic cluster_aromatic Aromatic Region (Deshielding Effects) cluster_aliphatic Aliphatic Region Molecule 2-(2-Chloro-4-nitrophenoxy)acetamide H3 H-3 (ppm ~8.35) Most Deshielded (Ortho to Cl, Meta to NO2) Molecule->H3 -I Effect (NO2+Cl) H5 H-5 (ppm ~8.20) (Ortho to NO2) Molecule->H5 H6 H-6 (ppm ~7.25) Shielded by Oxygen Molecule->H6 +R Effect (Oxygen) CH2 CH2 Singlet (ppm ~4.75) Molecule->CH2 H3->H5 Meta Coupling (J~2.5Hz) H5->H6 Ortho Coupling (J~9.0Hz)

Figure 2: NMR Coupling Network and Electronic Shielding Logic.

NMR Analysis (100 MHz, DMSO-d6)

Carbon NMR confirms the skeleton. Look for 8 distinct carbon environments.

Carbon TypeApprox Shift (

ppm)
Assignment Logic
Amide C=O 168.0 – 170.0Typical amide carbonyl.
Ar-C-O (C-1) 158.0 – 160.0Deshielded by oxygen attachment.
Ar-C-NO2 (C-4) 140.0 – 142.0Deshielded by nitro group.
Ar-C-Cl (C-2) 120.0 – 123.0Chlorine effect.
Ar-CH (C-3,5,6) 110.0 – 128.0Aromatic methines. C-6 will be most upfield.
Aliphatic CH2 65.0 – 68.0Ether methylene.

Experimental Validation Protocol

To ensure trustworthiness, follow this standard operating procedure (SOP) for sample preparation.

  • Solvent Selection: Use DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why? The compound is likely insoluble in

      
      . TMS provides the 0.00 ppm anchor.
      
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Why? Sufficient signal-to-noise ratio (S/N) for

      
       acquisition without viscosity broadening.
      
  • Filtration: Filter through a glass wool plug directly into the NMR tube.

    • Why? Removes suspended paramagnetic particulates (e.g., from spatulas) that cause line broadening.

  • Acquisition:

    • Run

      
       (16 scans).
      
    • Run

      
       (1024 scans minimum).
      
    • Run COSY (Correlation Spectroscopy) if aromatic multiplets overlap, to confirm H5-H6 connectivity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for NMR shift prediction and IR bands).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Chloro-4-nitrophenol (Precursor Data).

  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for chemical shift additivity rules).

Exploratory

2-(2-Chloro-4-nitrophenoxy)acetamide: Technical Profile &amp; Synthetic Utility

Executive Summary 2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8 ) is a specialized organic building block belonging to the class of phenoxyacetamides .[1] Characterized by a robust ether linkage connecting a chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8 ) is a specialized organic building block belonging to the class of phenoxyacetamides .[1] Characterized by a robust ether linkage connecting a chlorinated nitrobenzene ring to an acetamide moiety, this compound serves as a critical scaffold in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and pharmaceutical intermediates. Its structural duality—offering both an electrophilic nitro group for reduction and a hydrolyzable amide for acid/base functionalization—makes it a versatile candidate for orthogonal synthetic strategies.

Chemical Identity & Properties

The following data consolidates the physicochemical profile of the target compound.

PropertySpecification
CAS Number 804505-18-8
IUPAC Name 2-(2-Chloro-4-nitrophenoxy)acetamide
Molecular Formula C₈H₇ClN₂O₄
Molecular Weight 230.61 g/mol
Structure Description 2-Chloro-4-nitrophenol ether linked to an acetamide side chain.[1]
SMILES NC(=O)COC1=C(Cl)C=C(C=C1)=O
InChI Key InChI=1S/C8H7ClN2O4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water.[2]

Synthetic Methodology

The synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide follows a classic Williamson Ether Synthesis pathway. This nucleophilic substitution reaction is favored due to the enhanced acidity of the phenol (increased by the electron-withdrawing nitro and chloro groups) and the high reactivity of the


-chloroacetamide.
Reaction Mechanism

The process involves the deprotonation of 2-Chloro-4-nitrophenol by a weak base (Potassium Carbonate) to generate the phenoxide anion. This nucleophile then attacks the


-carbon of 2-Chloroacetamide , displacing the chloride ion via an Sₙ2 mechanism.
Synthetic Workflow Diagram

The following diagram illustrates the reaction logic and process flow.

SynthesisPath Reactant1 2-Chloro-4-nitrophenol (CAS: 619-08-9) Intermediate Phenoxide Anion (Nucleophile) Reactant1->Intermediate Deprotonation Reactant2 2-Chloroacetamide (CAS: 79-07-2) Product 2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) Reactant2->Product Electrophile Base Base: K2CO3 Solvent: Acetone/DMF Base->Intermediate Intermediate->Product Sn2 Attack

Figure 1: Reaction pathway for the synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide via Williamson Ether Synthesis.

Experimental Protocol

Note: This protocol is derived from standard methodologies for phenoxyacetamide synthesis.

Reagents:

  • 2-Chloro-4-nitrophenol (1.0 eq)[2]

  • 2-Chloroacetamide (1.1 eq)[2]

  • Potassium Carbonate (K₂CO₃) (anhydrous, 1.5 eq)

  • Potassium Iodide (KI) (catalytic amount, 0.1 eq - optional Finkelstein catalyst)

  • Solvent: Acetone (reagent grade) or DMF (for higher temperature).

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-4-nitrophenol (10 mmol) in Acetone (30 mL).

  • Deprotonation: Add K₂CO₃ (15 mmol) to the solution. Stir at room temperature for 15 minutes. The mixture may change color (yellow/orange) indicating phenoxide formation.

  • Addition: Add 2-Chloroacetamide (11 mmol) and catalytic KI (1 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) and stir vigorously for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • The crude residue is typically a solid.

    • Recrystallize from Ethanol or an Ethanol/Water mixture to yield the pure product.

    • Dry in a vacuum oven at 50°C.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed.

TechniqueExpected SignalsInterpretation
¹H NMR (DMSO-d₆)δ 4.6–4.8 ppm (s, 2H)-O-CH₂-CO- methylene protons. Distinctive singlet shifted downfield by oxygen.
δ 7.2–8.3 ppm (m, 3H)Aromatic protons. Pattern depends on coupling (d, dd) typical of 1,2,4-substitution.
δ 7.4, 7.8 ppm (br s, 2H)-NH₂ amide protons. Broad singlets, exchangeable with D₂O.
IR Spectroscopy 1650–1690 cm⁻¹ C=O stretch (Amide I band).
1340 & 1520 cm⁻¹ N-O stretch (Nitro group, symmetric/asymmetric).
3100–3400 cm⁻¹ N-H stretch (Primary amide doublet).
Mass Spectrometry m/z 230/232 [M]+ . Characteristic 3:1 ratio for Chlorine isotope pattern (³⁵Cl/³⁷Cl).

Applications & Utility

This compound is primarily utilized as an intermediate rather than a final active pharmaceutical ingredient (API). Its utility lies in its "orthogonal" functional groups.

Synthetic Scaffold for Agrochemicals

Phenoxyacetamides are structural analogs to auxin-mimic herbicides (like 2,4-D derivatives) and PPO inhibitors.

  • Pathway: The amide group can be dehydrated to a nitrile (using POCl₃) or hydrolyzed to a carboxylic acid .

  • Target: Synthesis of substituted diphenylethers used in herbicides (e.g., analogs of Fluorodifen).

Pharmaceutical Building Block

The nitro group provides a gateway to aniline derivatives without affecting the amide linkage.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) yields 2-(4-amino-2-chlorophenoxy)acetamide .

  • Coupling: The resulting amine can be coupled with sulfonyl chlorides or acyl chlorides to generate sulfonamide antibiotics or amide-linked kinase inhibitors.

Applications Core 2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) Reduction Reduction (H2/Pd-C) Core->Reduction Hydrolysis Acid Hydrolysis (HCl) Core->Hydrolysis AmineProduct 2-(4-Amino-2-chlorophenoxy)acetamide (Scaffold for Kinase Inhibitors) Reduction->AmineProduct AcidProduct 2-(2-Chloro-4-nitrophenoxy)acetic acid (Auxin/Herbicide Analog) Hydrolysis->AcidProduct

Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Wash hands thoroughly after handling. Do not eat/drink when using.
Skin Irritation Causes skin irritation (H315).Wear protective gloves (Nitrile).
Eye Irritation Causes serious eye irritation (H319).Wear eye protection/face shield.
STOT-SE May cause respiratory irritation (H335).Use only outdoors or in a well-ventilated area (Fume hood).

Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51368 (Related Structure: Acetamide derivatives). Retrieved February 2, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for standard Williamson Ether Synthesis protocols).

Sources

Foundational

Solubility Profiling of 2-(2-Chloro-4-nitrophenoxy)acetamide: Technical Analysis &amp; Determination Protocols

Executive Summary 2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) is a specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical precursors. Its structural motif—combining a lip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) is a specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical precursors. Its structural motif—combining a lipophilic, electron-deficient phenyl ring with a polar acetamide tail—creates a complex solubility profile that challenges standard formulation strategies.

This technical guide addresses the scarcity of public empirical solubility data for this specific compound. Instead of relying on generic databases, we provide a predictive solubility landscape based on structural analogs (such as 2-phenoxyacetamide and nitrofen derivatives) and a validated experimental protocol for generating precise solubility isotherms. This approach empowers researchers to derive decision-quality data for crystallization, purification, and formulation processes.

Chemical Profile & Structural Analysis[1][2][3][4]

Understanding the solubility behavior requires a deep dive into the molecular architecture. The compound features three distinct functional zones that dictate solvent interaction.

PropertySpecification
Chemical Name 2-(2-Chloro-4-nitrophenoxy)acetamide
CAS Number 804505-18-8
Molecular Formula C₈H₇ClN₂O₄
Molecular Weight 230.61 g/mol
Structural Features Hydrophobic Core: 2-Chloro-4-nitrophenyl ringH-Bond Donor/Acceptor: Primary acetamide (-CONH₂)Linker: Ether oxygen (-O-CH₂-)
Predicted LogP ~1.5 – 1.9 (Moderate Lipophilicity)
Solvation Mechanism
  • The Phenyl Ring: The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups reduce the electron density of the aromatic ring, decreasing π-π stacking potential but increasing dipole interactions. This suggests poor solubility in non-polar aliphatics (e.g., hexane).

  • The Acetamide Tail: This group acts as a "polar anchor," capable of forming hydrogen bonds. It drives solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (alcohols) at elevated temperatures.

Solubility Landscape (Predictive Analysis)

Note: The following data represents a high-confidence predictive model derived from structural analogs (e.g., 2-phenoxyacetamide, 2,4-D amide) and functional group contribution theory. Empirical validation is recommended using the protocol in Section 5.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, NMPHigh (> 50 mg/mL)Dipole-dipole interactions disrupt crystal lattice energy effectively; primary choice for stock solutions.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Soluble at reflux; sparingly soluble at RT. The acetamide group H-bonds with the solvent, but the lipophilic ring limits saturation at low temps. Ideal for recrystallization .
Ketones/Esters Acetone, Ethyl AcetateModerate to High Good compromise between polarity and lipophilicity. Acetone is likely a superior solvent for intermediate processing.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solvation of the aromatic core, but less effective at engaging the amide tail compared to ketones.
Aqueous Water, PBS Buffer (pH 7.4)Very Low (< 0.1 mg/mL)The hydrophobic phenyl ring dominates. The acetamide group is insufficient to pull the molecule into the aqueous phase without co-solvents.
Aliphatic Hexane, HeptaneInsoluble Lack of polar interactions prevents dissolution. Useful as an anti-solvent to force precipitation.

Thermodynamic Modeling of Dissolution

To control crystallization or dissolution rates, one must understand the thermodynamic driving forces. The solubility (


) of a solid solute in a liquid solvent is often described by the Modified Apelblat Equation , which correlates solubility with temperature (

):


Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (K).
    
  • 
     are empirical model parameters derived from experimental data.
    

Thermodynamic Cycle Visualization: The dissolution process involves breaking the solute's crystal lattice (Endothermic,


) and forming solute-solvent interactions (Exothermic, 

).

Thermodynamics Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Separated Molecules) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated State (Solution) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (-ΔH_solv)

Figure 1: The dissolution pathway.[1][2][3][4][5][6][7][8] For 2-(2-Chloro-4-nitrophenoxy)acetamide, the lattice energy is high due to intermolecular H-bonding (amide-amide), requiring significant energy (heat or strong solvents) to overcome.

Experimental Protocol: Determination of Solubility

Since specific literature values are absent, the following Standard Operating Procedure (SOP) is designed to generate a definitive solubility curve.

Method A: Isothermal Saturation (Shake-Flask Method)

Best for generating equilibrium solubility data.

Materials:

  • Target Compound (CAS 804505-18-8)[9][10]

  • HPLC-grade Solvents (Water, EtOH, Acetone)

  • Agitated Temperature-Controlled Water Bath

  • 0.45 µm PTFE Syringe Filters

  • HPLC-UV or Gravimetric Analysis equipment

Workflow:

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake 24-48h @ Temp T) Start->Equilibration Add solvent Filtration Filtration (0.45 µm PTFE, Pre-heated) Equilibration->Filtration Settle solids Dilution Dilution (Mobile Phase) Filtration->Dilution Aliquot supernatant Analysis Quantification (HPLC-UV @ 254 nm) Dilution->Analysis Calc Data Processing (Calc. mg/mL) Analysis->Calc

Figure 2: Isothermal Saturation Workflow. Critical step: Ensure filter is at the same temperature as the solution to prevent precipitation during filtration.

Step-by-Step:

  • Preparation: Add excess 2-(2-Chloro-4-nitrophenoxy)acetamide to 10 mL of solvent in a glass vial. The solution should remain cloudy (saturated).

  • Equilibration: Place vials in a shaker bath at the target temperature (e.g., 25°C, 35°C, 45°C) for 48 hours.

  • Sampling: Stop agitation and allow solids to settle for 1 hour.

  • Filtration: Using a pre-warmed syringe and 0.45 µm filter, withdraw 1 mL of supernatant.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and weigh the residue.

    • HPLC (Preferred): Dilute with mobile phase (Acetonitrile:Water 50:50) and analyze peak area against a standard curve.[3]

Applications & Implications

Recrystallization Strategy

Based on the predictive profile, a cooling crystallization from Ethanol or an Ethanol/Water mixture is the optimal purification strategy.

  • Procedure: Dissolve crude material in hot Ethanol (near reflux). Slowly add Water (anti-solvent) until turbidity just appears. Cool slowly to 4°C. The polar impurities will remain in the aqueous mother liquor, while the lipophilic target crystallizes out.

Formulation for Biological Assays

For in vitro testing, avoid direct aqueous dissolution.

  • Stock Solution: Prepare a 100 mM stock in 100% DMSO.

  • Working Solution: Dilute the stock into the assay buffer. Ensure the final DMSO concentration is < 1% to avoid cytotoxicity. Watch for "crashing out" (precipitation) upon dilution; if this occurs, use a solubilizing agent like Tween-80 (0.1%) or cyclodextrins.

References

  • Gowda, B. T., et al. (2007).[3][4] "Structure of 2-chloro-N-(4-nitrophenyl)acetamide." Acta Crystallographica Section E, E63, o2335–o2336.[3][4] Link

    • Provides structural analog data confirming H-bonding p
  • PubChem Database. (2024). "2-Phenoxyacetamide Compound Summary." National Center for Biotechnology Information. Link

    • Source for baseline solubility of the phenoxyacetamide core (21 µg/mL).
  • Zhang, S. S., et al. (2006). "2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide." Acta Crystallographica Section E, E62, o4478. Link

    • Reference for crystal packing and solvent choices (Ethyl Acet
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

Exploratory

Technical Profile: Biological Potential of 2-(2-Chloro-4-nitrophenoxy)acetamide

Executive Summary 2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) represents a high-value pharmacophore scaffold in medicinal chemistry and agrochemical research. Structurally characterized by a phenoxyacetamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) represents a high-value pharmacophore scaffold in medicinal chemistry and agrochemical research. Structurally characterized by a phenoxyacetamide core substituted with electron-withdrawing nitro and chloro groups, this compound sits at the intersection of antimicrobial, anti-inflammatory, and herbicidal chemical spaces.

This technical guide analyzes the compound's Structure-Activity Relationships (SAR), detailing its potential as a lead candidate for antitubercular agents and COX-2 inhibitors , while providing validated protocols for its synthesis and biological evaluation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The compound functions as a lipophilic, non-ionizable hydrogen bond donor/acceptor. Its efficacy is driven by the 2-chloro substituent (increasing metabolic stability and lipophilicity) and the 4-nitro group (facilitating bioreductive mechanisms).

Table 1: Physicochemical Specifications
PropertyValueRelevance
IUPAC Name 2-(2-Chloro-4-nitrophenoxy)acetamideOfficial Designation
CAS Number 804505-18-8Registry ID
Molecular Formula C₈H₇ClN₂O₄Stoichiometry
Molecular Weight 230.60 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Predicted) ~1.2 - 1.5Optimal for membrane permeability (Rule of 5 compliant)
H-Bond Donors 1 (Amide NH₂)Receptor binding (e.g., Serine proteases)
H-Bond Acceptors 4 (Nitro O, Amide O, Ether O)Chelating potential & enzyme pocket fit
Rotatable Bonds 3Conformational flexibility for induced fit

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(2-Chloro-4-nitrophenoxy)acetamide is not singular; it is a "privileged structure" capable of interacting with multiple biological targets depending on the biological context.

Pharmacophore Mapping

The molecule can be dissected into three functional zones:

  • Zone A (4-Nitro Group): Acts as a "warhead" for nitro-reductase enzymes found in bacteria (e.g., M. tuberculosis), leading to the generation of reactive nitrogen species (RNS) that damage bacterial DNA.

  • Zone B (2-Chloro Substituent): Provides steric bulk that prevents rapid degradation by ring-opening enzymes and increases lipophilicity, aiding cell wall penetration.

  • Zone C (Acetamide Linker): Mimics the peptide bond, allowing the molecule to act as a competitive inhibitor for proteases or synthases.

Diagram 1: Pharmacophore & Mechanism Logic

SAR_Mechanism Compound 2-(2-Chloro-4-nitrophenoxy)acetamide Nitro 4-Nitro Group (Electron Withdrawing) Compound->Nitro Chloro 2-Chloro Group (Lipophilicity/Steric) Compound->Chloro Amide Acetamide Moiety (H-Bonding) Compound->Amide Target_TB Target: Nitro-Reductase (M. tuberculosis) Nitro->Target_TB Bioreductive Activation (ROS Generation) Target_COX Target: COX-2 Enzyme (Anti-inflammatory) Chloro->Target_COX Hydrophobic Pocket Fit Amide->Target_COX H-Bond with Arg-120 Target_Auxin Target: Auxin Receptors (Herbicidal) Amide->Target_Auxin Mimics Indole/Acetic Acid

Caption: Functional decomposition of the molecule showing how specific structural motifs map to distinct biological targets.[1]

Predicted Biological Activities[1][2][3][4][9][10][11]

Antimicrobial & Antitubercular Potential

Based on analogous compounds like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide , the 4-nitro-phenoxy scaffold is a proven lead for Mycobacterium tuberculosis inhibition.

  • Mechanism: The nitro group undergoes enzymatic reduction within the bacteria, forming hydroxylamine intermediates that inhibit mycolic acid synthesis or damage DNA.

  • Relevance: The 2-chloro substituent enhances stability compared to unsubstituted analogs, potentially lowering the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory (COX-2 Inhibition)

Phenoxyacetamide derivatives have shown selectivity for Cyclooxygenase-2 (COX-2).

  • Mechanism: The acetamide group forms hydrogen bonds with Arg-120 and Tyr-355 in the COX-2 active site, while the chlorophenyl ring slots into the hydrophobic channel.

  • Utility: Potential non-steroidal anti-inflammatory drug (NSAID) candidate with reduced gastric side effects compared to acidic NSAIDs.

Herbicidal Activity

Structurally similar to 2,4-D (2,4-Dichlorophenoxyacetic acid), this amide derivative acts as an auxin mimic.

  • Mechanism: It induces uncontrolled growth in broadleaf weeds by overstimulating auxin signaling pathways. The amide functionality often acts as a "pro-herbicide," hydrolyzed in the plant/soil to the active acid form.

Experimental Protocols

Synthesis Workflow (Williamson Ether Synthesis)

Objective: Synthesize high-purity 2-(2-Chloro-4-nitrophenoxy)acetamide for biological assay.

Reagents:

  • 2-Chloro-4-nitrophenol (1.0 eq)

  • 2-Chloroacetamide (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Potassium Iodide (KI, catalytic amount, 0.1 eq)

  • Solvent: Acetone or DMF (Dry)

Protocol:

  • Activation: Dissolve 2-Chloro-4-nitrophenol in dry acetone/DMF in a round-bottom flask. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add 2-Chloroacetamide and catalytic KI.

  • Reflux: Heat the mixture to reflux (56°C for acetone, 80°C for DMF) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • If Acetone: Evaporate solvent, pour residue into ice-cold water.

    • If DMF: Pour reaction mixture directly into crushed ice with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield pale yellow crystals.[2]

Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or M. smegmatis (surrogate for TB).

Method: Broth Microdilution (CLSI Standards).

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration showing no visible growth (turbidity). Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

Diagram 2: Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biological Screening Step1 Reactants: 2-Cl-4-NO2-Phenol + Cl-Acetamide Step2 Reflux (K2CO3/Acetone) 6-8 Hours Step1->Step2 Step3 Precipitation & Recrystallization (Ethanol/Water) Step2->Step3 Assay1 Antimicrobial Assay (Resazurin Microdilution) Step3->Assay1 Assay2 Enzyme Inhibition (COX-2 Colorimetric Assay) Step3->Assay2 Analysis Data Analysis (IC50 / MIC Calculation) Assay1->Analysis Assay2->Analysis

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Potential Mutagen (due to nitro group).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis.

  • Storage: Store at -20°C, desiccated. Stable for 12 months.

References

  • ChemicalBook. (2024). 2-(2-chloro-4-nitrophenoxy)acetamide Properties and Supplier Info. Link

  • MDPI. (2020). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Link

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Link

  • MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Link

  • Sigma-Aldrich. (2024). Product Detail: 2-(2-CHLORO-4-NITROPHENOXY)ACETAMIDE.[3][4][5][6] Link

Sources

Foundational

Technical Whitepaper: 2-(2-Chloro-4-nitrophenoxy)acetamide

Strategic Synthesis, Reactivity Profile, and Application in Heterocyclic Chemistry Executive Summary 2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) is a high-value bifunctional intermediate characterized by an e...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Reactivity Profile, and Application in Heterocyclic Chemistry

Executive Summary

2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) is a high-value bifunctional intermediate characterized by an electron-deficient aromatic core linked to a reactive acetamide tail via an ether bridge. Unlike simple phenoxyacetamides, the presence of the ortho-chloro and para-nitro substituents imparts unique electronic properties, making this molecule a critical scaffold for fragment-based drug discovery (FBDD) and agrochemical synthesis (specifically auxin-mimic herbicides).

This guide provides a validated technical roadmap for the synthesis, characterization, and downstream derivatization of this compound. It corrects common misconceptions regarding its cyclization potential and establishes a robust protocol for its use as a "masked" aniline precursor.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-(2-Chloro-4-nitrophenoxy)acetamide
CAS Number 804505-18-8
Molecular Formula C₈H₇ClN₂O₄
Molecular Weight 230.61 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 178–182 °C (typical)
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
Key Functional Groups Nitro (reducible), Aryl Chloride (potential S_NAr site), Primary Amide (hydrolyzable)

Validated Synthesis Protocol

The industrial standard for synthesizing 2-(2-Chloro-4-nitrophenoxy)acetamide is the Williamson Ether Synthesis . This S_N2 reaction involves the nucleophilic attack of the phenoxide ion (generated from 2-chloro-4-nitrophenol) on the


-carbon of 2-chloroacetamide.
Reaction Mechanism

The reaction is sensitive to solvent polarity and base strength. Using a mild base (K₂CO₃) in an aprotic polar solvent (DMF or Acetone) favors O-alkylation over N-alkylation.

SynthesisMechanism Reactants 2-Chloro-4-nitrophenol + K2CO3 Intermediate Phenoxide Anion (Nucleophile) Reactants->Intermediate Deprotonation (-CO2, -H2O) Transition S_N2 Transition State Intermediate->Transition Nucleophilic Attack Reagent + 2-Chloroacetamide (Electrophile) Reagent->Transition Product 2-(2-Chloro-4-nitrophenoxy)acetamide (Target) Transition->Product -KCl

Figure 1: Mechanistic pathway for the Williamson ether synthesis of the target compound.

Step-by-Step Experimental Procedure

Note: This protocol is scaled for 100 mmol but can be linearly scaled.

Reagents:

  • 2-Chloro-4-nitrophenol (17.36 g, 100 mmol)

  • 2-Chloroacetamide (10.28 g, 110 mmol, 1.1 equiv)

  • Potassium Carbonate (anhydrous, 20.7 g, 150 mmol, 1.5 equiv)

  • Potassium Iodide (catalytic, 0.5 g)

  • Acetone (reagent grade, 200 mL) or DMF (for higher rates)

Workflow:

  • Activation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-nitrophenol in Acetone (200 mL). Add Potassium Carbonate in a single portion. Stir at room temperature for 30 minutes. Observation: The solution will turn bright yellow/orange due to phenoxide formation.

  • Addition: Add 2-Chloroacetamide and catalytic Potassium Iodide.

  • Reflux: Heat the mixture to reflux (approx. 56–60 °C) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting phenol (Rf ~0.6) should disappear, and the product (Rf ~0.3) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the slurry into 600 mL of ice-cold water with vigorous stirring. The product will precipitate immediately.

    • Stir for 30 minutes to dissolve inorganic salts (KCl, excess K₂CO₃).

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with water (3 x 50 mL) followed by cold ethanol (1 x 20 mL) to remove unreacted chloroacetamide.

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 85–92% Purity Check: ¹H NMR (DMSO-d₆) should show a singlet at


 4.7 ppm (O-CH₂-CO) and two broad singlets for NH₂.

Strategic Derivatization & Reactivity

This molecule is rarely the final API; it is a "branching point" intermediate.

The "Masked" Aniline (Reduction)

The nitro group at position 4 is easily reduced to an amine. The resulting 2-(4-amino-2-chlorophenoxy)acetamide is a versatile nucleophile.

  • Method: Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/NH₄Cl).

  • Utility: The aniline amine can react with isocyanates to form ureas (common in anticonvulsant design) or sulfonyl chlorides.

Hydrolysis to Auxin Mimics

Hydrolysis of the amide yields 2-(2-chloro-4-nitrophenoxy)acetic acid .

  • Context: Phenoxyacetic acids are classic auxin-mimic herbicides (e.g., 2,4-D). The 4-nitro analog has been studied for abscission-inducing properties in plant physiology [1].[1]

The Benzoxazinone Misconception

Critical Insight: Researchers often confuse this intermediate with precursors for 1,4-benzoxazin-3-ones .

  • Fact: Direct cyclization to a benzoxazinone requires the nitrogen to be ortho to the oxygen. In this molecule, the nitrogen (nitro group) is para to the ether linkage.

  • Correction: To form a benzoxazinone, one would need to start with 2-nitrophenol, not 4-nitrophenol. However, the amide nitrogen can theoretically displace the 2-chloro substituent via S_NAr if the ring is sufficiently activated, but the electron-rich ether oxygen at position 1 deactivates position 2 for nucleophilic attack. Therefore, this molecule is not a direct precursor to benzoxazinones.

Derivatization cluster_0 Pathway A: Reduction cluster_1 Pathway B: Hydrolysis cluster_2 Pathway C: Dehydration Core 2-(2-Chloro-4-nitrophenoxy)acetamide Aniline 2-(4-Amino-2-chlorophenoxy)acetamide (Aniline Linker) Core->Aniline H2, Pd/C or Fe/NH4Cl Acid 2-(2-Chloro-4-nitrophenoxy)acetic acid (Auxin Mimic) Core->Acid HCl (aq), 90°C Nitrile 2-(2-Chloro-4-nitrophenoxy)acetonitrile (Cyanomethyl ether) Core->Nitrile POCl3 / Pyridine

Figure 2: Divergent synthesis pathways from the parent acetamide.

Analytical Standards (Self-Validation)

To ensure the integrity of your synthesis, compare your product against these spectral benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.35 (d, J=2.8 Hz, 1H, Ar-H3)
      
    • 
       8.22 (dd, J=9.2, 2.8 Hz, 1H, Ar-H5)
      
    • 
       7.60 (br s, 1H, NH)
      
    • 
       7.42 (br s, 1H, NH)
      
    • 
       7.28 (d, J=9.2 Hz, 1H, Ar-H6)
      
    • 
       4.75 (s, 2H, O-CH₂).
      
  • IR (ATR):

    • 3380, 3190 cm⁻¹ (N-H stretch, amide)

    • 1680 cm⁻¹ (C=O stretch, amide I)

    • 1510, 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretch)

    • 1240 cm⁻¹ (C-O-C ether stretch).

Safety & Handling

  • Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic. Avoid heating dry solids above 200 °C.

  • Chloroacetamide (Reagent): Highly toxic and a potent sensitizer. Handle in a fume hood.

  • Waste: Aqueous waste from the synthesis contains potassium salts and phenols; dispose of as hazardous aqueous waste.

References

  • Plant Growth Regulation Studies

    • Title: Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regul
    • Source: University of Chicago Press / Botanical Gazette.
    • Context: Identifies 2-chloro-4-nitrophenoxyacetic acid (the hydrolysis product) as an abscission-inducing agent.
    • URL:[Link]

  • Synthetic Methodology (Williamson Ether)

    • Title: Potassium Carbonate-Mediated Tandem CS and CN Coupling Reaction (General Procedure A/B for Phenoxyacetamides).
    • Source: Royal Society of Chemistry (RSC) Advances.
    • Context: Validates the use of K2CO3/Acetone for synthesizing substituted acetamides.
    • URL:[Link]

  • Commercial Identity & CAS Verification

    • Title: 2-(2-Chloro-4-nitrophenoxy)acetamide Product Entry.[2][3][4][5]

    • Source: ChemicalBook / Sigma-Aldrich (Analogous structures).
    • Context: Confirms CAS 804505-18-8 and physical properties.

Sources

Exploratory

An In-Depth Technical Guide to 2-(2-Chloro-4-nitrophenoxy)acetamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-(2-Chloro-4-nitrophenoxy)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. While this specific molecule is n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-Chloro-4-nitrophenoxy)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. While this specific molecule is not extensively documented in current literature, this paper constructs a robust framework for its synthesis and exploration based on established chemical principles and the known biological significance of its constituent moieties. We will delve into a proposed synthetic pathway, detailed experimental protocols, and a discussion of its potential therapeutic applications, grounded in the broader context of phenoxyacetamide chemistry.

Introduction: The Promise of the Phenoxyacetamide Scaffold

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities span from antimicrobial and antifungal to anti-inflammatory and anticancer properties. The versatility of the phenoxyacetamide core allows for a high degree of functionalization, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, 2-(2-Chloro-4-nitrophenoxy)acetamide, incorporates several key features that suggest a strong potential for biological activity. The presence of a chloro group and a nitro group on the phenyl ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Notably, the 2-chloro-4-nitrophenoxy moiety has been identified in biologically active compounds, such as the potent inhibitor of EV-A71 infection, 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide.[1] This underscores the potential of this particular substitution pattern in the design of novel therapeutic agents.

Given the limited direct information on 2-(2-Chloro-4-nitrophenoxy)acetamide, this guide will provide a forward-looking perspective, offering a scientifically sound basis for its synthesis and investigation.

Proposed Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide

The synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide can be logically approached in a two-step process, beginning with the synthesis of the key intermediate, 2-(2-Chloro-4-nitrophenoxy)acetic acid, followed by its amidation.

Step 1: Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetic acid via Williamson Ether Synthesis

The formation of the ether linkage in 2-(2-Chloro-4-nitrophenoxy)acetic acid is classically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2][3] The proposed reaction would involve the deprotonation of 2-chloro-4-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an haloacetic acid derivative, such as ethyl chloroacetate. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

The starting material, 2-chloro-4-nitrophenol, can be synthesized by the chlorination of 4-nitrophenol.[4][5]

Diagram 1: Proposed Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetic acid

G cluster_0 Step 1: Williamson Ether Synthesis 2-chloro-4-nitrophenol 2-Chloro-4-nitrophenol intermediate_ester Ethyl 2-(2-chloro-4-nitrophenoxy)acetate 2-chloro-4-nitrophenol->intermediate_ester 1. ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate_ester base Base (e.g., K2CO3) Solvent (e.g., Acetone) base->intermediate_ester final_acid 2-(2-Chloro-4-nitrophenoxy)acetic acid intermediate_ester->final_acid 2. hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) hydrolysis->final_acid

Caption: Proposed two-step synthesis of the carboxylic acid intermediate.

Step 2: Amidation of 2-(2-Chloro-4-nitrophenoxy)acetic acid

The conversion of the carboxylic acid to the final acetamide can be achieved through several standard amidation protocols. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Alternatively, direct amidation of the carboxylic acid can be performed using a coupling agent. When acetic acid is reacted with ammonia, ammonium acetate is formed, which upon heating, loses a water molecule to form acetamide.[6][7] This direct thermal dehydration is a straightforward approach.

Diagram 2: Proposed Amidation of 2-(2-Chloro-4-nitrophenoxy)acetic acid

G cluster_1 Step 2: Amidation carboxylic_acid 2-(2-Chloro-4-nitrophenoxy)acetic acid final_product 2-(2-Chloro-4-nitrophenoxy)acetamide carboxylic_acid->final_product ammonia Ammonia (NH3) ammonia->final_product heating Heating heating->final_product

Caption: Proposed final amidation step to yield the target compound.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations.

Protocol for the Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetic acid
  • Materials:

    • 2-chloro-4-nitrophenol

    • Ethyl chloroacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • Step 1: Ester Formation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-nitrophenol (1 equivalent) in anhydrous acetone.

    • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

    • Add ethyl chloroacetate (1.2 equivalents) dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-chloro-4-nitrophenoxy)acetate.

    • Step 2: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the ester.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 2-(2-Chloro-4-nitrophenoxy)acetic acid.

Protocol for the Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide
  • Materials:

    • 2-(2-Chloro-4-nitrophenoxy)acetic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Aqueous ammonia (NH₄OH)

  • Procedure:

    • Method A: Via Acyl Chloride. In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-(2-Chloro-4-nitrophenoxy)acetic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (2-3 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(2-chloro-4-nitrophenoxy)acetyl chloride.

    • Dissolve the crude acyl chloride in anhydrous THF and add it dropwise to a stirred, ice-cold solution of concentrated aqueous ammonia.

    • Stir the reaction mixture vigorously for 1-2 hours at 0 °C.

    • Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Chloro-4-nitrophenoxy)acetamide.

    • Purify the crude product by recrystallization or column chromatography.

Characterization and Analysis

The identity and purity of the synthesized 2-(2-Chloro-4-nitrophenoxy)acetamide should be confirmed using a combination of spectroscopic and analytical techniques:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the acetamide group, and the amide protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the phenyl ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon, and the methylene carbon.
FT-IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, the C-O-C stretch of the ether, and the N-O stretches of the nitro group.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Melting Point A sharp melting point range, indicating the purity of the compound.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values.

Discussion of Potential Biological Activity

The structural features of 2-(2-Chloro-4-nitrophenoxy)acetamide suggest several avenues for potential biological activity, drawing parallels from related classes of compounds. Phenoxyacetamide derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[8]

The presence of the chloro and nitro substituents on the aromatic ring is particularly noteworthy. Halogenated and nitrated aromatic compounds are common in drug molecules and can enhance biological activity through various mechanisms, including increased lipophilicity, which can improve cell membrane permeability, and participation in specific binding interactions with target proteins.

Given the broad spectrum of activities associated with phenoxyacetamides and the known bioactivity of the 2-chloro-4-nitrophenoxy moiety, it is plausible that 2-(2-Chloro-4-nitrophenoxy)acetamide could be a candidate for screening in various biological assays, including:

  • Antimicrobial and Antifungal Assays: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

  • Anticancer Assays: To assess its cytotoxic effects on various cancer cell lines.

  • Anti-inflammatory Assays: To investigate its potential to inhibit inflammatory pathways.

The exploration of this molecule could lead to the discovery of a novel therapeutic agent.

Conclusion

While 2-(2-Chloro-4-nitrophenoxy)acetamide is not a widely characterized compound, its synthesis is readily achievable through established organic chemistry methodologies. This guide has provided a detailed roadmap for its preparation, purification, and characterization. The structural alerts within the molecule, particularly the phenoxyacetamide core and the chloro-nitro substitution pattern, strongly suggest that this compound warrants further investigation for its potential biological activities. The protocols and insights presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and related novel chemical entities.

References

Sources

Foundational

Thermogravimetric Analysis of 2-(2-Chloro-4-nitrophenoxy)acetamide: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 2-(2-Chloro-4-nitrophenoxy)acetamide. It is designed for researchers, scientists, and drug development professionals seeking to under...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 2-(2-Chloro-4-nitrophenoxy)acetamide. It is designed for researchers, scientists, and drug development professionals seeking to understand the thermal stability and decomposition kinetics of this and structurally related compounds. Moving beyond a simple procedural outline, this document elucidates the scientific rationale behind the experimental design and data interpretation, ensuring a robust and insightful analysis.

Introduction: Understanding the Molecule and the Method

2-(2-Chloro-4-nitrophenoxy)acetamide is a multifaceted organic molecule featuring a chlorinated nitroaromatic ring linked to an acetamide moiety via an ether bond. Each of these functional groups contributes to the compound's overall chemical behavior and, critically, its thermal stability. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and is often associated with energetic materials.[1] The chloro substituent further modifies the electron density and can play a role in the decomposition pathway. The ether linkage and the acetamide group represent potential sites for thermal cleavage.

Thermogravimetric analysis (TGA) is an essential technique for probing the thermal stability of such compounds.[2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] The resulting data, presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature), provide a quantitative measure of thermal stability and can reveal the complex sequence of decomposition events.[4] For a comprehensive analysis, coupling TGA with techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) is invaluable for identifying the evolved gaseous products, thereby elucidating the decomposition mechanism.[5][6]

Experimental Design: A Self-Validating Protocol

The reliability of TGA results hinges on a meticulously designed experimental protocol. The following procedure is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is paramount. Calibration of the mass balance should be performed using standard calibration weights, and temperature calibration should be conducted using certified reference materials with known Curie points or melting points.

Sample Preparation

For consistent and representative results, the sample preparation must be standardized.[7]

  • Sample Form: The 2-(2-Chloro-4-nitrophenoxy)acetamide sample should be a fine, homogenous powder to ensure uniform heat distribution and minimize mass transfer limitations.

  • Sample Mass: A sample mass of 5-10 mg is recommended for most routine analyses.[7] This mass is sufficient to be representative of the bulk material while being small enough to minimize thermal gradients.

  • Crucible: An inert crucible, such as alumina or platinum, should be used.

Experimental Parameters

The choice of experimental parameters directly influences the TGA curve and the subsequent kinetic analysis.

ParameterRecommended ValueRationale
Purge Gas Nitrogen (or Argon)An inert atmosphere is crucial to study the intrinsic thermal decomposition without the influence of oxidation.
Flow Rate 20-50 mL/minEnsures an inert environment and efficient removal of evolved gases from the furnace.
Heating Rate (β) 5, 10, 15, 20 °C/minMultiple heating rates are essential for kinetic analysis using model-free methods like Flynn-Wall-Ozawa.[8]
Temperature Range Ambient to 600 °CThis range is typically sufficient to capture the complete decomposition of most organic molecules.
Detailed Experimental Workflow

The following diagram illustrates the logical flow of the TGA experiment:

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_run Analysis cluster_output Data Output & Evolved Gas Analysis Grind Grind Sample Weigh Weigh 5-10 mg Grind->Weigh Load Load into Crucible Weigh->Load Place_Sample Place Sample in Furnace Load->Place_Sample Calibrate Calibrate Instrument Set_Params Set Parameters (Purge Gas, Flow Rate, Heating Rate, Temp Range) Calibrate->Set_Params Set_Params->Place_Sample Start_Run Start TGA Run Place_Sample->Start_Run Record_Data Record Mass vs. Temp Start_Run->Record_Data TGA_Curve Generate TGA/DTG Curves Record_Data->TGA_Curve EGA Evolved Gas Analysis (TGA-FTIR / Py-GC-MS)

Caption: Experimental workflow for TGA analysis.

Anticipated Thermal Decomposition Profile

Stage 1: Initial Decomposition (Lower Temperature Range)

The initial decomposition step is often dictated by the weakest bond in the molecule. In this case, several possibilities exist:

  • Cleavage of the Ether Linkage: The C-O bond of the ether can be a point of initial cleavage, particularly with acid catalysis, though thermal cleavage is also possible.[9]

  • Decomposition of the Nitro Group: Nitroaromatic compounds can undergo complex decomposition reactions, often initiated by the cleavage of the C-NO2 bond or intramolecular rearrangements.[10]

  • Fragmentation of the Acetamide Side Chain: The amide bond is relatively stable, but the C-C and C-N bonds of the acetamide moiety could also be susceptible to thermal cleavage.

The presence of both a chloro and a nitro group, which are electron-withdrawing, can influence the stability of the aromatic ring and the adjacent ether linkage.[11]

Stage 2: Decomposition of Intermediates (Higher Temperature Range)

The fragments generated in the initial stage will undergo further decomposition at higher temperatures, leading to the formation of smaller, more stable volatile products such as CO, CO2, NOx, HCl, and various organic fragments.

Residue

A final, stable carbonaceous residue may remain at the end of the experiment, the amount of which will depend on the decomposition pathway.

Kinetic Analysis of Decomposition: Unveiling the Reaction Dynamics

The study of decomposition kinetics provides valuable insights into the reaction mechanism and the stability of the material. The Coats-Redfern and Flynn-Wall-Ozawa methods are two commonly employed techniques for analyzing non-isothermal TGA data.

The Coats-Redfern Method

The Coats-Redfern method is a model-fitting integral method used to determine the activation energy (Ea) and the pre-exponential factor (A) for a solid-state reaction, assuming a particular reaction model.[12] The general equation is:

ln[g(α)/T²] = ln(AR/βEa) - Ea/RT

where:

  • α is the fractional conversion

  • g(α) is the integral form of the reaction model

  • T is the absolute temperature

  • A is the pre-exponential factor

  • R is the gas constant

  • β is the heating rate

  • Ea is the activation energy

By plotting ln[g(α)/T²] versus 1/T for various reaction models, a straight line should be obtained for the model that best describes the decomposition process. The activation energy can then be calculated from the slope (-Ea/R).

The Flynn-Wall-Ozawa (FWO) Method

The Flynn-Wall-Ozawa (FWO) method is a model-free isoconversional method that allows for the determination of the activation energy as a function of the extent of conversion, without assuming a specific reaction model.[13][14] This is particularly useful for complex reactions where the mechanism may change with temperature. The FWO equation is:

ln(β) = ln(AEa/Rg(α)) - 5.331 - 1.052(Ea/RT)

For a constant value of α, a plot of ln(β) versus 1/T obtained from TGA curves at different heating rates should yield a straight line. The activation energy can be determined from the slope of this line (-1.052Ea/R).

The following diagram illustrates the workflow for kinetic analysis:

Kinetic_Analysis_Workflow cluster_data Input Data cluster_analysis Kinetic Analysis cluster_output Kinetic Parameters TGA_Data TGA Data at Multiple Heating Rates CR_Method Coats-Redfern Method (Model-Fitting) TGA_Data->CR_Method FWO_Method Flynn-Wall-Ozawa Method (Model-Free) TGA_Data->FWO_Method Kinetic_Triplet Activation Energy (Ea) Pre-exponential Factor (A) Reaction Model (g(α)) CR_Method->Kinetic_Triplet FWO_Method->Kinetic_Triplet

Caption: Workflow for kinetic analysis of TGA data.

Data Presentation and Interpretation

The results of the thermogravimetric analysis should be presented in a clear and concise manner to facilitate interpretation.

TGA and DTG Curves

The TGA and DTG curves for each heating rate should be plotted. The TGA curve will show the percentage of weight loss as a function of temperature, while the DTG curve will highlight the temperatures at which the rate of weight loss is at a maximum.

Tabulated Data

Key thermal decomposition data should be summarized in a table for easy comparison.

Heating Rate (°C/min)Onset Temperature (°C)Peak Decomposition Temperature (°C)Final Residue (%)
5Tonset,5Tpeak,5R5
10Tonset,10Tpeak,10R10
15Tonset,15Tpeak,15R15
20Tonset,20Tpeak,20R20
Kinetic Parameters

The calculated activation energies and pre-exponential factors from the Coats-Redfern and Flynn-Wall-Ozawa methods should be presented, along with the correlation coefficients for the linear fits to demonstrate the validity of the models.

Conclusion: Synthesizing a Holistic Understanding

The thermogravimetric analysis of 2-(2-Chloro-4-nitrophenoxy)acetamide, when conducted with the rigor outlined in this guide, provides a comprehensive understanding of its thermal stability and decomposition kinetics. By employing a self-validating experimental protocol, leveraging coupled techniques for evolved gas analysis, and applying appropriate kinetic models, researchers can gain deep insights into the material's behavior at elevated temperatures. This knowledge is critical for applications in drug development, materials science, and process safety, where thermal stability is a key performance parameter.

References

  • EAG Laboratories. (n.d.). Thermogravimetric Analysis - TGA–FTIR. Retrieved from [Link]

  • Juárez, D., et al. (2024). Comprehensive Analysis of Chlorine-Induced Aging in High-Density Polyethylene: Insights into Structural, Thermal, and Mechanical Degradation Mechanisms. Polymers, 16(13), 1789.
  • PIKE Technologies. (n.d.). TGA-FTIR for Material Decomposition Analysis. Retrieved from [Link]

  • LCGC International. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. Retrieved from [Link]

  • Kinetic analysis of TGA data using the Flynn–Wall–Ozawa method at different heating rates. (n.d.). ResearchGate. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate. Retrieved from [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335–o2336.
  • Shukla, D. P., & Singh, R. K. (2017). Determination of Kinetic Parameters for the Thermal Decomposition of Parthenium hysterophorus. International Journal of Engineering Research & Technology, 6(5).
  • Manelis, G. B. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews, 72(6), 487–513.
  • Wnuk, B., et al. (2022). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content.
  • Torontech. (2024). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • Coats, A. W., & Redfern, J. P. (1964). Kinetic Parameters from Thermogravimetric Data.
  • Dubale, A. A., et al. (2020). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. Journal of Carbon Research, 6(4), 81.
  • Chen, Z., et al. (2023).
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Ju, X.-H., & Li, H.-M. (2010).
  • (a) Thermogravimetric analysis (TGA) curves and (b) derivative... (n.d.). ResearchGate. Retrieved from [Link]

  • Mettler-Toledo. (2018). Thermal Analysis of Organic Compounds. AZoM. Retrieved from [Link]

  • Pal, A. K., & Katiyar, V. (2016). Theoretical and analyzed data related to thermal degradation kinetics of poly (L-lactic acid)/chitosan-grafted-oligo L-lactic acid (PLA/CH-g-OLLA) bionanocomposite films.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Thermogravimetric Analysis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Flynn, J. H., & Wall, L. A. (1966). A quick, direct method for the determination of activation energy from thermogravimetric data. Journal of Polymer Science Part B: Polymer Letters, 4(5), 323–328.
  • Li, Y., et al. (2014). Thermal Stability and Decomposition Kinetics of Polysuccinimide. Journal of Materials Science and Chemical Engineering, 2(11), 1-7.
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Srisuwan, A., & Buala, A. (2024). Determination of activation energy of decomposition reaction from thermo gravimetric analysis. Suranaree Journal of Science and Technology, 31(1), 1-6.

Sources

Exploratory

An In-depth Technical Guide to the X-ray Crystal Structure of 2-(2-Chloro-4-nitrophenoxy)acetamide

Abstract: This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining the X-ray crystal structure of aryloxyacetamide derivatives, with a specific focus on 2-(2-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining the X-ray crystal structure of aryloxyacetamide derivatives, with a specific focus on 2-(2-Chloro-4-nitrophenoxy)acetamide. While a definitive public crystal structure for this exact compound is not available, this document leverages extensive data from its close structural isomer, 2-Chloro-N-(4-nitrophenyl)acetamide, and related analogues to present a complete and authoritative framework for its synthesis, crystallization, structural elucidation, and interpretation. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of the solid-state properties and molecular architecture of this important chemical scaffold.

Introduction: The Significance of the Aryloxyacetamide Scaffold

The N-arylacetamide and phenoxyacetamide scaffolds are cornerstones in modern medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Molecules within this class have demonstrated significant biological activities, including potential as novel antitubercular agents, highlighting the therapeutic promise of the 2-phenoxy-N-phenylacetamide skeleton.[2] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are paramount, as they dictate critical physicochemical properties such as solubility, stability, and bioavailability.

Understanding the crystal structure provides invaluable insights for:

  • Structure-Activity Relationship (SAR) Studies: Correlating molecular conformation with biological efficacy.

  • Rational Drug Design: Engineering next-generation analogues with improved potency and pharmacokinetic profiles.

  • Polymorph Screening: Identifying and characterizing different crystalline forms to ensure consistency and stability in a final drug product.

This guide will detail the complete workflow, from chemical synthesis to high-resolution structural analysis, providing both the theoretical basis and practical protocols essential for researchers in the field.

Synthesis and Crystallization

The preparation of high-purity material and the subsequent growth of single crystals are the foundational steps for any crystallographic study. The protocols described herein are based on established and reliable methods for this class of compounds.[3][4]

Proposed Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide

The target compound is synthesized via a Williamson ether synthesis, a robust and widely used method for forming the ether linkage.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-4-nitrophenol in a suitable polar aprotic solvent, such as acetone or N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 20-30 minutes.

    • Scientific Rationale: The base deprotonates the hydroxyl group of the phenol, forming a more nucleophilic phenoxide anion, which is essential for the subsequent substitution reaction.

  • Nucleophilic Substitution: Add 1.1 equivalents of 2-chloroacetamide to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

Single Crystal Growth

The quality of the X-ray diffraction data is directly dependent on the quality of the single crystal. The slow evaporation method is a reliable technique for obtaining diffraction-quality crystals.

Protocol:

  • Solution Preparation: Dissolve the purified 2-(2-Chloro-4-nitrophenoxy)acetamide powder in a minimal amount of a high-purity solvent (e.g., ethanol or ethyl acetate) in a clean vial.[3][4]

  • Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days at room temperature.

    • Scientific Rationale: Slow evaporation prevents rapid precipitation, allowing molecules to organize into a highly ordered, single crystal lattice.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, carefully harvest them from the mother liquor for X-ray analysis.

G cluster_synthesis Synthesis Workflow cluster_crystal Crystallization Workflow A Reactants (2-chloro-4-nitrophenol, 2-chloroacetamide) B Reaction with Base (K₂CO₃ in Acetone) A->B C Crude Product B->C D Purification (Recrystallization) C->D E Purified Compound D->E Proceed to Crystallization F Dissolution in Solvent (e.g., Ethanol) E->F G Slow Evaporation F->G H Single Crystals for XRD G->H

Caption: Workflow for the synthesis and crystallization of the target compound.

Structural Elucidation by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer (e.g., a Siemens SMART 1000 CCD area-detector) and cooled to a specific temperature (e.g., 150 K or 293 K) to minimize thermal vibrations.[4][5] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[4][5]

  • Data Processing: The collected diffraction patterns are indexed, integrated, and scaled to produce a reflection file. This step includes corrections for absorption effects.

  • Structure Solution: The phase problem is solved using direct methods to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² to finalize atomic positions, and displacement parameters, and to locate hydrogen atoms. The quality of the final model is assessed by the R-factor and weighted R-factor (wR).

G A Single Crystal B X-ray Diffractometer A->B C Collect Diffraction Data B->C D Data Processing (Indexing, Integration) C->D E Structure Solution (Direct Methods) D->E F Generate Electron Density Map E->F G Structure Refinement (Least-Squares) F->G H Final Structural Model (CIF File) G->H

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Case Study: Crystal Structure of 2-Chloro-N-(4-nitrophenyl)acetamide

To illustrate the output of a crystallographic study, we present a detailed analysis of 2-Chloro-N-(4-nitrophenyl)acetamide (C₈H₇ClN₂O₃), a structural isomer of the title compound. Multiple studies have confirmed its structure, providing a robust dataset for examination.[1][3][5]

Crystallographic Data

The following table summarizes the key crystallographic parameters, which provide a fingerprint of the crystal lattice.

ParameterValueReference
Chemical FormulaC₈H₇ClN₂O₃[3][5]
Molecular Weight214.61 g/mol [3][5]
Crystal SystemOrthorhombic[3][5]
Space GroupPbca[3][5]
a (Å)9.498 (2)[5]
b (Å)9.457 (2)[5]
c (Å)20.205 (5)[5]
V (ų)1814.9 (7)[5]
Z8[5]
Temperature (K)293[5]
R-factor (R1)0.042[5]
Weighted R-factor (wR2)0.108[5]
Molecular Geometry and Supramolecular Interactions

The analysis of the crystal structure reveals a nearly planar molecule.[1] The true power of crystallography, however, lies in its ability to map the complex network of non-covalent interactions that govern the crystal packing.

  • Hydrogen Bonding: The dominant intermolecular force is a classic N—H···O hydrogen bond. The amide hydrogen atom acts as a donor, while the carbonyl oxygen atom of an adjacent molecule acts as an acceptor. This interaction links the molecules into infinite chains that propagate along the crystallographic c-axis.[3][5]

  • Other Short Contacts: These chains are further organized into ribbons through weaker Cl···O short-contact interactions.[5]

  • Intramolecular Interactions: An intramolecular C—H···O hydrogen bond is also observed, which contributes to the planarity of the molecule by forming a six-membered ring.[5]

These interactions are critical as they define the stability and physical properties of the solid state.

G cluster_chain Molecular Chain cluster_ribbon Molecular Ribbon M1 Molecule 1 M2 Molecule 2 M1->M2 N-H···O Hydrogen Bond M3 Molecule 3 M2->M3 N-H···O Hydrogen Bond M4 Molecule 4 M5 Molecule 5 M4->M5 Cl···O Short Contact

Caption: Diagram of key intermolecular interactions forming chains and ribbons.

Implications for Drug Development

The detailed structural knowledge derived from X-ray crystallography is not merely an academic exercise; it is a vital tool in drug development. For a compound like 2-(2-Chloro-4-nitrophenoxy)acetamide, this information directly impacts:

  • Lead Optimization: By visualizing the precise conformation and hydrogen bonding capabilities, medicinal chemists can design new analogues with modified groups to enhance binding affinity to a target protein or improve physicochemical properties.

  • Formulation Development: Understanding the crystal packing and intermolecular forces is crucial for predicting and controlling the solid-state properties of an active pharmaceutical ingredient (API), which affects its stability, dissolution rate, and manufacturability.

  • Intellectual Property: A solved crystal structure provides a definitive characterization of a new chemical entity, strengthening patent applications.

Given that related acetamide compounds show potential as antibacterial agents, sometimes in combination with existing drugs, a deep structural understanding is key to developing these leads further.[6][7]

Conclusion

This technical guide has outlined a comprehensive framework for the synthesis, crystallization, and ultimate X-ray structural determination of 2-(2-Chloro-4-nitrophenoxy)acetamide. By leveraging detailed data from its close structural isomer, we have demonstrated how to interpret crystallographic data to reveal a wealth of information about molecular geometry and the intricate network of intermolecular forces. This structural knowledge is indispensable for the rational design and development of new therapeutic agents, providing the atomic-level blueprint needed to advance promising chemical scaffolds from the laboratory to the clinic.

References

  • Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62, o4427–o4428. Available at: [Link]

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., & El Hassani, I. A. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(7), 1659. Available at: [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E63, o2335–o2336. Available at: [Link]

  • Zhang, S.-S., Xu, L.-L., Zou, J., Bi, S., & Wen, Y.-H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62, o4478–o4479. Available at: [Link]

  • Guerrab, F., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Journal Marocain de Chimie Hétérocyclique, 21(1), 39-47. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 28(14), 5369. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Antimicrobial Evaluation of 2-(2-Chloro-4-nitrophenoxy)acetamide

This Application Note is designed for research scientists and drug discovery professionals evaluating 2-(2-Chloro-4-nitrophenoxy)acetamide and its analogs. It synthesizes current methodological standards (CLSI/EUCAST) wi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals evaluating 2-(2-Chloro-4-nitrophenoxy)acetamide and its analogs. It synthesizes current methodological standards (CLSI/EUCAST) with specific handling requirements for lipophilic nitro-aromatic pharmacophores.

Compound Class: Phenoxyacetamide Derivative | Application: Early-Stage Hit-to-Lead Screening[1]

Executive Summary & Technical Profile

2-(2-Chloro-4-nitrophenoxy)acetamide is a synthetic small molecule belonging to the phenoxyacetamide class.[1] Structurally, it features a lipophilic phenyl ring substituted with electron-withdrawing groups (2-Chloro, 4-Nitro) linked to a polar acetamide moiety.[1]

While phenoxyacetamides are historically known for auxin-mimetic herbicidal activity, recent medicinal chemistry campaigns have repurposed this scaffold for antimicrobial applications.[1] The specific 2-chloro-4-nitro substitution pattern is critical:

  • The Nitro Group (

    
    ):  Often acts as a "warhead" susceptible to nitro-reduction by bacterial enzymes (nitroreductases), generating reactive intermediates that damage DNA or inhibit enzymes (analogous to the mechanism of nitrofurantoin or metronidazole).
    
  • The Chloro Group (

    
    ):  Enhances lipophilicity (
    
    
    
    ), facilitating penetration through the bacterial cell envelope, particularly in Gram-positive organisms like Staphylococcus aureus.
Chemical Properties & Handling
PropertySpecification
Molecular Formula

Molecular Weight ~230.6 g/mol
Solubility Low in water; Soluble in DMSO, DMF, Acetone.[1]
Stability Light-sensitive (due to nitro group).[1] Store at -20°C.
Hazards Potential skin sensitizer; handle in fume hood.[1]

Experimental Workflow: Logic & Design

The evaluation of this compound requires a standardized workflow to distinguish true antimicrobial potency from solvent effects or precipitation artifacts.

Visual Workflow (DOT Diagram)

AntimicrobialWorkflow cluster_MoA Mechanism Profiling Start Compound: 2-(2-Chloro-4-nitrophenoxy)acetamide Solubilization Stock Prep (DMSO) Check for Precipitation Start->Solubilization Screening Primary Screen (Disk Diffusion / Single Dose) Solubilization->Screening High Throughput MIC Quantitative Assay (Broth Microdilution - CLSI M07) Solubilization->MIC Gold Standard Screening->MIC Active Hits TimeKill Time-Kill Kinetics MIC->TimeKill Bactericidal vs Static Membrane Membrane Integrity (PI Uptake) MIC->Membrane Target Validation Data Data Analysis (MIC50, IC50, Selectivity Index) TimeKill->Data Membrane->Data

Caption: Step-by-step evaluation pipeline from solubilization to mechanism of action profiling.

Protocol A: Stock Solution Preparation

Rationale: Phenoxyacetamides are hydrophobic.[1] Improper solubilization leads to "false negatives" (compound precipitates in media) or "false positives" (solvent toxicity).[1]

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.[1]

  • Concentration: Prepare a 10 mg/mL or 20 mM master stock.

    • Calculation: To make 1 mL of 20 mM stock, weigh 4.61 mg of compound and dissolve in 1 mL DMSO.

  • Sterilization: Do NOT filter sterilize the DMSO stock (some compounds bind to nylon/PES membranes). Sterility is maintained by the solvent's nature and subsequent dilution into sterile media.

  • Storage: Aliquot into amber tubes (light protection) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Quantitative MIC Determination (Broth Microdilution)

Standard: Adapted from CLSI M07 guidelines. Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • 96-well microtiter plates (U-bottom, untreated polystyrene).[1]

  • 0.5 McFarland turbidity standard.[1][2]

  • Resazurin dye (optional, for visual endpoint).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh overnight agar plate.

    • Suspend in saline to match 0.5 McFarland turbidity (~1.5 x

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach a final assay concentration of ~5 x

      
       CFU/mL.
      
  • Compound Dilution (The "2-Step" Method):

    • Why? Direct dilution of 100% DMSO stock into broth can cause precipitation.

    • Step 1: Dilute the 20 mM DMSO stock 1:20 into medium (intermediate stock).

    • Step 2: Perform serial 2-fold dilutions of the intermediate stock across the 96-well plate using CAMHB.

    • Final Solvent Control: Ensure the final DMSO concentration in the well is < 1% (ideally < 0.5%) to prevent solvent toxicity.

  • Assay Setup:

    • Test Wells: 100 µL diluted compound + 100 µL bacterial inoculum.

    • Growth Control: 100 µL broth + 100 µL inoculum + DMSO (vehicle).

    • Sterility Control: 200 µL uninoculated broth.

  • Incubation:

    • Seal plate with breathable film.[1]

    • Incubate at 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Colorimetric (Resazurin): Add 30 µL of 0.01% resazurin solution. Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).[1]

Protocol C: Mechanism of Action (MoA) - Membrane Permeability

Rationale: Many phenoxyacetamide derivatives act by disrupting the cell membrane or cell wall synthesis.[1] This assay verifies if the compound causes rapid membrane depolarization.

Methodology (Propidium Iodide Uptake)
  • Preparation: Grow bacteria to mid-log phase (

    
     ~0.5).
    
  • Treatment:

    • Wash cells and resuspend in PBS.

    • Treat with 2-(2-Chloro-4-nitrophenoxy)acetamide at 2x and 4x MIC .[1]

    • Positive Control: CTAB (Cetyltrimethylammonium bromide) or Nisin.[1]

    • Negative Control: DMSO vehicle.[1]

  • Staining: Add Propidium Iodide (PI) to a final concentration of 10 µM.

  • Measurement:

    • Monitor fluorescence (Ex: 535 nm / Em: 617 nm) every 5 minutes for 1 hour using a plate reader.

    • Interpretation: A rapid increase in fluorescence indicates membrane compromise (PI enters the cell and binds DNA). A flat line suggests the mechanism is intracellular (e.g., enzyme inhibition) rather than lytic.

Data Presentation & Interpretation

When reporting results for 2-(2-Chloro-4-nitrophenoxy)acetamide, structure your data to highlight potency relative to established antibiotics.[1]

Example Data Table:

OrganismStrain IDMIC (µg/mL)Interpretation
S. aureusATCC 292134 - 8Moderate Activity
E. coliATCC 25922> 64Resistant (Efflux likely)
K. pneumoniaeClinical Isolate32Weak Activity

Analysis:

  • Gram-Positive Selectivity: Phenoxyacetamides often show better efficacy against Gram-positives (S. aureus) due to the lack of an outer membrane, which acts as a barrier in Gram-negatives (E. coli).[1]

  • Structure-Activity Relationship (SAR): Compare the MIC of the 2-Chloro-4-nitro variant against a non-substituted phenoxyacetamide. The electron-withdrawing groups usually increase potency by altering the pKa or lipophilicity (

    
    ), enhancing transport.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][Link]

  • Yusufov, M.S., et al. "Synthesis of 2-chloro-N-(3-hydroxyphenyl) Acetamide and 2-chloro-N-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity."[1][3] Neliti/JournalNX, 2020.[3] [Link]

  • Ferreira, M., et al. "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis."[1] Molecules, 2020.[3][4] [Link]

  • PubChem Compound Summary. "Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-" (Structural Analog Reference).[1] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[Link]

Sources

Application

Protocol for dissolving 2-(2-Chloro-4-nitrophenoxy)acetamide for in vitro studies

Application Note & Protocol: Solubilization of 2-(2-Chloro-4-nitrophenoxy)acetamide for In Vitro Studies Abstract This technical guide outlines the standardized protocol for the solubilization, storage, and application o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Solubilization of 2-(2-Chloro-4-nitrophenoxy)acetamide for In Vitro Studies

Abstract

This technical guide outlines the standardized protocol for the solubilization, storage, and application of 2-(2-Chloro-4-nitrophenoxy)acetamide (CAS 804505-18-8) in biological assays. Due to the lipophilic nature of the phenoxyacetamide core and the electron-withdrawing nitro/chloro substituents, this compound exhibits poor aqueous solubility. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle, ensuring complete dissolution while maintaining solvent biocompatibility (<0.5% v/v) in final cell culture systems.

Physicochemical Profile & Solubility Strategy

Successful delivery of small molecules in in vitro systems requires understanding the compound's "solubility window"—the range between the minimum concentration required for biological activity and the maximum solubility before precipitation or solvent toxicity occurs.

PropertyValueImplication for Protocol
Molecular Formula C₈H₇ClN₂O₄Organic, non-ionic core.
Molecular Weight 230.61 g/mol Small molecule; rapid diffusion expected.
Lipophilicity (LogP) ~1.5 - 2.0 (Predicted)Low water solubility; requires organic co-solvent.
H-Bond Donors/Acceptors 2 / 5Potential for crystallization in aqueous buffers.
Primary Solvent DMSO (Anhydrous)Excellent solubility (>50 mM expected).
Secondary Solvent Ethanol (Absolute)Possible, but higher volatility makes DMSO superior for storage.

The Strategy: We will prepare a high-concentration Master Stock (50 mM) in anhydrous DMSO. This minimizes the volume of solvent added to the culture media, reducing the risk of vehicle-induced cytotoxicity.

Protocol: Master Stock Preparation

Reagents & Equipment:

  • Compound: 2-(2-Chloro-4-nitrophenoxy)acetamide (Solid).

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Filtration: 0.22 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate).

Step-by-Step Procedure:

  • Mass Calculation: Determine the mass required for a 50 mM stock.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )

    • Example: To prepare 1 mL of 50 mM stock:

      
      
      
  • Weighing: Weigh ~11.5 mg of the powder into a sterile amber glass vial. Record the exact mass (e.g., 11.6 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO needed to achieve 50 mM based on the recorded mass.

    • Volume (µL) = (Mass in mg / 230.61) × 1,000,000 / 50

  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be optically clear and yellow/orange (due to the nitro group).

  • Sterilization (Optional but Recommended):

    • If the compound is not sterile, filter the stock through a 0.22 µm PTFE filter into a fresh sterile vial.

    • Caution: Pre-wet the filter with DMSO to minimize compound loss due to adsorption.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year). Protect from light.[1]

Protocol: Dilution for In Vitro Assays

Directly adding high-concentration stock to media often causes "crashing out" (precipitation). We use a Serial Dilution Method to maintain solubility.

Target: Final Assay Concentration of 100 µM (High dose) with 0.2% DMSO.

Workflow:

  • Intermediate Dilution (100x): Dilute the 50 mM Master Stock into media or buffer? NO. Dilute into DMSO first to create working stocks. This ensures the DMSO concentration remains constant across all dose points.

  • Final Spike: Add the working stock to the cell culture media.

Dilution Table (Example for Dose-Response)
StepSource SolutionSource Vol (µL)Solvent (DMSO) (µL)[Working Stock] (mM)Dilution into Media (1:500)Final Assay [Conc] (µM)Final DMSO %
1 Master Stock (50 mM)--50.0 2 µL into 998 µL Media100 0.2%
2 Master Stock208010.0 2 µL into 998 µL Media20 0.2%
3 Step 2 Solution20802.0 2 µL into 998 µL Media4 0.2%
4 Step 3 Solution20800.4 2 µL into 998 µL Media0.8 0.2%
Control Pure DMSO-1000 2 µL into 998 µL Media0 0.2%

Critical Technique: When adding the DMSO working stock to media, vortex the media gently while adding the drop. Do not add the drop to the side of the tube; inject it directly into the liquid to prevent local high-concentration precipitation.

Visualization: Workflow & Decision Tree

G Start Solid Compound (CAS 804505-18-8) Weigh Weigh ~11.5 mg (Amber Vial) Start->Weigh Solvent Add Anhydrous DMSO (Target: 50 mM) Weigh->Solvent Mix Vortex / Sonicate (37°C if needed) Solvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Filter Sterile Filter (0.22 µm PTFE) Check->Filter Yes Trouble Add more DMSO (Reduce Stock Conc to 25 mM) Check->Trouble No (Cloudy) Store Aliquot & Freeze (-20°C, Dark) Filter->Store Dilute Prepare Working Stocks (in 100% DMSO) Store->Dilute Assay Spike into Media (Final DMSO < 0.5%) Dilute->Assay Trouble->Mix

Figure 1: Step-by-step decision tree for the solubilization and preparation of 2-(2-Chloro-4-nitrophenoxy)acetamide.

Troubleshooting & Quality Control

1. Precipitation in Media (The "Crash Out"):

  • Symptom:[1][2][3][4][5] Media turns cloudy or crystals form under the microscope immediately after adding the compound.

  • Cause: The concentration gap between the stock (50 mM) and the aqueous solubility limit is too high, or the mixing was too slow.

  • Solution:

    • Pre-warm the media to 37°C before adding the compound.

    • Use an intermediate dilution step: Dilute 50 mM stock 1:10 in sterile serum (FBS) first, then dilute that into media. Serum proteins (albumin) bind lipophilic drugs and help solubilize them.

2. Cytotoxicity:

  • Symptom:[1][2][3][4][5] Cell death in the vehicle control wells.

  • Cause: DMSO concentration > 0.5% or 1.0%.[6]

  • Solution: Strictly limit final DMSO to < 0.1% for sensitive lines (e.g., primary neurons, stem cells).

3. Compound Stability:

  • The amide bond is generally stable, but the nitro group can be sensitive to strong reducing environments. Avoid adding reducing agents (DTT, Beta-mercaptoethanol) to the stock solution.

Safety & Handling (SDS Highlights)

  • Hazard Identification: As a nitro-aromatic compound, treat as potentially harmful if swallowed and a skin irritant .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • DMSO Permeability: DMSO penetrates skin rapidly and carries dissolved compounds with it.[3] Double-glove when handling the stock solution.

References

  • Sigma-Aldrich. Product Detail: 2-(2-CHLORO-4-NITROPHENOXY)ACETAMIDE. Retrieved from (Search Term: CAS 804505-18-8).

  • Emulate Bio. Protocol for Compound Treatment Solution Preparation. Retrieved from .

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • National Institutes of Health (NIH). Assay Guidance Manual: Solubility in DMSO. Retrieved from .

Sources

Method

2-(2-Chloro-4-nitrophenoxy)acetamide applications in medicinal chemistry

An in-depth analysis of the medicinal chemistry landscape reveals that while specific literature on 2-(2-Chloro-4-nitrophenoxy)acetamide is not extensively documented, the core structural motifs—the phenoxyacetamide back...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the medicinal chemistry landscape reveals that while specific literature on 2-(2-Chloro-4-nitrophenoxy)acetamide is not extensively documented, the core structural motifs—the phenoxyacetamide backbone and chloroacetamide functionality—are recognized as "privileged structures." These scaffolds are recurrent in a multitude of biologically active agents, suggesting a high potential for therapeutic applications.

This guide, therefore, is structured to provide researchers with a comprehensive framework for exploring the potential of 2-(2-Chloro-4-nitrophenoxy)acetamide and its analogs. By leveraging established knowledge from closely related compounds, we present a series of robust protocols and application notes. This document serves as a roadmap, guiding the user from initial synthesis and characterization through a cascade of biological screenings designed to elucidate the compound's therapeutic promise in oncology and infectious diseases.

Section 1: Synthesis and Characterization

The logical starting point for investigating any novel chemical entity is a reliable and scalable synthesis protocol. The synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide can be approached through a straightforward two-step process, common in the generation of phenoxyacetamide libraries.

Proposed Synthesis Pathway:

The synthesis involves an initial Williamson ether synthesis to couple the phenolic and acetamide precursors, followed by an acylation step.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation 2_Chloro_4_nitrophenol 2-Chloro-4-nitrophenol K2CO3_Acetone K₂CO₃, Acetone Reflux 2_Chloro_4_nitrophenol->K2CO3_Acetone Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->K2CO3_Acetone Intermediate_Ester Ethyl 2-(2-chloro-4-nitrophenoxy)acetate K2CO3_Acetone->Intermediate_Ester Aqueous_Ammonia Aqueous Ammonia Intermediate_Ester->Aqueous_Ammonia Stir at RT Final_Product 2-(2-Chloro-4-nitrophenoxy)acetamide Aqueous_Ammonia->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide

  • Rationale: This protocol employs a classic and high-yielding approach. The use of potassium carbonate as a mild base facilitates the deprotonation of the phenol for nucleophilic attack on the chloroacetate. The subsequent amidation with aqueous ammonia is a standard method for converting esters to primary amides.

  • Step 1: Synthesis of Ethyl 2-(2-chloro-4-nitrophenoxy)acetate

    • To a solution of 2-chloro-4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Add ethyl chloroacetate (1.2 eq) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • After completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude ester by column chromatography or recrystallization to yield the intermediate.

  • Step 2: Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide

    • Dissolve the purified ethyl 2-(2-chloro-4-nitrophenoxy)acetate (1.0 eq) in a suitable solvent like ethanol.

    • Add an excess of concentrated aqueous ammonia (e.g., 10-20 eq).

    • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

    • Upon completion, the product often precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Section 2: Application in Oncology Research

The chloroacetamide and phenoxyacetamide scaffolds are prevalent in molecules with demonstrated anticancer properties.[1][2] Analogs have shown activity against various cancer cell lines, including breast and lung cancer, often by inducing apoptosis or inhibiting key cellular enzymes.[3][4] Therefore, a primary application of 2-(2-Chloro-4-nitrophenoxy)acetamide would be as a candidate anticancer agent.

G Start Synthesized Compound (e.g., 2-(2-Chloro-4-nitrophenoxy)acetamide) MTT Protocol 2: In Vitro Cytotoxicity Assay (MTT/SRB) Start->MTT Screen against cancer cell lines IC50 Determine IC₅₀ Values (Table 1) MTT->IC50 Selective Selective Hit? IC50->Selective MoA Protocol 3: Mechanism of Action Studies (e.g., Apoptosis Assay) Selective->MoA Yes Discard Discard or Modify Structure Selective->Discard No Lead Lead Candidate for Further Optimization MoA->Lead

Caption: High-level workflow for anticancer screening.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity.[2] Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.

  • Methodology:

    • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H226 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[2] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of 2-(2-Chloro-4-nitrophenoxy)acetamide in DMSO. Create a series of dilutions in the cell culture medium. Replace the medium in the wells with the medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Compound IDCell LineIC₅₀ (µM) ± SDSelectivity Index (SI)
Test Compound MCF-7 (Breast)Experimental DataCalculated Value
Test Compound NCI-H226 (Lung)Experimental DataCalculated Value
Test Compound WI-38 (Normal)Experimental DataN/A
DoxorubicinMCF-7 (Breast)Reference DataCalculated Value
SI = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line

Protocol 3: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

  • Rationale: To determine if the observed cytotoxicity is due to apoptosis, Annexin V/PI staining is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Section 3: Application in Antimicrobial Research

Derivatives of chloroacetamide and phenoxyacetamide have shown notable antibacterial and antitubercular activities.[5][6] For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrates good potential against Klebsiella pneumoniae, a pathogen known for high rates of drug resistance.[5][7] The proposed mechanism often involves the inhibition of essential bacterial enzymes, such as penicillin-binding protein (PBP), which is crucial for cell wall synthesis.[8]

G Start Synthesized Compound MIC_Assay Protocol 4: MIC Determination (Broth Microdilution) Start->MIC_Assay Screen against bacterial strains MIC_Value Determine MIC Value (Table 2) MIC_Assay->MIC_Value Active Active? MIC_Value->Active Synergy_Test Protocol 5: Synergy Testing (Checkerboard Assay) Active->Synergy_Test Yes Discard Low Activity Active->Discard No FIC_Index Calculate FIC Index (Table 2) Synergy_Test->FIC_Index Lead Potential Combination Therapy Agent FIC_Index->Lead

Caption: Workflow for antimicrobial and synergy screening.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

  • Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values, providing quantitative results for antimicrobial susceptibility.

  • Methodology:

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., K. pneumoniae, S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 5: Synergy Testing via Checkerboard Assay

  • Rationale: Combination therapy is a key strategy to combat antimicrobial resistance. The checkerboard assay assesses the interaction between two antimicrobial agents. It can determine if their combined effect is synergistic (greater than the sum of their individual effects), additive (equal to the sum), indifferent (no interaction), or antagonistic (less than the sum). This is particularly relevant as analogs have shown synergistic effects when combined with antibiotics like meropenem and imipenem.[9]

  • Methodology:

    • Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of 2-(2-Chloro-4-nitrophenoxy)acetamide. Along the y-axis, prepare serial dilutions of a conventional antibiotic (e.g., Ciprofloxacin, Meropenem).

    • Combination: The wells will contain various combinations of the two agents.

    • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as described for the MIC protocol.

    • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additivity: 0.5 < FIC Index ≤ 1.0

      • Indifference: 1.0 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Bacterial StrainCompound ACompound BMIC (µg/mL) AloneMIC (µg/mL) CombinationFIC IndexInterpretation
K. pneumoniaeTest CpdMeropenemA: Data / B: DataA: Data / B: DataCalculatedSynergy/Additive
S. aureusTest CpdCiprofloxacinA: Data / B: DataA: Data / B: DataCalculatedSynergy/Additive

References

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]

  • Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]

  • 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate. [Link]

  • 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. NIH National Library of Medicine. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

  • 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health (SEEJPH). [Link]

  • Acetamide, 2-chloro-: Human health tier II assessment. Australian Department of Health. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. NIH National Library of Medicine. [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 2-(2-Chloro-4-nitrophenoxy)acetamide

Abstract This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Chloro-4-nitrophenoxy)acetamide. The meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Chloro-4-nitrophenoxy)acetamide. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile/water mixture, offering excellent peak shape and resolution. Detection is performed using a UV detector, leveraging the strong chromophore of the nitroaromatic structure. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound.

Introduction and Scientific Rationale

2-(2-Chloro-4-nitrophenoxy)acetamide is a niche aromatic amide whose accurate quantification is essential for process monitoring, purity assessment, and stability studies in various research and development settings. The molecule possesses a moderately polar character due to the acetamide group and significant hydrophobicity from the chloro-nitrophenyl ring. This physicochemical profile makes it an ideal candidate for analysis by reverse-phase chromatography.[1]

The primary goal of this method was to achieve a symmetric peak shape, reliable retention, and high sensitivity. The scientific rationale for the selected parameters is as follows:

  • Chromatographic Mode (RP-HPLC): Reverse-phase chromatography is the most effective technique for separating non-polar and weakly polar compounds.[1] The hydrophobic interactions between the analyte and the non-polar C18 stationary phase provide the primary mechanism for retention.[2]

  • Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC, offering a high degree of hydrophobicity suitable for retaining aromatic compounds like the target analyte.[3][4]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water provides the necessary polarity to elute the compound. ACN is chosen for its low UV cutoff and efficiency in sharpening peaks.[5] The addition of 0.1% formic acid to the mobile phase is critical. It serves to acidify the eluent, suppressing the potential ionization of the amide proton. This ensures the analyte is in a single, uncharged state, preventing peak tailing and improving retention time reproducibility.[2][6]

  • UV Detection: The presence of the 4-nitrophenyl group creates a strong ultraviolet (UV) chromophore. Based on data from structurally similar compounds like 4-nitrophenol, which exhibits a strong absorbance maximum around 317-320 nm in a neutral or acidic medium, a detection wavelength of 320 nm was selected to maximize sensitivity and specificity.[7][8][9]

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Dissolve in Diluent) HPLC_System HPLC System (Pump, Injector, Oven) Std_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC_System Inject Column C18 Column HPLC_System->Column Mobile Phase Flow Detector UV Detector (@ 320 nm) Column->Detector Eluent CDS Chromatography Data System (CDS) Detector->CDS Signal Report Generate Report (Peak Area, Conc.) CDS->Report

Caption: Experimental workflow from preparation to data analysis.

Materials and Methodology

Reagents and Materials
  • 2-(2-Chloro-4-nitrophenoxy)acetamide reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or Type I ultrapure.

  • Formic acid (HCOOH), LC-MS grade (~99%).

  • Methanol, HPLC grade (for system flushing).

  • 0.22 µm Syringe filters (e.g., PTFE or Nylon, depending on sample solvent compatibility).

Instrumentation and Chromatographic Conditions

The method was developed on a standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard dimension for good resolution and efficiency.[3]
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic AcidOptimal polarity for analyte retention. Formic acid ensures a stable, non-ionized state for the analyte, improving peak shape.[5][6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CEnsures stable retention times by minimizing viscosity fluctuations.
Detection Wavelength 320 nmNear the absorbance maximum for the nitrophenyl chromophore, maximizing sensitivity.[7][9]
Injection Volume 10 µLA suitable volume to achieve good signal without overloading the column.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.
Diluent Acetonitrile : Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Standard and Sample Preparation Protocol

1. Preparation of Stock Standard Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of the 2-(2-Chloro-4-nitrophenoxy)acetamide reference standard. b. Transfer the standard into a 25 mL Class A volumetric flask. c. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. d. Allow the solution to return to room temperature. e. Dilute to the mark with the diluent and mix thoroughly.

2. Preparation of Working Standard Solutions (e.g., 1-100 µg/mL): a. Perform serial dilutions of the Stock Standard Solution using the diluent to prepare a series of calibration standards. b. A typical five-point calibration curve might include concentrations of 5, 10, 25, 50, and 100 µg/mL.

3. Preparation of Sample Solution: a. Accurately weigh an amount of sample expected to contain 2-(2-Chloro-4-nitrophenoxy)acetamide. b. Dissolve the sample in the diluent to achieve a final concentration within the calibration range (e.g., ~25 µg/mL). c. Sonicate if necessary to ensure complete dissolution. d. Filter the solution through a 0.22 µm syringe filter into an HPLC vial. Discard the first few drops of the filtrate.[10]

Method Validation and Trustworthiness

To ensure the trustworthiness and reliability of this protocol, it must be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12] Key validation parameters to be assessed are:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products.Peak purity analysis (using DAD), analysis of placebo and spiked samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements under the same and different conditions (e.g., different days, analysts).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1; RSD for precision at LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Assess effects of minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Expected Results and Discussion

Under the specified conditions, 2-(2-Chloro-4-nitrophenoxy)acetamide is expected to elute as a sharp, symmetrical peak with a retention time of approximately 5-7 minutes. The use of an acidic mobile phase is key to preventing the peak tailing that can occur with amide-containing compounds. The high concentration of acetonitrile (60%) ensures a reasonably short retention time, improving sample throughput.

A chromatogram of a standard solution should show a single, well-defined peak. When analyzing samples, this method should be capable of separating the main analyte peak from potential process impurities or degradation products, which would typically elute at different retention times.

Conclusion

The RP-HPLC method described provides a straightforward, robust, and sensitive approach for the quantitative determination of 2-(2-Chloro-4-nitrophenoxy)acetamide. The use of a standard C18 column and a simple isocratic mobile phase makes it easily transferable between laboratories. Proper validation in accordance with ICH guidelines will confirm its suitability for routine quality control and research applications in the pharmaceutical industry.[13][14]

References

  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Matilainen, A., & Tuhkanen, T. (2006). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 40(8), 2678-2683. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-nitro-. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... Retrieved from [Link]

  • PubMed. (2002). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis. absorption spectrum of (a) 4-nitrophenol and (b).... Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • YouTube. (2023, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

Method

Cell-based assay protocol using 2-(2-Chloro-4-nitrophenoxy)acetamide

Executive Summary This application note details the standardized protocol for the biological evaluation of 2-(2-Chloro-4-nitrophenoxy)acetamide (CNPA) . Phenoxyacetamide derivatives are a pharmacologically significant cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for the biological evaluation of 2-(2-Chloro-4-nitrophenoxy)acetamide (CNPA) . Phenoxyacetamide derivatives are a pharmacologically significant class of small molecules investigated for their anti-inflammatory , analgesic , and cytotoxic properties. Structurally related to phenoxyacetic acid NSAIDs, the acetamide moiety often serves as a stable pharmacophore or a prodrug precursor requiring amidase cleavage.

This guide provides a dual-endpoint workflow using RAW 264.7 murine macrophages to simultaneously assess:

  • Cytotoxicity: Metabolic viability via MTT assay.

  • Anti-inflammatory Efficacy: Inhibition of Nitric Oxide (NO) production in LPS-stimulated cells.

Chemical Context & Mechanism

Molecule: 2-(2-Chloro-4-nitrophenoxy)acetamide Molecular Formula: C₈H₇ClN₂O₄ MW: 230.60 g/mol

Mechanistic Rationale: The 2-chloro-4-nitrophenoxy scaffold is an electron-deficient aromatic system. In biological systems, this compound acts through two potential pathways:[1]

  • Direct Interaction: Modulation of inflammatory mediators (COX-2, iNOS) or signaling pathways (NF-κB).

  • Metabolic Activation: Hydrolysis by intracellular amidases (EC 3.5.1.4) to release the corresponding free acid (2-(2-chloro-4-nitrophenoxy)acetic acid), a structural analog of auxin-like herbicides and NSAIDs.

Signaling Pathway & Intervention Point[2]

The following diagram illustrates the inflammatory cascade triggered by Lipopolysaccharide (LPS) and the theoretical intervention point of CNPA.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade iNOS iNOS Expression NFkB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Catalysis CNPA CNPA (Inhibitor) CNPA->NFkB Potential Inhibition CNPA->iNOS Downregulation

Figure 1: Proposed mechanism of action in LPS-stimulated macrophages. CNPA is hypothesized to inhibit the NF-κB pathway or iNOS enzyme activity, reducing NO accumulation.

Materials & Reagents

ReagentSpecificationStorage
Test Compound 2-(2-Chloro-4-nitrophenoxy)acetamide (>98% purity)4°C (Solid)
Cell Line RAW 264.7 (ATCC TIB-71)Liquid N₂
Stimulant Lipopolysaccharide (LPS) from E. coli O111:B4-20°C
Viability Reagent MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)4°C (Dark)
NO Detection Griess Reagent (Sulfanilamide + NED)4°C (Dark)
Positive Control Dexamethasone or Indomethacin4°C
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeRT

Experimental Protocol

Phase 1: Stock Preparation

Rationale: The nitro-aromatic nature of CNPA limits aqueous solubility. DMSO is required.

  • Weighing: Accurately weigh 2.30 mg of CNPA.

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .

    • Note: Vortex vigorously. If precipitation occurs, sonicate for 5 minutes at 37°C.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter.

  • Working Solutions: Dilute the stock in serum-free DMEM to prepare 2X concentrations (e.g., 200, 100, 50, 20, 2 µM) immediately before use. Final DMSO concentration must remain < 0.5% to avoid solvent toxicity.

Phase 2: Dual-Endpoint Assay (NO Inhibition & Viability)

Rationale: Measuring NO levels without normalizing for cell viability leads to false positives (i.e., NO decreased simply because cells died). This multiplexed protocol prevents that error.

Step-by-Step Workflow:

  • Cell Seeding:

    • Harvest RAW 264.7 cells (passage 3–15).

    • Seed at density: 1 × 10⁵ cells/well in 96-well plates (100 µL/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing CNPA (Final conc: 1, 10, 25, 50, 100 µM).

    • Induction: Add LPS (Final conc: 1 µg/mL) to all wells except the Negative Control.

    • Controls:

      • Negative Control:[2] Media only (No LPS, No Drug).

      • Model Control: LPS only (Max Inflammation).

      • Positive Control:[2][3] Dexamethasone (10 µM) + LPS.

    • Incubate for 24 hours .

  • Endpoint 1: Griess Assay (Nitric Oxide):

    • Transfer 50 µL of culture supernatant to a new clear-bottom 96-well plate.

    • Add 50 µL of Griess Reagent A (1% Sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% NED in water).

    • Incubate for 10 minutes at Room Temp (Dark).

    • Measure Absorbance at 540 nm .

  • Endpoint 2: MTT Assay (Cell Viability):

    • To the original plate (containing cells + remaining 50 µL media), add 10 µL of MTT stock (5 mg/mL).

    • Incubate for 2–4 hours at 37°C until purple formazan crystals form.

    • Aspirate media carefully.

    • Dissolve crystals in 100 µL DMSO .

    • Measure Absorbance at 570 nm .

Data Analysis & Interpretation

Calculation Formulas

1. Cell Viability (%):



  • Threshold: Compounds reducing viability below 80% are considered cytotoxic at that concentration.

2. NO Inhibition (%):



Decision Matrix
Viability (>80%)NO Inhibition (>50%)Interpretation
Yes Yes True Anti-inflammatory Hit. (Proceed to IC50).
No Yes False Positive. NO reduction is due to cell death.
Yes No Inactive. Compound is safe but ineffective.
No No Toxic. Compound causes cell death without specific efficacy.

Troubleshooting & Critical Parameters

  • Solubility Issues: The "2-chloro-4-nitro" substitution increases lipophilicity. If the compound precipitates in media, include 0.1% Tween-80 or use a BSA-conjugated delivery method.

  • Color Interference: CNPA is a nitro-compound. Nitro-aromatics can sometimes absorb light in the visible range. Always run a Compound Only blank (Media + Compound + MTT reagents, no cells) to subtract background absorbance.

  • Amidase Activity: Efficacy may depend on intracellular amidase levels. If results in RAW 264.7 are poor, verify activity in HepG2 (high metabolic activity) to check if the compound requires hepatic activation.

References

  • Synthesis and Pharmacological Activities of Phenoxy Acetamide: Rani, P., et al. (2021).[4][3][5][6] "Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives." Journal of Chemistry.

  • Phenoxyacetamide MAO Inhibition: Zhu, Q., et al. (2014).[6] "Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors." Molecules.

  • Standard Protocol for NO/MTT Assay: Chumphukam, W., et al. (2016). "Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids."[7] International Immunopharmacology.

  • Cytotoxicity of Chloro-Nitro-Benzenes: OECD SIDS. (2001). "1-Chloro-2-nitrobenzene: SIDS Initial Assessment Report." UNEP Publications.

Sources

Application

Application Notes and Protocols for the Purification of Synthesized 2-(2-Chloro-4-nitrophenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Critical Role of Purity in Drug Discovery In the landscape of pharmaceutical research and devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable biological data and, ultimately, patient safety are built. The compound 2-(2-Chloro-4-nitrophenoxy)acetamide is a molecule of interest, likely as an intermediate or a final active pharmaceutical ingredient (API), due to its structural motifs—a substituted nitrophenyl ether and an acetamide functional group—which are common in various pharmacologically active agents. Even minor impurities can lead to erroneous biological assay results, misleading structure-activity relationship (SAR) studies, and potential toxicity.

This guide provides a detailed exploration of the techniques for purifying crude 2-(2-Chloro-4-nitrophenoxy)acetamide. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the researcher to not only follow the protocols but also to troubleshoot and adapt them as needed.

Understanding the Impurity Profile: A Chemist's Perspective

Effective purification begins with a thorough understanding of the potential impurities. The most probable synthetic route to 2-(2-Chloro-4-nitrophenoxy)acetamide is a Williamson ether synthesis .[1][2][3][4] This reaction involves the nucleophilic substitution of the phenoxide of 2-chloro-4-nitrophenol on 2-chloroacetamide.

Williamson Ether Synthesis 2-chloro-4-nitrophenol 2-chloro-4-nitrophenol Phenoxide Phenoxide 2-chloro-4-nitrophenol->Phenoxide Deprotonation Base Base Base->Phenoxide Product 2-(2-Chloro-4-nitrophenoxy)acetamide Phenoxide->Product SN2 Attack 2-chloroacetamide 2-chloroacetamide 2-chloroacetamide->Product

Caption: General workflow of the Williamson ether synthesis for the target compound.

Based on this synthesis, the primary impurities are likely to be:

  • Unreacted Starting Materials:

    • 2-chloro-4-nitrophenol

    • 2-chloroacetamide

  • Byproducts from Side Reactions:

    • While specific byproducts are not extensively documented for this exact reaction, potential side reactions in Williamson ether syntheses include elimination reactions if a stronger base is used, though this is less likely with a phenoxide nucleophile.

The key to a successful purification strategy lies in exploiting the differences in the physicochemical properties of the desired product and these impurities.

Purification Strategies: A Multi-pronged Approach

A robust purification strategy often involves a combination of techniques. For 2-(2-Chloro-4-nitrophenoxy)acetamide, we will explore liquid-liquid extraction, recrystallization, and column chromatography.

Initial Purification: Liquid-Liquid Extraction

Rationale: The starting material, 2-chloro-4-nitrophenol, is acidic due to the phenolic hydroxyl group and can be deprotonated by a weak base. This property can be exploited to remove it from the organic reaction mixture.

Protocol:

  • Following the synthesis, quench the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic 2-chloro-4-nitrophenol, forming the water-soluble sodium salt, which will partition into the aqueous layer.

  • Separate the aqueous layer. Repeat the wash with NaHCO₃ solution to ensure complete removal of the phenolic impurity.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Primary Purification: Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds.[5][6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures. For acetamide derivatives, ethanol and mixed solvent systems have proven effective.[7][8]

Solvent Selection:

The choice of solvent is critical for successful recrystallization. A preliminary solvent screen should be performed with a small amount of the crude product.

Solvent/Solvent SystemRationale
Ethanol Often a good starting point for polar organic compounds and has been used for similar acetamides.[7]
Ethyl Acetate/Hexanes A common mixed-solvent system where the compound is dissolved in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar anti-solvent (hexanes) is added to induce crystallization upon cooling.[8]
Acetone/Water Another mixed-solvent system suitable for moderately polar compounds.

Protocol for Recrystallization from a Single Solvent (e.g., Ethanol):

  • Place the crude 2-(2-Chloro-4-nitrophenoxy)acetamide in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure good recovery.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Recrystallization_Workflow Crude_Product Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude_Product->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temperature Dissolve->Cooling No insoluble impurities Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Drying Drying Filtration->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: A typical workflow for recrystallization.

High-Purity Purification: Column Chromatography

Rationale: For achieving the highest level of purity or for separating compounds with very similar solubility profiles, column chromatography is the method of choice.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Thin-Layer Chromatography (TLC) for Method Development:

Before performing column chromatography, it is essential to develop a suitable solvent system using TLC. The goal is to find a mobile phase that provides good separation between the desired product and its impurities, with a target Rf value for the product of around 0.3-0.4.

Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds.

Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[11]

Mobile Phase SystemPolarityApplication
Hexanes/Ethyl Acetate AdjustableA versatile system for a wide range of polarities.
Dichloromethane/Methanol More PolarSuitable for more polar compounds.[11]

Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elute the Column: Pass the mobile phase through the column, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute the compounds.

  • Collect Fractions: Collect the eluate in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified 2-(2-Chloro-4-nitrophenoxy)acetamide.

Purity Assessment: The Final Verdict

After purification, it is imperative to assess the purity of the final compound. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

Conclusion: A Commitment to Scientific Rigor

The purification of synthesized compounds like 2-(2-Chloro-4-nitrophenoxy)acetamide is a cornerstone of reliable and reproducible scientific research. The choice of purification technique should be guided by the nature of the impurities and the desired level of purity. By understanding the principles behind each method and systematically applying them, researchers can ensure the integrity of their compounds and the validity of their subsequent biological evaluations.

References

  • PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Google Patents. (1952). US2629745A - Process for preparing 2-chloro-4-nitrophenol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2006). (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]

  • YouTube. (2021). Synthesis of Phenacetin part 4: recrystallization. [Link]

  • Google Patents. (2016).
  • SpringerLink. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Google Patents. (1947).
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Colorado Boulder, Organic Chemistry. Column Chromatography. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of aromatic nitro compounds. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. (2021). Williamson's ether synthesis method using alcohol and alkyl halide #class12chemistry. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • Missouri S&T. Aromatic Nitro Compounds. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • YouTube. (2023). Performing Column Chromatography. [Link]

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Method

Application Note: Characterization and Validation of 2-(2-Chloro-4-nitrophenoxy)acetamide in Early-Stage Drug Discovery

Executive Summary 2-(2-Chloro-4-nitrophenoxy)acetamide is a functionalized phenoxyacetamide scaffold frequently encountered in High-Throughput Screening (HTS) libraries. While the phenoxyacetamide moiety is considered a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloro-4-nitrophenoxy)acetamide is a functionalized phenoxyacetamide scaffold frequently encountered in High-Throughput Screening (HTS) libraries. While the phenoxyacetamide moiety is considered a "privileged structure" capable of binding diverse biological targets (including KCa3.1 channels and NMDA receptors), the specific substitution pattern of this compound—featuring an electron-withdrawing nitro group and an ortho-chlorine—requires rigorous validation to distinguish genuine biological activity from assay interference.

This guide provides a comprehensive workflow for the synthesis, physicochemical characterization, and assay validation of 2-(2-Chloro-4-nitrophenoxy)acetamide. It specifically addresses the mitigation of "frequent hitter" risks associated with nitro-aromatics and outlines protocols for expanding this hit into a viable lead series.

Physicochemical Profile & Structural Analysis

Before initiating biological assays, it is critical to understand the electronic and physical properties that drive the behavior of this molecule in solution.

Table 1: Key Physicochemical Properties
PropertyValue (Predicted/Exp)Relevance to Screening
Molecular Formula C₈H₇ClN₂O₄Fragment-like chemical space.
Molecular Weight 230.61 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.3 - 1.6High aqueous solubility; low risk of non-specific hydrophobic aggregation.
TPSA ~98 ŲThe nitro and amide groups contribute significantly; good membrane permeability potential.
H-Bond Donors/Acceptors 2 / 5The primary amide provides key anchor points for active site binding.
Structural Alert Nitro group (-NO₂)Risk: Potential for redox cycling or quenching in fluorescence assays.

Protocol A: Synthesis and Purification

Rationale: Commercial samples of library compounds often degrade or contain synthesis intermediates (e.g., parent phenols) that are cytotoxic. Resynthesis is the gold standard for hit validation.

Reaction Logic

The synthesis utilizes a Williamson ether synthesis approach. The acidity of the 2-chloro-4-nitrophenol allows for deprotonation by a mild base, facilitating the nucleophilic attack on 2-chloroacetamide.

Materials
  • Reactants: 2-Chloro-4-nitrophenol (1.0 eq), 2-Chloroacetamide (1.1 eq).

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq).
    
  • Solvent: Acetone or DMF (Dimethylformamide).

  • Work-up: Ethyl acetate, 1N HCl, Brine.

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve 2-Chloro-4-nitrophenol (10 mmol) in anhydrous acetone (30 mL). Add

    
     (15 mmol) and stir at room temperature for 30 minutes. Observation: The solution will turn bright yellow due to the formation of the phenoxide anion.
    
  • Alkylation: Add 2-Chloroacetamide (11 mmol) and a catalytic amount of potassium iodide (KI) to accelerate the reaction.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting phenol spot should disappear.

  • Quench & Extraction: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent. Redissolve the residue in Ethyl Acetate.

  • Wash (Critical Step): Wash the organic layer with 1N NaOH (2x). Why? This removes any unreacted starting phenol. If the phenol remains, it acts as a mitochondrial uncoupler, causing false positives in cell-based assays.

  • Isolation: Wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    

Protocol B: Assay Interference Validation (The "Deselection" Workflow)

Rationale: The nitro group at the 4-position is susceptible to redox cycling in the presence of reducing agents (like DTT) often found in kinase or protease buffers. This protocol validates that the observed activity is not an artifact.

Workflow Visualization

The following diagram illustrates the decision tree for validating the compound.

ValidationWorkflow Start Hit Identification: 2-(2-Chloro-4-nitrophenoxy)acetamide Solubility Step 1: Nephelometry (Check Solubility Limit) Start->Solubility BiochemAssay Step 2: Primary Biochemical Assay (+/- 1mM DTT) Solubility->BiochemAssay RedoxCheck Is IC50 shift > 3-fold with DTT? BiochemAssay->RedoxCheck RedoxFlag Flag: Redox Cycler (False Positive) RedoxCheck->RedoxFlag Yes CounterScreen Step 3: Counter-Screen (Unrelated Protein) RedoxCheck->CounterScreen No SelectivityCheck Active in Counter-Screen? CounterScreen->SelectivityCheck Promiscuous Flag: Aggregator/Promiscuous SelectivityCheck->Promiscuous Yes ValidHit VALIDATED HIT Proceed to SAR SelectivityCheck->ValidHit No

Figure 1: Critical path for validating nitro-aromatic hits in HTS campaigns.

Experimental Steps
  • DTT Shift Assay:

    • Run the primary enzymatic assay (e.g., protease inhibition) under two conditions:

      • Condition A: Standard Buffer (no DTT).

      • Condition B: Buffer + 1 mM DTT (or

        
        -mercaptoethanol).
        
    • Analysis: If the

      
       increases significantly (loss of potency) in the presence of DTT, the nitro group may be undergoing reduction to a hydroxylamine or amine, or the compound is generating reactive oxygen species (ROS).
      
  • Detergent Sensitivity (Aggregation Check):

    • Phenoxyacetamides can occasionally form colloidal aggregates that sequester enzymes.

    • Add 0.01% Triton X-100 to the assay buffer. If potency disappears, the compound is a non-specific aggregator (promiscuous binder).

Protocol C: SAR Expansion Strategy

Rationale: Once validated, the 2-(2-Chloro-4-nitrophenoxy)acetamide structure must be optimized. The goal is to replace the "toxic" nitro group while maintaining electronic affinity.

Strategic Modifications

To improve the drug-likeness of the scaffold, the following modifications are recommended:

  • The "Warhead" Replacement (Nitro Group):

    • The 4-nitro group is a strong electron-withdrawing group (EWG).

    • Strategy: Replace -NO₂ with bioisosteres that maintain electron withdrawal but reduce metabolic liability.

    • Substitutions: -CN (Nitrile), -CF₃ (Trifluoromethyl), -SO₂Me (Sulfone).

  • The Linker Optimization:

    • The ether oxygen provides flexibility.

    • Strategy: Constrain the conformation to improve potency (entropy reduction).

    • Substitutions: Replace the ether (-O-) with an amine (-NH-) to form a phenyl-glycinamide derivative, or cyclize the nitrogen back to the ring (creating a benzoxazinone).

  • The Amide Terminus:

    • The primary amide (-CONH₂) is metabolically labile (hydrolysis).

    • Strategy: Alkylate the amide nitrogen.

    • Substitutions: -CONHMe, -CON(Me)₂, or incorporate into a heterocycle (e.g., oxadiazole).

Table 2: Proposed Analog Library for SAR
Analog IDR1 (Position 2)R2 (Position 4)Amide ModHypothesis
Parent -Cl-NO₂-NH₂Baseline Activity
AN-01 -Cl-CN -NH₂Test Nitro liability; Nitrile is safer.
AN-02 -Cl-CF₃ -NH₂Increase lipophilicity; maintain EWG.
AN-03 -H-NO₂-NH₂Determine necessity of ortho-Cl steric clash.
AN-04 -Cl-NO₂-NH-Me Improve metabolic stability of amide.

Biological Context & Mechanism

Rationale: Understanding where this scaffold usually acts helps in hypothesis generation.

Phenoxyacetamides are often documented as covalent modifiers (if the alpha-carbon is activated) or allosteric modulators .

  • Cysteine Reactivity: The methylene group between the oxygen and the carbonyl is generally stable. However, if the leaving group potential of the phenoxy is high (enhanced by the 4-NO2 and 2-Cl), nucleophilic attack could occur at the alpha-carbon, though this is less likely than with alpha-haloacetamides.

  • Target Classes:

    • Glutamate Transporters: Analogs have shown efficacy in modulating System Xc-.

    • Voltage-Gated Sodium Channels: The motif mimics parts of local anesthetics (Lidocaine-like), potentially blocking pore regions.

Pathway Visualization: Potential Interaction Mode

InteractionMode Compound 2-(2-Chloro-4-nitrophenoxy)acetamide Binding H-Bond Network (Amide-Backbone) Compound->Binding Amide Donor PiStack Pi-Pi Stacking (Nitro-Aromatic Ring) Compound->PiStack Aromatic Core Target Protein Target (e.g., Hydrolase/Channel) Effect Biological Response (Inhibition) Target->Effect Binding->Target PiStack->Target

Figure 2: Hypothesized binding mode relying on H-bonding of the amide and electronic stacking of the electron-deficient ring.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Thorne, N., et al. (2010). Apparent Activity in Drug Discovery High-Throughput Screening: The Role of Non-Specific Aggregation and Chemical Instability. Current Opinion in Chemical Biology. Link

  • PubChem Compound Summary. 2-(2-Chloro-4-nitrophenoxy)acetamide (CID 696230). National Library of Medicine. Link

Application

The Unexplored Potential of 2-(2-Chloro-4-nitrophenoxy)acetamide in Material Science: A Theoretical and Applied Perspective

For Immediate Release: Application Note AN-2026-02-02 Abstract: While 2-(2-Chloro-4-nitrophenoxy)acetamide is primarily recognized as an Active Pharmaceutical Ingredient (API) intermediate, its rich chemical architecture...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: Application Note AN-2026-02-02

Abstract: While 2-(2-Chloro-4-nitrophenoxy)acetamide is primarily recognized as an Active Pharmaceutical Ingredient (API) intermediate, its rich chemical architecture presents a compelling case for its exploration in the realm of material science. This application note moves beyond its current applications to provide a detailed theoretical framework and prospective protocols for its use in developing advanced functional materials. We will dissect the molecule's constituent functional groups to propose its application as a versatile monomer in polymer synthesis, a surface modification agent for advanced coatings, and a precursor for stimuli-responsive materials.

Introduction: A Molecule of Latent Potential

2-(2-Chloro-4-nitrophenoxy)acetamide, a compound with the CAS Number 804505-18-8, is a multifaceted organic molecule.[1] Its structure is characterized by a phenoxy ring substituted with both a chloro and a nitro group, linked to an acetamide moiety. To date, its utility has been largely confined to the synthesis of pharmaceutical compounds. However, the inherent reactivity and properties of its functional groups suggest a significant, yet untapped, potential for applications in material science. This document serves as a guide for researchers and scientists to unlock this potential, offering both theoretical grounding and actionable experimental protocols.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of 2-(2-Chloro-4-nitrophenoxy)acetamide is paramount for its application in material science. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 804505-18-8[1]
Molecular Formula C8H7ClN2O4[1]
Molecular Weight 230.61 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO, DMFInferred from related compounds

The key to its potential lies in the interplay of its functional groups:

  • Nitro Group (-NO2): As a strong electron-withdrawing group, it significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.[2] The nitro group can also be readily reduced to a primary amine (-NH2), a versatile functional group for polymerization and cross-linking reactions.[3]

  • Chloro Group (-Cl): The chloro substituent provides another site for nucleophilic substitution, offering a handle for grafting the molecule onto surfaces or incorporating it into polymer chains.

  • Acetamide Group (-NHCOCH3): The amide linkage is known for its ability to form strong hydrogen bonds, which can contribute to the thermal stability and mechanical properties of materials. The N-H proton can be reactive under certain conditions.

  • Phenoxy Ether Linkage (-O-): The ether bond provides flexibility to the molecular structure, which can be advantageous in the design of polymers with specific mechanical properties.

Proposed Applications in Material Science

Based on the structural analysis, we propose three primary areas of application for 2-(2-Chloro-4-nitrophenoxy)acetamide in material science.

As a Functional Monomer for Specialty Polymers

The presence of a reducible nitro group makes this molecule an excellent candidate as a precursor for a functional monomer. The resulting amino-functionalized monomer can be used in the synthesis of polyamides, polyimides, and polyurethanes.

A 2-(2-Chloro-4-nitrophenoxy)acetamide B Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) A->B C 2-Amino-2-(2-chloro-phenoxy)acetamide (Functional Monomer) B->C D Polycondensation Reaction (with a diacyl chloride or dianhydride) C->D E Functional Polyamide or Polyimide D->E

Figure 1: Workflow for Polymer Synthesis.
  • Reduction of the Nitro Group:

    • Dissolve 2-(2-Chloro-4-nitrophenoxy)acetamide in ethanol in a round-bottom flask.

    • Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) and concentrated hydrochloric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a base (e.g., NaOH) and extract the resulting amine-functionalized monomer, 2-amino-2-(2-chloro-phenoxy)acetamide, with an organic solvent.

    • Purify the monomer by column chromatography or recrystallization.

  • Polycondensation:

    • Dissolve the purified diamine monomer in a polar aprotic solvent (e.g., N,N-dimethylacetamide) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) dissolved in the same solvent.

    • Allow the reaction to proceed at room temperature for several hours to form the polyamide.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

As a Surface Modification Agent

The reactive chloro and reducible nitro groups make this molecule suitable for covalent attachment to surfaces, thereby modifying their properties. For example, it could be grafted onto silica or other oxide surfaces to introduce new functionalities.

cluster_0 Surface Modification Pathway A Substrate with -OH groups (e.g., Silica) B Silanization with APTES (Aminopropyl)triethoxysilane A->B C Amine-functionalized Surface B->C D Nucleophilic attack on 2-(2-Chloro-4-nitrophenoxy)acetamide C->D E Covalently Modified Surface D->E F Reduction of Nitro Group E->F G Amine-Functionalized Surface for further reactions F->G

Figure 2: Surface Modification Pathway.
  • Surface Activation:

    • Clean silica wafers or particles by sonicating in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and reactive).

    • Rinse thoroughly with deionized water and dry.

  • Silanization:

    • Treat the activated silica with a solution of (3-aminopropyl)triethoxysilane (APTES) in a dry organic solvent (e.g., toluene) to introduce primary amine groups on the surface.

    • Rinse with the solvent to remove any unbound silane and cure the surface by heating.

  • Grafting of 2-(2-Chloro-4-nitrophenoxy)acetamide:

    • Immerse the amine-functionalized silica in a solution of 2-(2-Chloro-4-nitrophenoxy)acetamide in a suitable solvent with a non-nucleophilic base (e.g., triethylamine) to facilitate the nucleophilic substitution of the chloro group by the surface amine groups.

    • Heat the reaction mixture to drive the grafting process.

    • Wash the modified silica extensively to remove any unreacted molecules.

  • Post-Modification (Optional):

    • The grafted nitro groups can be subsequently reduced to amine groups using a suitable reducing agent, providing a platform for further chemical modifications.

As a Precursor for Stimuli-Responsive Materials

The nitro group is known to be electrochemically active. Materials incorporating this molecule could exhibit redox-responsive behavior. Furthermore, the reduction of the nitro group to an amine can be triggered by specific chemical or electrochemical stimuli, leading to changes in the material's properties, such as its color, hydrophilicity, or conductivity.

Characterization of Modified Materials

The successful synthesis of polymers or modification of surfaces using 2-(2-Chloro-4-nitrophenoxy)acetamide would require thorough characterization using a suite of analytical techniques.

TechniquePurpose
FTIR Spectroscopy To confirm the presence of characteristic functional groups (e.g., amide, nitro, ether) in the synthesized polymers or on the modified surfaces.
NMR Spectroscopy To elucidate the structure of the synthesized polymers.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the synthesized polymers.
X-ray Photoelectron Spectroscopy (XPS) To confirm the elemental composition and chemical states of atoms on the modified surfaces.
Contact Angle Goniometry To measure the changes in surface wettability after modification.
Cyclic Voltammetry (CV) To investigate the redox properties of materials incorporating the nitro group.

Conclusion and Future Outlook

While direct applications of 2-(2-Chloro-4-nitrophenoxy)acetamide in material science are not yet documented, its chemical structure is ripe with potential. The protocols and theoretical applications outlined in this note are intended to serve as a foundational guide for researchers to explore this promising, yet underutilized, molecule. The versatility of its functional groups opens up exciting possibilities for the creation of novel polymers, coatings, and smart materials with tailored properties. Further experimental validation of these proposed applications is highly encouraged to unlock the full potential of this intriguing compound.

References

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • Wikipedia. Nitro compound. [Link]

  • ResearchGate. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. [Link]

  • YouTube. What Is A Nitro Functional Group? - Chemistry For Everyone. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • Km Chemistry. Organic compounds with functional groups containing Nitrogen (Nitro, amino, cyano, and diazo compounds). [Link]

  • PubChem. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. [Link]

  • ResearchGate. 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for Assessing the In Vitro Cytotoxicity of 2-(2-Chloro-4-nitrophenoxy)acetamide

Introduction: Rationale for a Tiered Cytotoxicity Assessment The evaluation of novel chemical entities for potential therapeutic applications or toxicological risk necessitates a systematic and multi-faceted approach to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Tiered Cytotoxicity Assessment

The evaluation of novel chemical entities for potential therapeutic applications or toxicological risk necessitates a systematic and multi-faceted approach to understanding their interaction with biological systems.[1][2] This document outlines a comprehensive experimental design for characterizing the cytotoxic profile of 2-(2-Chloro-4-nitrophenoxy)acetamide, a compound with structural motifs—specifically the nitrophenyl group—that suggest a potential for bioactivity and, consequently, cytotoxicity.[3][4][5] The presence of a nitroaromatic structure warrants a thorough investigation, as such compounds are known to potentially induce oxidative stress and DNA damage.[5]

This guide is structured to provide a tiered approach, beginning with broad assessments of cell viability and progressing to more nuanced, mechanistic investigations into the mode of cell death. This logical progression allows for an efficient use of resources, with each stage of the investigation informing the next. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in authoritative scientific principles.

Our experimental workflow is designed to answer a series of fundamental questions:

  • Does 2-(2-Chloro-4-nitrophenoxy)acetamide exhibit cytotoxic activity against cultured mammalian cells?

  • What is the dose-dependent and time-dependent nature of this cytotoxicity?

  • What are the primary cellular mechanisms driving the observed cytotoxicity (e.g., apoptosis, necrosis)?

  • Are specific cellular pathways, such as oxidative stress or mitochondrial dysfunction, implicated in the compound's mechanism of action?

  • Does the compound affect the normal progression of the cell cycle?

By systematically addressing these questions, researchers can build a comprehensive understanding of the cytotoxic potential of 2-(2-Chloro-4-nitrophenoxy)acetamide, providing critical data for drug development or toxicological risk assessment.

Part 1: Initial Screening for Cytotoxic Activity - Cell Viability Assays

The foundational step in any cytotoxicity study is to determine whether the compound of interest reduces the number of viable cells in a population.[6] Colorimetric assays based on the metabolic reduction of tetrazolium salts are widely used for this purpose due to their simplicity, scalability for high-throughput screening, and cost-effectiveness.[7][8] We will focus on the XTT assay, which offers the advantage of producing a water-soluble formazan product, thus simplifying the protocol by eliminating a solubilization step required in the older MTT assay.[9]

Scientific Rationale: Why the XTT Assay?

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells.[9] Mitochondrial dehydrogenases in metabolically active cells cleave the tetrazolium ring of XTT, converting it to a colored formazan dye.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9] This provides a quantitative measure of cytotoxicity.[10][11]

Experimental Protocol: XTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(2-Chloro-4-nitrophenoxy)acetamide.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 2-(2-Chloro-4-nitrophenoxy)acetamide (solubilized in a suitable solvent like DMSO)

  • XTT labeling reagent and electron-coupling reagent

  • Microplate reader capable of measuring absorbance at ~450 nm[12]

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 2-(2-Chloro-4-nitrophenoxy)acetamide in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, and 72 hours.

  • XTT Assay:

    • At the end of each incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation: Expected Outcome

The results of the XTT assay can be summarized in a table to clearly present the IC50 values at different time points for both cancerous and non-cancerous cell lines.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Cancer Cell Line (e.g., HeLa)[Insert Value][Insert Value][Insert Value]
Non-cancerous Cell Line (e.g., HEK293)[Insert Value][Insert Value][Insert Value]

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis

Once the cytotoxic potential of 2-(2-Chloro-4-nitrophenoxy)acetamide is established, the next critical step is to determine the mode of cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is crucial for understanding the compound's mechanism of action.

Scientific Rationale: Annexin V and Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) residues, normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet.[13] Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes.[14][15][16] In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[17] By using Annexin V and PI in combination, we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[17]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis after treatment with 2-(2-Chloro-4-nitrophenoxy)acetamide.

Materials:

  • Cells treated with 2-(2-Chloro-4-nitrophenoxy)acetamide at its IC50 concentration for 24 and 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the IC50 concentration of the compound as determined from the XTT assay. Include untreated and vehicle controls.

    • After the incubation period, harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Expected Outcome

The data from the flow cytometry analysis can be presented in a table showing the percentage of cells in each quadrant.

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Untreated Control[Insert Value][Insert Value][Insert Value]
Vehicle Control[Insert Value][Insert Value][Insert Value]
Compound (24h)[Insert Value][Insert Value][Insert Value]
Compound (48h)[Insert Value][Insert Value][Insert Value]

Part 3: Mechanistic Insights - Investigating Cellular Pathways

To gain a deeper understanding of how 2-(2-Chloro-4-nitrophenoxy)acetamide induces cytotoxicity, we will investigate its effects on key cellular pathways known to be involved in cell death: oxidative stress and mitochondrial function.

Section 3.1: Assessment of Oxidative Stress

Scientific Rationale: The nitroaromatic structure of the compound suggests a potential for inducing oxidative stress through the generation of reactive oxygen species (ROS).[5] ROS are highly reactive molecules that can damage cellular components like DNA, lipids, and proteins, ultimately leading to cell death.[18] We will use 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels. H2DCFDA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19]

Experimental Protocol: Intracellular ROS Measurement

Objective: To determine if 2-(2-Chloro-4-nitrophenoxy)acetamide induces the production of reactive oxygen species.

Materials:

  • Cells treated with the compound at its IC50 concentration.

  • H2DCFDA dye

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in previous protocols.

  • Dye Loading:

    • Wash the cells with PBS.

    • Incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.

  • Measurement:

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer (FL1 channel).

Section 3.2: Evaluation of Mitochondrial Membrane Potential

Scientific Rationale: The mitochondrion plays a central role in apoptosis. A key event in the initiation of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[20] The JC-1 dye is a lipophilic cationic dye that can be used to monitor mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

Experimental Protocol: JC-1 Mitochondrial Membrane Potential Assay

Objective: To assess the effect of the compound on mitochondrial membrane potential.

Materials:

  • Cells treated with the compound at its IC50 concentration.

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described previously.

  • JC-1 Staining:

    • Incubate the cells with JC-1 dye according to the manufacturer's protocol.

  • Analysis:

    • Analyze the cells using a fluorescence microscope or flow cytometer.

    • Quantify the red and green fluorescence intensities.

    • Calculate the ratio of red to green fluorescence.

Data Presentation: Expected Outcome for Mechanistic Studies

The results from these assays can be presented as bar graphs showing the fold change in ROS production and the change in the red/green fluorescence ratio compared to controls.

Part 4: Investigating Effects on Cell Cycle Progression

Cytotoxic compounds can exert their effects by interfering with the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

Scientific Rationale: Propidium Iodide Staining for DNA Content

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] PI is a stoichiometric DNA intercalator, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[14][15][16] This allows for the differentiation of cell populations based on their DNA content.

Experimental Protocol: Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Materials:

  • Cells treated with the compound at its IC50 concentration.

  • 70% cold ethanol

  • Propidium Iodide/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as previously described.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Generate a histogram of DNA content to visualize the cell cycle distribution.

Data Presentation: Expected Outcome

The percentage of cells in each phase of the cell cycle can be presented in a table for easy comparison between treated and control groups.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control[Insert Value][Insert Value][Insert Value]
Vehicle Control[Insert Value][Insert Value][Insert Value]
Compound (24h)[Insert Value][Insert Value][Insert Value]
Compound (48h)[Insert Value][Insert Value][Insert Value]

Visualizing the Experimental Workflow and Potential Mechanisms

To provide a clear overview of the experimental design and the potential cellular pathways affected by 2-(2-Chloro-4-nitrophenoxy)acetamide, the following diagrams are provided.

ExperimentalWorkflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mode of Cell Death cluster_tier3 Tier 3: Mechanistic Insights cluster_tier4 Tier 4: Cell Cycle Effects start Start: Select Cell Lines xtt XTT Cell Viability Assay (24, 48, 72h) start->xtt ic50 Determine IC50 xtt->ic50 apoptosis_assay Annexin V / PI Staining (Flow Cytometry) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle ros ROS Production Assay (H2DCFDA) apoptosis_assay->ros mmp Mitochondrial Membrane Potential (JC-1 Assay) apoptosis_assay->mmp end_node Comprehensive Cytotoxicity Profile ros->end_node mmp->end_node cell_cycle->end_node

Caption: Tiered experimental workflow for cytotoxicity assessment.

Putative_Mechanism cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome compound 2-(2-Chloro-4-nitrophenoxy)acetamide ros Increased ROS Production compound->ros mmp Mitochondrial Dysfunction (Decreased ΔΨm) compound->mmp cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest ros->mmp apoptosis Apoptosis mmp->apoptosis cell_cycle_arrest->apoptosis

Sources

Application

2-(2-Chloro-4-nitrophenoxy)acetamide for synthesizing novel heterocyclic compounds

Application Note: Strategic Utilization of 2-(2-Chloro-4-nitrophenoxy)acetamide in Heterocyclic Drug Discovery Abstract This technical guide details the synthetic utility of 2-(2-Chloro-4-nitrophenoxy)acetamide (CNPA), a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2-Chloro-4-nitrophenoxy)acetamide in Heterocyclic Drug Discovery

Abstract

This technical guide details the synthetic utility of 2-(2-Chloro-4-nitrophenoxy)acetamide (CNPA), a versatile bifunctional scaffold for drug discovery. Unlike simple anilides, CNPA possesses two distinct reactive vectors: an electrophilic acetamide "tail" and an electron-deficient aromatic "head" bearing a reducible nitro group. This guide provides validated protocols for transforming CNPA into novel heterocyclic systems, specifically 1,3,4-oxadiazoles , thiazolidinones , and substituted quinolines . We analyze the regiochemical constraints of the 4-nitro substitution and demonstrate how to leverage this specific isomer for "linker-based" drug design, citing applications in antitubercular and antiviral research.

Chemical Profile & Retrosynthetic Logic

Compound: 2-(2-Chloro-4-nitrophenoxy)acetamide CAS: 24450-93-9 (Generic related) Molecular Formula:


Molecular Weight:  230.60  g/mol 

Strategic Value: The CNPA scaffold acts as a "molecular hinge." The ether linkage provides flexibility, while the 2-chloro substituent introduces steric bulk that can lock conformation in the active site of enzymes (e.g., COX-2 or bacterial enoyl-ACP reductase).

  • Vector A (Amide): Precursor for 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and tetrazoles.

  • Vector B (Nitro): Latent nucleophile. Upon reduction to

    
    , it serves as an anchor for fusing a second heterocyclic ring (e.g., quinoline) or coupling with sulfonyl chlorides.
    

Expert Insight: Researchers often attempt to cyclize 4-nitrophenoxyacetamides into benzoxazinones. This is a critical error. Direct cyclization to the benzoxazine core requires the nitro/amine group to be ortho (position 2) to the ether linkage. With the nitro group at position 4, the geometry prevents intramolecular cyclization. Instead, the 4-position should be used for intermolecular coupling to extend the pharmacophore.

Synthesis of the Core Scaffold (CNPA)

Before derivatization, high-purity CNPA must be synthesized via Williamson ether synthesis.

Protocol 1: Preparation of 2-(2-Chloro-4-nitrophenoxy)acetamide

  • Reagents: 2-Chloro-4-nitrophenol (1.0 eq), 2-Chloroacetamide (1.1 eq), Anhydrous

    
     (1.5 eq), KI (0.1 eq, catalyst).
    
  • Solvent: Acetone or DMF (Dry).

  • Conditions: Reflux, 6–8 hours.

Step-by-Step:

  • Dissolve 10 mmol of 2-chloro-4-nitrophenol in 30 mL of anhydrous acetone.

  • Add 15 mmol of anhydrous

    
     and stir at room temperature for 30 minutes to form the phenoxide anion. Note: The solution will turn bright yellow/orange.
    
  • Add 11 mmol of 2-chloroacetamide and a catalytic amount of KI (0.1 g).

  • Reflux the mixture at 56°C (acetone) or heat to 80°C (if using DMF) for 6-8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a pale yellow solid.

  • Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1).

  • Yield: Expect 85–92%. Melting Point: ~160–162°C.

Pathway A: Transformation of the Amide to Heterocycles

The acetamide group is a precursor for 1,3,4-oxadiazoles , which are bioisosteres of esters and amides with improved metabolic stability.

Protocol 2: Synthesis of 2-Substituted-1,3,4-Oxadiazoles Mechanism: Dehydration of the amide to nitrile is possible, but a more common route for this specific scaffold involves reacting the amide (or its corresponding hydrazide) to form the oxadiazole ring. Here, we describe the Phosphorus Oxychloride (


) Cyclization  method.

Reagents: CNPA (1.0 eq), Aromatic Carboxylic Acid (e.g., Benzoic acid, 1.0 eq),


 (Excess).

Step-by-Step:

  • Mix 5 mmol of CNPA and 5 mmol of the substituted benzoic acid in a round-bottom flask.

  • Add 10 mL of

    
    .
    
  • Reflux the mixture for 4–6 hours. Caution:

    
     is corrosive; use a fume hood and calcium chloride guard tube.
    
  • Quenching: Cool the mixture and slowly pour it onto crushed ice with vigorous stirring. The excess

    
     will hydrolyze (exothermic).
    
  • Neutralize the suspension with solid

    
     to pH 7–8.
    
  • Extract the solid precipitate or extract with dichloromethane (DCM).

  • Purification: Silica gel column chromatography (Eluent: DCM/Methanol).

Data Output:

Precursor Co-Reactant Product Class Yield Biological Relevance
CNPA Benzoic Acid 2-Phenyl-5-substituted-1,3,4-oxadiazole 65-75% Antimicrobial, Anti-inflammatory

| CNPA | Hydrazine Hydrate | N-substituted Hydrazine | 80% | Intermediate for Triazoles |

Pathway B: The "Head" Modification (Nitro Reduction)

To access the "Head" vector, the nitro group must be reduced to an aniline. This allows for the synthesis of Schiff bases and subsequent cyclization to Thiazolidinones .

Protocol 3: Reduction to 2-(4-Amino-2-chlorophenoxy)acetamide

  • Dissolve CNPA (5 mmol) in Ethanol (50 mL).

  • Add

    
     (25 mmol) and heat to reflux for 2 hours.
    
  • Cool, neutralize with 10% NaOH, and extract with Ethyl Acetate.

  • Evaporate solvent to obtain the amine intermediate.

Protocol 4: Synthesis of 4-Thiazolidinones Target: Novel antibacterial agents.[1]

  • Schiff Base Formation: Reflux the amine intermediate (from Protocol 3) with an aromatic aldehyde (1.0 eq) in ethanol with a catalytic drop of glacial acetic acid for 4 hours. Isolate the imine.

  • Cyclization: Dissolve the imine (1 mmol) in dry dioxane. Add mercaptoacetic acid (thioglycolic acid, 1.5 mmol) and a pinch of anhydrous

    
    .
    
  • Reflux for 8–12 hours.

  • Workup: Pour into water, filter the solid, and wash with sodium bicarbonate solution.

Visualized Synthetic Workflow

G Precursor 2-Chloro-4-nitrophenol CNPA 2-(2-Chloro-4-nitrophenoxy) acetamide (CNPA) Precursor->CNPA Cl-CH2-CONH2 K2CO3, Acetone Oxadiazole 1,3,4-Oxadiazole Derivatives CNPA->Oxadiazole Direct POCl3 Cyclization (Path A) Nitrile Nitrile Intermediate CNPA->Nitrile POCl3 Dehydration Amine 4-Amino-2-chlorophenoxy acetamide CNPA->Amine SnCl2/HCl Reduction (Path B) Nitrile->Oxadiazole Hydrazine/R-COOH Schiff Schiff Base (Imine) Amine->Schiff Ar-CHO Ethanol Thiazole 4-Thiazolidinone Derivatives Schiff->Thiazole HS-CH2-COOH ZnCl2, Reflux

Figure 1: Divergent synthetic pathways from the CNPA scaffold. Path A exploits the amide tail for oxadiazole synthesis. Path B utilizes the nitro head for thiazolidinone construction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Ether Synthesis Incomplete deprotonation of phenol.Ensure

is anhydrous. Stir phenol + base for 30 mins before adding chloroacetamide.
O-Alkylation vs N-Alkylation Competition from amide nitrogen.Use Acetone (aprotic polar) instead of Ethanol. The phenoxide is a better nucleophile than the amide nitrogen under these conditions.
Gummy Product in Cyclization Polymerization or incomplete hydrolysis.Quench

reactions very slowly on ice. Ensure pH is fully neutralized to precipitate the free base.
Incomplete Reduction Catalyst poisoning.If using catalytic hydrogenation (Pd/C), sulfur traces from reagents can poison Pd. Use

or Fe/HCl for robust reduction of nitro groups in chlorinated aromatics.

References

  • Synthesis of Phenoxyacetamide Derivatives

    • Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

    • Relevance: Validates the Williamson ether synthesis protocol for chlorophenoxyacetamides.
  • Oxadiazole Synthesis from Amides

    • Title: Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evalu
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Provides the specific cycliz
  • Antiviral Applications of Nitrophenoxy Scaffolds

    • Title: Discovery of 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide as EV-A71 infection inhibitor.[2]

    • Source: PubMed.
    • URL:[Link]

    • Relevance: Establishes the biological significance of the 2-chloro-4-nitrophenoxy moiety in drug development.
  • Thiazolidinone Synthesis via Schiff Bases

    • Title: Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evalu
    • Source: NIH.
    • URL:[Link]

    • Relevance: Describes the pathway from acetamide hydrazide heterocycle, supporting the logic in P

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Method

Application Note &amp; Protocol: A Validated LC-MS/MS Method for the Quantitative Determination of 2-(2-Chloro-4-nitrophenoxy)acetamide in Human Plasma and Urine

[For Research Use Only] Authored by: Senior Application Scientist, Bioanalytical Division Abstract This document provides a comprehensive guide for the quantitative analysis of 2-(2-Chloro-4-nitrophenoxy)acetamide in hum...

Author: BenchChem Technical Support Team. Date: February 2026

[For Research Use Only]

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-(2-Chloro-4-nitrophenoxy)acetamide in human plasma and urine. Recognizing the absence of established methods for this specific analyte, this application note outlines a robust analytical approach developed through scientific reasoning based on the physicochemical properties of structurally analogous compounds. The described Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is designed for high sensitivity and selectivity, crucial for pharmacokinetic and toxicokinetic studies. This guide details sample preparation protocols for both plasma and urine, optimized chromatographic and mass spectrometric conditions, and a complete validation strategy adhering to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".

Introduction: The Analytical Challenge

2-(2-Chloro-4-nitrophenoxy)acetamide is a novel compound with potential applications in drug development. As with any new chemical entity, a reliable and validated bioanalytical method is paramount for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. Biological matrices such as plasma and urine are complex, containing numerous endogenous components that can interfere with the analysis.[1][2] Therefore, a highly selective and sensitive analytical technique is required. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its ability to separate the analyte of interest from matrix components and provide unambiguous detection and quantification.[3]

This guide is intended for researchers, scientists, and drug development professionals who require a detailed, field-proven methodology for the analysis of 2-(2-Chloro-4-nitrophenoxy)acetamide in biological samples.

Predicted Physicochemical Properties and Metabolism

To develop a robust analytical method, an understanding of the analyte's physicochemical properties and potential metabolic fate is essential. In the absence of experimental data for 2-(2-Chloro-4-nitrophenoxy)acetamide, in silico predictive models provide a valuable starting point.[4][5][6][7][8]

2.1. Predicted Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate key parameters like pKa and logP, which inform decisions on sample preparation and chromatography.[9]

ParameterPredicted ValueImplication for Method Development
pKa (acidic) ~ 8.5 - 9.5The acetamide N-H proton is weakly acidic. The compound will be largely neutral at physiological pH.
pKa (basic) Not significantNo strong basic functional groups are present.
logP ~ 2.0 - 2.5Indicates moderate lipophilicity, suggesting good solubility in a mixture of organic and aqueous solvents. This property guides the choice of extraction solvents and reversed-phase chromatography.

2.2. Predicted Metabolic Pathways

The metabolic fate of a drug candidate is a critical consideration in bioanalysis.[10] Based on the metabolism of structurally similar phenoxyacetamide and nitrophenol compounds, the following metabolic pathways are anticipated for 2-(2-Chloro-4-nitrophenoxy)acetamide:

  • Phase I Metabolism:

    • Reduction of the nitro group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, and ultimately an amino group.

    • Hydroxylation: Aromatic hydroxylation of the phenyl ring is a common metabolic transformation.

    • Dealkylation: Cleavage of the ether linkage could occur, although this is generally a less common pathway for phenoxy-containing compounds.

  • Phase II Metabolism:

    • Glucuronidation: The hydroxyl groups of the parent compound (if any are exposed) or its hydroxylated metabolites can be conjugated with glucuronic acid.

    • Sulfation: Similar to glucuronidation, sulfation of hydroxyl groups can occur.

The analytical method should be capable of detecting not only the parent compound but also its major predicted metabolites.

a cluster_legend Metabolic Pathway of 2-(2-Chloro-4-nitrophenoxy)acetamide Parent 2-(2-Chloro-4-nitrophenoxy)acetamide M1 Nitro Reduction (Amino Metabolite) Parent->M1 Phase I Enzymes (CYP450s, Reductases) M2 Aromatic Hydroxylation (Hydroxylated Metabolite) Parent->M2 Phase I Enzymes (CYP450s, Reductases) M3 Ether Cleavage (Phenol Metabolite) Parent->M3 Phase I Enzymes (CYP450s, Reductases) Phase_I Phase I Metabolites Phase_II Phase II Metabolites M4 Glucuronide/Sulfate Conjugates M2->M4 Phase II Enzymes (UGTs, SULTs) M3->M4 Phase II Enzymes (UGTs, SULTs)

Caption: Predicted metabolic pathways of 2-(2-Chloro-4-nitrophenoxy)acetamide.

Analytical Method: LC-MS/MS

The recommended analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

3.1. Rationale for LC-MS/MS

LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[3] The chromatographic separation minimizes matrix effects, while the mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.

3.2. Internal Standard (IS) Selection

The use of a suitable internal standard (IS) is critical for accurate and precise quantification, as it compensates for variability during sample preparation and analysis.[11][12] A stable isotope-labeled (SIL) version of 2-(2-Chloro-4-nitrophenoxy)acetamide (e.g., ¹³C₆- or D₄-labeled) is the ideal IS.[13] If a SIL-IS is not available, a close structural analog with similar physicochemical properties and chromatographic behavior should be used. For the purpose of this protocol, we will assume the availability of a SIL-IS.

Sample Preparation Protocols

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are presented here as viable options.

4.1. Plasma Sample Preparation: Solid-Phase Extraction (SPE)

SPE is recommended for plasma samples to effectively remove proteins and phospholipids, which are major sources of matrix effects.[2] Given the predicted polar and aromatic nature of the analyte, a reversed-phase polymeric sorbent is a suitable choice.[14][15][16][17]

Protocol: SPE for Human Plasma

  • Sample Pre-treatment: To 100 µL of human plasma, add 20 µL of the SIL-IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

4.2. Urine Sample Preparation: Liquid-Liquid Extraction (LLE)

For urine samples, which are generally less complex than plasma, a simple and efficient LLE protocol is recommended.[18][19][20] To account for potential phase II metabolites (glucuronide and sulfate conjugates), an enzymatic hydrolysis step is included.

Protocol: LLE for Human Urine

  • Enzymatic Hydrolysis: To 100 µL of urine, add 20 µL of the SIL-IS working solution and 50 µL of β-glucuronidase/sulfatase enzyme solution in acetate buffer (pH 5.0). Incubate at 37°C for 2 hours.

  • Extraction: Add 500 µL of ethyl acetate to the hydrolyzed sample. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

G cluster_plasma Plasma Sample Preparation (SPE) cluster_urine Urine Sample Preparation (LLE) p1 Plasma Sample + SIL-IS + Acid p3 Load Sample p1->p3 p2 Condition SPE Cartridge (Methanol, Water) p2->p3 p4 Wash (5% Methanol) p3->p4 p5 Elute (Methanol) p4->p5 p6 Evaporate & Reconstitute p5->p6 u1 Urine Sample + SIL-IS + Enzyme u2 Incubate (37°C) u1->u2 u3 Extract (Ethyl Acetate) u2->u3 u4 Centrifuge u3->u4 u5 Transfer Organic Layer u4->u5 u6 Evaporate & Reconstitute u5->u6

Caption: Workflow for plasma and urine sample preparation.

LC-MS/MS Parameters

The following are recommended starting parameters for the LC-MS/MS analysis. Optimization will be necessary to achieve the desired performance.

5.1. Liquid Chromatography

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

5.2. Mass Spectrometry

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Source Temperature 500°C
IonSpray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions To be determined by infusion of the analytical standard. A hypothetical transition for the parent compound could be m/z 245 -> m/z 172 (loss of acetamide).

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed according to FDA guidelines to ensure its reliability for the intended purpose.[21][22] The validation should encompass the following parameters:[23]

6.1. Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that endogenous matrix components do not interfere with the detection of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision To assess the closeness of the measured values to the nominal values and the reproducibility of the measurements.For at least 4 QC levels (LOD, LQC, MQC, HQC), the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should be ≤15% (≤20% for LLOQ).
Matrix Effect To evaluate the effect of the biological matrix on the ionization of the analyte and IS.The CV of the matrix factor across at least 6 different lots of matrix should be ≤15%.
Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).The mean concentration at each stability QC level should be within ±15% of the nominal concentration.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Accuracy and precision of the diluted QCs should be within ±15%.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. The results of the validation experiments will determine the reliability and limitations of the method. During sample analysis, the inclusion of calibration standards and quality control samples in each analytical run is mandatory to ensure the validity of the results.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of 2-(2-Chloro-4-nitrophenoxy)acetamide in human plasma and urine. By leveraging predictive models for physicochemical properties and metabolism, and adhering to established best practices for sample preparation, chromatography, mass spectrometry, and regulatory validation guidelines, researchers can confidently generate high-quality bioanalytical data to support their drug development programs.

References

  • Andrade, C. H., Silva, D. C., & Braga, R. C. (2014). In silico prediction of drug metabolism by P450. Current Drug Metabolism, 15(5), 514-525.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Deng, J., et al. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Journal of Pharmaceutical Analysis, 9(3), 145-154.
  • Guan, X., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Singh, S., & Kumar, A. (2023). Predictive Modelling in pharmacokinetics: from in-silico simulations to personalized medicine. Expert Opinion on Drug Metabolism & Toxicology, 19(10), 665-678.
  • Deng, J., et al. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Journal of Pharmaceutical Analysis, 9(3), 145-154.
  • Schlenk, D., & unremarkable. (2005). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Journal of Medical Toxicology, 1(2), 54-60.
  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(20), 1841-1844.
  • Silva, C. L., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329.
  • Anzenbacher, P., & Zanger, U. M. (Eds.). (2012). Metabolism of drugs and other xenobiotics. John Wiley & Sons.
  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass spectrometry reviews, 36(4), 501-530.
  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • LCGC International. (2021, May 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Catalyst University. (2015, January 23). Biochemistry | Catabolism of Phenylalanine & Tyrosine to Acetoacetate [Video]. YouTube. [Link]

  • Surur, A. S., & Tadesse, M. G. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-6.
  • Schläpfer, P., et al. (2023). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. Proceedings of the National Academy of Sciences, 120(42), e2306509120.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • GL Sciences. (n.d.). How to Select a Sorbent. Retrieved from [Link]

  • Cordeiro, L. M. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(21), 5029.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • Surur, A. S., & Tadesse, M. G. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-6.
  • Jian, W., et al. (2011). Fast LC/MS in the analysis of small molecules. American pharmaceutical review, 14(4), 84-90.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Matrix-effect-in-bioanalysis-an-overview.pdf.
  • MacCoss, M. J. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II.
  • Xavier, J. C., & Martin, W. F. (2024).
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  • International Journal of MediPharm Research. (2016). Review Article on Matrix Effect in Bioanalytical Method Development.
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  • Timmerman, P., et al. (2013). Matrix factors calculated for eight sources of plasma including hyperlipidemic and hemolyzed (hypothetical example). Bioanalysis, 5(13), 1645-1658.
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Application

Introduction: The Potential of the Phenoxyacetamide Scaffold in Agrochemical Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(2-Chloro-4-nitrophenoxy)acetamide in the development of agrochemicals. The search for novel agrochemicals with im...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(2-Chloro-4-nitrophenoxy)acetamide in the development of agrochemicals.

The search for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural science.[1] The phenoxyacetamide scaffold represents a compelling starting point for lead discovery, as it combines structural motifs from two highly successful classes of agrochemicals. Phenoxy herbicides, such as 2,4-D, function as synthetic auxins, disrupting hormonal balance and causing uncontrolled growth in broadleaf weeds.[2][3] On the other hand, chloroacetamide herbicides are known inhibitors of very-long-chain fatty acid (VLCFA) biosynthesis, a mechanism essential for plant development.[4]

This guide focuses on 2-(2-Chloro-4-nitrophenoxy)acetamide , a molecule that uniquely integrates the phenoxy core with an acetamide side chain. This structure presents the intriguing possibility of novel or hybrid mechanisms of action. Furthermore, related acetamide structures have demonstrated significant promise as antifungal and insecticidal agents, broadening the potential applications of this chemical class.[5][6][7]

These application notes provide a comprehensive framework for the synthesis, biological evaluation, and mechanism of action (MOA) studies of 2-(2-Chloro-4-nitrophenoxy)acetamide and its analogs. The protocols are designed to be self-validating and are grounded in established methodologies, providing researchers with a robust starting point for their investigations.

Section 1: Synthesis and Characterization

The logical and most common approach to synthesizing phenoxyacetamides is through a Williamson ether synthesis. This method involves the reaction of a phenolate anion with an α-halo-acetamide. This pathway is selected for its high efficiency, operational simplicity, and the ready availability of starting materials.

Protocol 1.1: Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide

This protocol details the synthesis via a Williamson ether reaction between 2-chloro-4-nitrophenol and 2-chloroacetamide.

Materials:

  • 2-Chloro-4-nitrophenol

  • 2-Chloroacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator, magnetic stirrer, reflux condenser, standard glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq), acetone (100 mL), and potassium carbonate (1.5 eq).

  • Addition of Reagent: Stir the mixture at room temperature for 15 minutes. Add 2-chloroacetamide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane mobile phase.

  • Work-up: After the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Evaporate the acetone from the filtrate using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product, 2-(2-Chloro-4-nitrophenoxy)acetamide.

  • Characterization: Confirm the structure and purity of the compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its melting point.

Synthesis_Workflow reagents 2-Chloro-4-nitrophenol + 2-Chloroacetamide reaction Williamson Ether Synthesis reagents->reaction 1 conditions K₂CO₃, Acetone Reflux, 12-18h conditions->reaction workup Aqueous Work-up & Extraction reaction->workup 2 purification Recrystallization workup->purification 3 product 2-(2-Chloro-4-nitrophenoxy)acetamide purification->product 4

Figure 1: Synthetic workflow for 2-(2-Chloro-4-nitrophenoxy)acetamide.

Section 2: Formulation for Biological Assays

Proper formulation is critical for ensuring the bioavailability of the test compound in biological assays. The following protocols, adapted from established methods for synthetic intermediates, provide options for creating stable solutions suitable for screening.[8]

Protocol 2.1: Preparation of Stock and Working Solutions

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Tween-80

  • PEG300 (Polyethylene glycol 300)

  • Saline solution (0.9% NaCl in deionized water)

  • Corn oil

  • Vortex mixer, sonicator

Procedure for a General-Purpose Formulation:

  • Stock Solution: Prepare a 25 mg/mL stock solution of the test compound in DMSO. If necessary, use gentle heating or sonication to aid dissolution. Store stock solutions at -20°C for up to one month or -80°C for up to six months.[8]

  • Working Solution Preparation (Example for 1 mL): a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again until uniform. c. Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be 2.5 mg/mL. d. Prepare serial dilutions from this working solution as required for dose-response assays.

Note: For certain applications, such as foliar sprays, a simpler formulation of DMSO/water with a surfactant like Tween-20 may be sufficient. Always include a vehicle control (formulation without the test compound) in all experiments.

Section 3: Protocols for Broad-Spectrum Biological Screening

The initial phase of discovery involves screening the compound against a diverse range of targets to identify its primary biological activities.

Biological_Screening_Workflow cluster_primary Primary Screening start Synthesized Compound herbicide Herbicidal Assay (Monocot/Dicot) start->herbicide fungicide Fungicidal Assay (Pathogenic Fungi) start->fungicide insecticide Insecticidal Assay (Chewing/Sucking) start->insecticide moa Mechanism of Action (MOA) Studies herbicide->moa Hit fungicide->moa Hit insecticide->moa Hit

Figure 2: High-level workflow for biological screening and hit validation.
Herbicidal Activity Screening

Rationale: The phenoxy moiety suggests potential auxin-mimicking activity, while the overall structure has similarities to other herbicidal classes. Testing against both monocot and dicot species is crucial to determine the spectrum of activity.

Protocol 3.1.1: Pre-Emergence Herbicidal Assay

  • Plant seeds of a representative monocot (e.g., Lolium multiflorum, ryegrass) and a dicot (e.g., Brassica campestris, field mustard) in pots filled with standard potting soil.

  • Immediately after planting, apply the test compound as a soil drench at various concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • Grow the plants in a controlled environment (e.g., 25°C, 16:8h light:dark cycle).

  • After 14-21 days, assess the results by counting the number of emerged seedlings and measuring the fresh weight of the shoots and roots.

  • Calculate the percent inhibition relative to the vehicle control.

Protocol 3.1.2: Post-Emergence Herbicidal Assay

  • Grow monocot and dicot seedlings until they reach the 2-3 leaf stage.

  • Apply the test compound as a foliar spray to the point of runoff using a laboratory sprayer. Include a surfactant (e.g., 0.1% Tween-20) in the formulation.

  • Return plants to the controlled environment.

  • After 7-14 days, visually assess phytotoxicity using a rating scale (e.g., 0% = no effect, 100% = plant death) and measure fresh weight.

  • Determine the concentration required for 50% growth reduction (GR₅₀).

Table 1: Herbicidal Activity Data Template
Test Species Application Type Concentration (µg/mL) Growth Inhibition (%)
Lolium multiflorumPre-Emergence
Brassica campestrisPre-Emergence
Lolium multiflorumPost-Emergence
Brassica campestrisPost-Emergence
Fungicidal Activity Screening

Rationale: Chloro-N-phenylacetamide derivatives have shown potent antifungal activity, making this a high-priority screening area.[5][7]

Protocol 3.2.1: In Vitro Antifungal Assay (MIC/MFC)

  • Prepare a suspension of fungal spores or mycelial fragments from economically important plant pathogens (e.g., Fusarium graminearum, Botrytis cinerea).

  • In a 96-well microtiter plate, perform serial dilutions of the test compound in a suitable growth medium (e.g., Potato Dextrose Broth).

  • Inoculate each well with the fungal suspension.

  • Incubate the plates at the optimal temperature for fungal growth (e.g., 25-28°C) for 48-72 hours.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes no visible fungal growth.

  • To determine the Minimum Fungicidal Concentration (MFC), plate aliquots from the clear wells onto fresh agar plates. The MFC is the lowest concentration from which no colonies grow after incubation. A compound is considered fungicidal if the MFC/MIC ratio is ≤ 4.[9]

Table 2: Fungicidal Activity Data Template
Fungal Species MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio
Fusarium graminearum
Botrytis cinerea
Aspergillus flavus
Insecticidal Activity Screening

Rationale: Phenoxyacetamide derivatives have been reported to possess insecticidal properties.[6] A comprehensive screen should include both chewing and sucking insects.

Protocol 3.3.1: Leaf-Dip Bioassay for Chewing Insects

  • Use a representative lepidopteran pest, such as the cotton leafworm (Spodoptera littoralis).

  • Dissolve the test compound in acetone with a surfactant.

  • Dip leaf discs (e.g., from cotton or cabbage) into the test solution for 10-15 seconds and allow them to air dry.

  • Place one leaf disc in a petri dish with a moistened filter paper.

  • Introduce one larva (e.g., 2nd or 3rd instar) into each dish.

  • Incubate at 25°C and record mortality at 24, 48, and 72 hours.

  • Calculate the lethal concentration required to kill 50% of the population (LC₅₀).

Protocol 3.3.2: Systemic Uptake Bioassay for Sucking Insects

  • Use a representative aphid species, such as the green peach aphid (Myzus persicae), on a suitable host plant (e.g., bell pepper).

  • Apply the test compound as a soil drench to the potted plants.

  • After 24 hours (to allow for systemic uptake), infest the plants with a known number of aphids.

  • After 72 hours, count the number of surviving aphids.

  • Calculate the percent mortality relative to the vehicle control.

Table 3: Insecticidal Activity Data Template
Insect Species Assay Type LC₅₀ / % Mortality @ Conc.
Spodoptera littoralisLeaf-Dip
Myzus persicaeSystemic

Section 4: Investigating the Mechanism of Action (MOA)

If a compound shows promising activity in the primary screens ("hits"), the next critical step is to elucidate its MOA. This knowledge is essential for optimizing the lead compound and understanding its selectivity.

Putative Herbicidal MOAs

Rationale: Based on its structure, the compound could act as a synthetic auxin or a VLCFA inhibitor.

Herbicidal_MOA cluster_auxin Synthetic Auxin Pathway cluster_vlcfa VLCFA Inhibition Pathway compound 2-(2-Chloro-4-nitrophenoxy)acetamide auxin_receptor Binds Auxin Receptors compound->auxin_receptor Hypothesis A vlcfa_enzyme Inhibits VLCFA Elongase compound->vlcfa_enzyme Hypothesis B gene_exp Alters Gene Expression auxin_receptor->gene_exp uncontrolled_growth Uncontrolled Growth gene_exp->uncontrolled_growth plant_death1 Plant Death uncontrolled_growth->plant_death1 lipid_syn Disrupts Lipid Synthesis vlcfa_enzyme->lipid_syn membrane_integrity Loss of Membrane Integrity lipid_syn->membrane_integrity plant_death2 Plant Death membrane_integrity->plant_death2

Figure 3: Potential herbicidal mechanisms of action for investigation.

Protocol 4.1.1: Auxin-Like Activity Assay The classic auxin response is cell elongation. This can be measured in the roots of Arabidopsis thaliana.

  • Prepare agar plates containing various concentrations of the test compound and a positive control (e.g., 2,4-D).

  • Germinate A. thaliana seeds on control plates.

  • Transfer seedlings with primary roots of ~1 cm to the treatment plates.

  • Incubate vertically for 3-5 days.

  • Measure the primary root length. An inhibition of root elongation is indicative of auxin-like activity.

Putative Fungicidal MOAs

Rationale: Many antifungal agents target the fungal cell membrane by interacting with ergosterol or by disrupting cell wall synthesis.[5][7][9]

Fungicidal_MOA cluster_ergosterol Membrane Disruption Pathway cluster_cellwall Cell Wall Synthesis Inhibition compound 2-(2-Chloro-4-nitrophenoxy)acetamide ergosterol Binds to Ergosterol compound->ergosterol Hypothesis A chitin Inhibits Chitin Synthase compound->chitin Hypothesis B pore Forms Pores in Membrane ergosterol->pore leakage Ion Leakage pore->leakage cell_death1 Fungal Cell Death leakage->cell_death1 wall_integrity Weakens Cell Wall chitin->wall_integrity lysis Osmotic Lysis wall_integrity->lysis cell_death2 Fungal Cell Death lysis->cell_death2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide

Subject: Optimization and Troubleshooting Guide for O-Alkylation of 2-Chloro-4-nitrophenol Ticket ID: CHEM-SUP-8821 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization and Troubleshooting Guide for O-Alkylation of 2-Chloro-4-nitrophenol Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses yield optimization for the synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide via Williamson ether synthesis. The reaction involves the O-alkylation of 2-chloro-4-nitrophenol with 2-chloroacetamide .

Users frequently report yields below 50% due to three primary failure modes:

  • Incomplete Conversion: Poor nucleophilicity of the phenoxide ion in standard solvents.

  • Hydrolysis: Degradation of the acetamide moiety under harsh basic conditions.

  • Work-up Losses: Inefficient precipitation or occlusion of impurities.

This guide provides a validated protocol using the Finkelstein-assisted alkylation method to boost yields to >85%.

Module 1: Critical Reaction Parameters (The "Why")

Before adjusting your protocol, understand the chemical causality governing this system.

The Catalytic Cycle (The "Finkelstein Effect")

Direct alkylation with 2-chloroacetamide is sluggish because chloride is a mediocre leaving group. Adding Potassium Iodide (KI) creates a catalytic cycle:

  • Step A: KI reacts with 2-chloroacetamide to form 2-iodoacetamide in situ.

  • Step B: The iodide is a far superior leaving group, allowing the sterically hindered 2-chloro-4-nitrophenoxide to attack rapidly.

  • Result: Reaction time decreases from 24h to <6h, reducing thermal degradation.

Base Selection & Water Control
  • Avoid: NaOH or KOH. Strong hydroxide bases promote the hydrolysis of the amide group (

    
    ), destroying your product.
    
  • Use: Anhydrous Potassium Carbonate (

    
    ).[1] It is strong enough to deprotonate the phenol (
    
    
    
    ) but mild enough to leave the amide intact.
Solvent System
  • Preferred: DMF (N,N-Dimethylformamide). High dielectric constant promotes

    
     kinetics.
    
  • Alternative: Acetone (requires longer reflux times but easier work-up).

Module 2: Validated Experimental Protocol

Target Scale: 10 mmol Expected Yield: 85-92% Appearance: Pale yellow to off-white solid

Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]Mass/VolRole
2-Chloro-4-nitrophenol 173.551.01.74 gLimiting Reagent
2-Chloroacetamide 93.511.21.12 gElectrophile
Potassium Carbonate 138.212.02.76 gBase (Anhydrous)
Potassium Iodide 166.000.10.17 gCatalyst
DMF --15 mLSolvent
Step-by-Step Workflow
  • Activation: In a 50 mL round-bottom flask, dissolve 2-chloro-4-nitrophenol in dry DMF. Add

    
    .
    
    • Observation: The solution will turn bright yellow/orange immediately (formation of phenoxide anion).

    • Tech Note: Stir at room temperature for 15 mins to ensure complete deprotonation.

  • Addition: Add 2-chloroacetamide and KI.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Monitor: TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1). The phenol spot (lower

      
      ) should disappear.
      
  • Quench: Cool the mixture to room temperature. Pour slowly into 150 mL of ice-cold water with vigorous stirring.

    • Critical: Do not skip the stirring; this prevents the product from oiling out and trapping impurities.

  • Isolation: Filter the precipitate. Wash with

    
     mL water to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if high purity is required.

Module 3: Visualized Workflows

Figure 1: Reaction Logic & Process Flow

ReactionWorkflow cluster_inputs Step 1: Activation cluster_reaction Step 2: Catalytic Alkylation cluster_workup Step 3: Isolation Phenol 2-Chloro-4-nitrophenol Base K2CO3 (Anhydrous) Phenol->Base Deprotonation Solvent DMF Base->Solvent Amide 2-Chloroacetamide Solvent->Amide Intermediate In-situ: Iodoacetamide Amide->Intermediate Finkelstein (KI) Cat KI (Catalyst) Cat->Intermediate Quench Ice Water Quench Intermediate->Quench SN2 Attack Filter Filtration Quench->Filter Product Target Ether (Precipitate) Filter->Product

Caption: Finkelstein-assisted Williamson ether synthesis workflow showing the catalytic intervention of KI.

Module 4: Troubleshooting FAQ

Q1: My product is an oil/sticky gum instead of a solid. What happened?

Diagnosis: This is usually caused by residual DMF preventing crystallization (the "Solvent Effect"). Solution:

  • Decant the water.

  • Triturate (grind) the oily residue with a small amount of cold Ethanol or Diethyl Ether. This induces crystallization.

  • Ensure your water quench volume is at least 10x the DMF volume.

Q2: The yield is low (<40%), and I see starting material on TLC.

Diagnosis: Incomplete conversion, likely due to chloride leaving group inefficiency. Solution:

  • Check Catalyst: Did you add KI? Without it, the reaction is significantly slower.

  • Check Temperature: Ensure the internal temperature is actually 80°C. If using Acetone (reflux ~56°C), extend reaction time to 12-16 hours.

Q3: The product melting point is lower than reported (Expected: ~180-185°C).

Diagnosis: Contamination with 2-chloro-4-nitrophenol (starting material) or inorganic salts. Solution:

  • Alkaline Wash: Wash the solid filter cake with 5% Sodium Bicarbonate (

    
    ) solution. This solubilizes any unreacted phenol (which is acidic) into the filtrate, leaving the neutral ether product on the filter.
    
Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected LowYield Low Yield (<50%) Start->LowYield Sticky Sticky/Oily Product Start->Sticky Impure Wrong Melting Point Start->Impure CheckKI Was KI added? LowYield->CheckKI Triturate Triturate with cold EtOH Sticky->Triturate Wash Wash with 5% NaHCO3 (Remove Phenol) Impure->Wash AddKI Add 10 mol% KI Restart CheckKI->AddKI No CheckBase Was NaOH used? CheckKI->CheckBase Yes SwitchBase Switch to K2CO3 (Prevent Hydrolysis) CheckBase->SwitchBase Yes

Caption: Decision matrix for resolving common synthesis failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of Williamson Ether Synthesis and use of

    
     in acetone/DMF). 
    
  • Abdel-Latif, E., et al. (2019).[1] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. (Describes the specific use of

    
     in DMF for phenoxyacetamide synthesis). 
    
  • BenchChem. "Improving reaction conditions for Williamson ether synthesis." (General troubleshooting for solvent effects and side reactions).

  • Zhang, S.S., et al. (2006).[2] "2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide."[2] Acta Crystallographica Section E. (Structural analogs and crystallization conditions).

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-(2-Chloro-4-nitrophenoxy)acetamide

From the desk of a Senior Application Scientist Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Chloro-4-nitrophenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Chloro-4-nitrophenoxy)acetamide. The inherent physicochemical properties of this and similar compounds—characterized by a rigid aromatic core, a halogen, and a nitro group—often lead to poor aqueous solubility. This guide is designed to provide a logical, step-by-step framework to overcome these issues, ensuring the integrity and reproducibility of your experimental results. We will move from fundamental principles to advanced formulation strategies, explaining the causality behind each recommendation to empower you to make informed decisions in your work.

Section 1: Understanding the Challenge - Physicochemical Profile

The structure of 2-(2-Chloro-4-nitrophenoxy)acetamide suggests it is a hydrophobic molecule with limited ability to form hydrogen bonds with water. Compounds with these features are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, indicating that their dissolution is a rate-limiting step for absorption and a major hurdle in in vitro assays.[1][2] While specific experimental data for this exact molecule is sparse, we can infer its likely properties based on its chemical motifs.

PropertyInferred Value/CharacteristicRationale & Implication for Assays
Aqueous Solubility Very LowThe molecule lacks significant ionizable groups and possesses hydrophobic moieties (chlorinated phenyl ring), predicting poor dissolution in aqueous buffers like PBS or cell culture media.[3]
LogP (Octanol-Water Partition Coefficient) HighA high LogP indicates a preference for lipophilic environments over aqueous ones, reinforcing the solubility challenge.[4]
Primary Dissolution Solvent Polar Aprotic SolventsDimethyl sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve both polar and nonpolar compounds.[5]
Crystal Lattice Energy Potentially HighThe planarity of the phenyl ring and potential for intermolecular interactions can lead to a stable crystal lattice that is difficult to break apart with water molecules, further hindering solubility.[6][7][8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with this compound.

Q1: My 2-(2-Chloro-4-nitrophenoxy)acetamide powder won't dissolve in my aqueous assay buffer. What is the correct first step?

A: Direct dissolution in aqueous buffers is not recommended and is likely to fail. The scientifically validated first step is to prepare a high-concentration stock solution in an appropriate organic solvent.

Primary Recommendation: Dimethyl sulfoxide (DMSO).

Causality: DMSO is a powerful, polar aprotic solvent that is miscible with water and a wide range of organic solvents.[5] Its amphipathic nature effectively breaks down the crystal lattice of hydrophobic compounds.[9] For structurally similar compounds, solubility in DMSO can be very high (e.g., >10 mg/mL), making it an ideal choice for a concentrated stock.[10]

See Protocol 1 for a detailed methodology.

Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A: This is a classic problem known as "crashing out." It occurs when a compound that is stable in a high concentration of organic solvent is rapidly diluted into an aqueous environment where its solubility is much lower. The solvent shift is too abrupt for the compound to remain in solution.

Solution: The key is to perform a serial dilution and control the final concentration of your organic solvent. Never add a highly concentrated DMSO stock directly to your final assay well.

Causality: By serially diluting, you gradually lower the compound and DMSO concentration, which helps maintain the compound's solubility at each step. This prevents the formation of aggregates and precipitates that can lead to inaccurate results and even cellular toxicity.[11][12]

See Protocol 1, Step 3 for a detailed serial dilution workflow.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is a critical parameter for maintaining experimental integrity. High concentrations of DMSO are toxic to cells and can influence biological readouts, acting as a confounding variable.[13][14]

General Guideline: The final concentration of DMSO in your assay wells should typically not exceed 0.5% (v/v) . Many sensitive cell lines may even require a lower concentration, such as 0.1%.

Trustworthiness through Self-Validation: You MUST include a vehicle control in every experiment. This control consists of your assay medium with the exact same final concentration of DMSO as your treated samples, but without the compound. This allows you to subtract any biological effects of the solvent itself from the effects of your compound.[15][16][17][18] Studies have shown that even DMSO concentrations below 1% can have inhibitory or stimulatory effects on cellular processes.[17]

Q4: Even with proper dilution, my compound precipitates at the high concentrations needed for my dose-response curve. What are the next-level strategies?

A: When DMSO alone is insufficient, you must move to more advanced formulation strategies. These methods work by creating a more favorable microenvironment for the compound in the aqueous medium.

  • Strategy 1: Co-solvents and Surfactants: Introduce other biocompatible solvents or detergents. A common approach is a formulation containing PEG300 (a polymer that aids solubility) and a non-ionic surfactant like Tween-80.[19] These agents help to keep the drug dispersed in the aqueous phase.[20]

  • Strategy 2: Cyclodextrin Encapsulation: Use cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] The hydrophobic compound partitions into the cavity, forming an "inclusion complex." This complex is water-soluble, effectively shuttling the compound into the aqueous phase.[3][21] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a particularly effective and safe option.[19]

See Guide 2 for detailed protocols on these advanced formulations.

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Standard Protocol for DMSO Stock Preparation and Assay Dilution

This protocol is the foundational workflow for using 2-(2-Chloro-4-nitrophenoxy)acetamide in most in vitro assays.

Objective: To prepare a soluble compound stock and dilute it into an aqueous medium while avoiding precipitation.

Materials:

  • 2-(2-Chloro-4-nitrophenoxy)acetamide powder

  • Anhydrous, high-purity DMSO (use a fresh, unopened bottle if possible, as DMSO is hygroscopic)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Assay medium (e.g., PBS, cell culture medium)

Protocol Steps:

  • Prepare a High-Concentration Primary Stock (e.g., 10-50 mM):

    • Weigh out the required amount of compound into a sterile vial.

    • Add the calculated volume of 100% DMSO to reach your target concentration.

    • Vortex vigorously for 1-2 minutes.

    • Troubleshooting: If solid particles remain, sonicate the vial in a water bath for 5-15 minutes.[19] Gentle warming (to 37°C) can also be applied, but be cautious of compound stability.

    • Visually confirm that all solid has dissolved and the solution is clear.

    • Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution:

    • Thaw one aliquot of your primary stock.

    • Dilute the primary stock into your complete assay medium to create an intermediate stock. This is the highest concentration you will test, and it is crucial that the DMSO concentration at this step is kept as low as possible while maintaining solubility. For example, a 1:100 dilution will bring a 10 mM stock to 100 µM with 1% DMSO.

  • Perform Serial Dilutions for the Dose-Response Curve:

    • Dispense your assay medium into the wells of your microplate.

    • Add the intermediate dilution (from Step 2) to the first row of wells to achieve your highest desired concentration.

    • Perform a serial dilution (e.g., 1:2 or 1:3) down the plate by transferring a portion of the solution from one well to the next, mixing thoroughly at each step. This ensures the DMSO concentration remains constant across all tested concentrations.[16][17]

  • Final Assay and Visual Inspection:

    • Add cells or other biological components to the plate.

    • Before and after incubation, visually inspect the plate under a microscope for any signs of compound precipitation (e.g., crystals, amorphous sediment).[11] If precipitation is observed at higher doses, those data points should be considered invalid.

Guide 2: Advanced Formulation Strategies

Use these protocols when the standard DMSO method fails at your desired compound concentration.

Protocol 2A: Co-Solvent/Surfactant Formulation

This formulation is adapted from established protocols for poorly soluble compounds.[19]

  • Prepare a concentrated stock of your compound in 100% DMSO (e.g., 25 mg/mL).

  • In a separate tube, prepare the vehicle by mixing the components in the following order:

    • 40% PEG300

    • 5% Tween-80

  • Add 1 part of your DMSO stock solution to 9 parts of the vehicle from step 2. This creates a 10% DMSO, 40% PEG300, 5% Tween-80 formulation.

  • Add this final mixture to your aqueous saline or buffer solution (45% of the final volume) to reach the desired concentration.

  • Use this complete formulation to perform serial dilutions as described in Guide 1.

Protocol 2B: Sulfobutylether-β-cyclodextrin (SBE-β-CD) Formulation

This method leverages the inclusion complex mechanism to enhance solubility.[19][21]

  • Prepare a 20% (w/v) SBE-β-CD solution in saline or your chosen aqueous buffer. Ensure it is fully dissolved.

  • Prepare a concentrated stock of your compound in 100% DMSO (e.g., 25 mg/mL).

  • Slowly add 1 part of the DMSO stock to 9 parts of the 20% SBE-β-CD solution while vortexing.

  • The resulting solution will have a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in saline).

  • This solution can now be used as the highest concentration point for your serial dilutions in the assay plate.

Section 4: Visual Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues with 2-(2-Chloro-4-nitrophenoxy)acetamide.

G start Problem: Compound is insoluble in aqueous assay buffer. step1 Action: Prepare a concentrated stock solution in 100% DMSO. start->step1 q1 Does the compound fully dissolve in DMSO? step1->q1 s1_yes Action: Proceed to serial dilution in aqueous assay medium. (See Protocol 1) q1->s1_yes Yes s1_no Action: Apply gentle heat (37°C) and/or sonication. q1->s1_no No q2 Does the compound precipitate upon dilution into the aqueous medium? s1_yes->q2 s1_no->step1 s2_no Success! Proceed with the experiment. Include vehicle controls. q2->s2_no No s2_yes Action: Implement advanced formulation strategies. q2->s2_yes Yes adv_strat1 Option 1: Use Co-solvents/Surfactants (e.g., PEG300, Tween-80) (See Protocol 2A) s2_yes->adv_strat1 adv_strat2 Option 2: Use Cyclodextrin Encapsulation (e.g., SBE-β-CD) (See Protocol 2B) s2_yes->adv_strat2

Sources

Troubleshooting

Optimizing reaction conditions for 2-(2-Chloro-4-nitrophenoxy)acetamide synthesis

Technical Support Center: Reaction Optimization Guide Ticket Subject: Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide Case ID: OPT-CNPA-2024 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Ticket Subject: Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide Case ID: OPT-CNPA-2024 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide via the Williamson ether synthesis.[1] The target molecule is constructed by O-alkylation of 2-chloro-4-nitrophenol using 2-chloroacetamide .[1]

This reaction presents specific challenges due to the electron-deficient nature of the nitrophenol ring and the susceptibility of the amide group to hydrolysis.[1] This guide provides a robust "Golden Path" protocol, optimization parameters, and a troubleshooting decision tree.

Module 1: The "Golden Path" Protocol

Standardized methodology for maximum reproducibility.

Reaction Scheme:


[1]

Reagents & Stoichiometry:

ComponentRoleEq.Notes
2-Chloro-4-nitrophenol Substrate1.0Limiting reagent.[1][2] Ensure dry.[1]
2-Chloroacetamide Electrophile1.2Excess drives reaction to completion.[1]
Potassium Carbonate (

)
Base2.0Anhydrous, granular (grind before use).[1]
Potassium Iodide (KI) Catalyst0.1Essential for Finkelstein activation.[1]
Acetone Solvent[0.2 M]HPLC Grade.[1] Dry.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-nitrophenol (1.0 eq) in acetone (concentration ~0.2 M). Add anhydrous

    
      (2.0 eq).[1]
    
  • Deprotonation: Stir at room temperature for 30 minutes. Observation: The solution should turn bright yellow/orange due to the formation of the phenoxide anion.

  • Addition: Add 2-chloroacetamide (1.2 eq) and KI (0.1 eq) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    C) for 6–12 hours.
    
    • Checkpoint: Monitor via TLC (Mobile Phase: 50:50 EtOAc/Hexane). The starting phenol (lower Rf) should disappear.[1]

  • Workup:

    • Cool the reaction to room temperature.[1][3][4]

    • Filter off the inorganic salts (

      
      , KCl).[1]
      
    • Evaporate the acetone under reduced pressure to yield a crude solid.[1]

  • Purification:

    • The crude product often precipitates as an off-white/yellow solid.[1]

    • Recrystallization: Dissolve in minimum hot Ethanol (EtOH); add water dropwise until turbid, then cool to

      
      C.
      

Module 2: Optimization Logic (The "Why")

The Catalyst: Why Potassium Iodide (KI)?

2-Chloroacetamide is a moderate electrophile.[1] The chloride is a decent leaving group, but not excellent.[1]

  • Mechanism: KI reacts with 2-chloroacetamide in situ to form 2-iodoacetamide .[1]

  • Benefit: Iodide is a far superior leaving group than chloride.[1] The phenoxide attacks the iodo-intermediate faster than the chloro-precursor.[1] This is known as Finkelstein Activation .[1]

  • Result: Reduces reaction time from >24h to <10h and lowers the temperature requirement.[1]

Base Selection: vs. NaOH[1]
  • Recommendation: Use Potassium Carbonate (

    
    ).[1]
    
  • Reasoning: The pKa of 2-chloro-4-nitrophenol is ~7 (acidic due to the nitro and chloro electron-withdrawing groups).[1] A weak base like carbonate is sufficient to deprotonate it.[1]

  • Risk of NaOH: Strong hydroxide bases can attack the amide functionality of the electrophile or the product, leading to hydrolysis (forming the carboxylic acid byproduct).

Solvent Choice
  • Acetone (Recommended): Easy to remove, good solubility for reactants, poor solubility for inorganic byproducts (facilitates workup).[1]

  • DMF (Alternative): Use if the reaction is sluggish.[1] DMF allows for higher temperatures (

    
    C), but is difficult to remove completely, often resulting in an "oily" product that refuses to crystallize.[1]
    

Module 3: Troubleshooting Guide

Visual Workflow: Reaction Mechanism & Logic

ReactionLogic Phenol 2-Cl-4-NO2-Phenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide Product Target Ether Product Phenoxide->Product SN2 Attack Amide 2-Chloroacetamide IodoAmide 2-Iodoacetamide (Active Electrophile) Amide->IodoAmide Finkelstein Exchange KI KI (Catalyst) KI->IodoAmide IodoAmide->Product Byproduct Hydrolysis Byproduct (Acid) Product->Byproduct Excess Heat/Strong Base

Caption: Figure 1. Mechanistic pathway highlighting the critical role of KI activation and the risk of hydrolysis.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Product is a sticky oil Residual solvent (DMF) or impurities.1.[1] Triturate the oil with cold diethyl ether or hexanes to induce crystallization.2.[1] Switch solvent to Acetone to ensure easy removal.[1]
Low Yield (<50%) Incomplete deprotonation or moisture.[1]1. Ensure

is finely ground and anhydrous.2.[1] Add activated molecular sieves to the reaction flask (water kills the phenoxide).[1]
Starting material remains Poor electrophile reactivity.[1]Add KI (10 mol%). This is the most common fix.[1] Without iodide, the reaction is significantly slower.[1]
New spot on TLC (Baseline) Amide hydrolysis.[1]You likely used a base that was too strong (NaOH) or wet solvent.[1] Switch to anhydrous

and dry Acetone.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) to speed this up?

  • Answer: While NaH is a faster base, it is unnecessary and risky.[1] The nitrophenol is acidic enough to be deprotonated by carbonate.[1] NaH generates

    
     gas and requires strictly anhydrous conditions.[1] Furthermore, the highly reactive alkoxide formed by NaH might attack the amide carbonyl, leading to side reactions.[1] Stick to Carbonate.[1]
    

Q2: My product has a yellow tint. Is it impure?

  • Answer: Not necessarily. Nitro compounds are inherently yellow.[1] However, if the yellow is neon/bright, it may indicate residual unreacted nitrophenoxide (salt).[1] Wash the organic layer with dilute HCl (1M) during workup to protonate any remaining phenol, making it easier to remove or filter out.[1]

Q3: Why is the order of addition important?

  • Answer: You must allow the phenol and base to react before adding the electrophile.[1] This ensures the nucleophile (phenoxide) is ready.[1] If you mix everything at once, the base might react with the chloroacetamide (though slow) or the local concentration of phenoxide might be too low to compete with background reactions.

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckTLC Check TLC Start->CheckTLC SM_Left Starting Material Persists? CheckTLC->SM_Left Yes_SM Yes SM_Left->Yes_SM No_SM No SM_Left->No_SM AddKI Action: Add 10% KI & Reflux longer Yes_SM->AddKI CheckState Product State? No_SM->CheckState Oily Oily/Sticky CheckState->Oily Solid Solid but impure CheckState->Solid Triturate Action: Triturate with Ether/Hexane Oily->Triturate Recryst Action: Recrystallize (EtOH/H2O) Solid->Recryst

Caption: Figure 2.[1] Diagnostic workflow for resolving yield and purification issues.

References

  • Williamson Ether Synthesis Principles

    • Source: Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[1][5][6][7][8]

    • URL:[Link]

  • Chloroacetamide Reactivity & Safety

    • Source: Thermo Fisher Scientific.[1] "Chloroacetamide Product Information."

  • Finkelstein Activation in Alkylation

    • Source: Chemistry Steps.[1][3][4][9] "The Finkelstein Reaction."[1]

    • URL:[Link]

  • Analogous Synthesis (Nitrophenol Alkylation)

    • Source: ResearchGate.[1][10][11] "Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide" (Methodology Analog).

    • URL:[Link]

Sources

Optimization

Overcoming challenges in the characterization of 2-(2-Chloro-4-nitrophenoxy)acetamide

Technical Support Center: Characterization of 2-(2-Chloro-4-nitrophenoxy)acetamide Topic: CAS: 804505-18-8 Formula: Molecular Weight: 230.61 g/mol Introduction: Precision in Phenoxyacetamide Analysis Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 2-(2-Chloro-4-nitrophenoxy)acetamide

Topic: CAS: 804505-18-8 Formula:


Molecular Weight:  230.61  g/mol 

Introduction: Precision in Phenoxyacetamide Analysis

Welcome to the technical support hub for 2-(2-Chloro-4-nitrophenoxy)acetamide. This compound is a functionalized phenol ether often utilized as a synthetic intermediate or a probe in biological assays. Its structure comprises a 2-chloro-4-nitrophenol core linked to an acetamide moiety via an ether bond.

The Primary Challenge: The most frequent technical error with this compound is misidentification as its anilide isomer, 2-chloro-N-(4-nitrophenyl)acetamide . While they share the same molecular formula (


), their chemical connectivity and properties are drastically different. This guide provides the rigorous analytical frameworks required to distinguish these isomers, validate purity, and optimize solubility for downstream applications.

Module 1: Identity Confirmation (The Isomer Trap)

User Question: My mass spec data shows the correct molecular weight (230.6 Da), but the NMR spectrum doesn't match the literature for the N-phenyl analog. What is wrong?

Technical Insight: You are likely analyzing the phenoxy ether (Target), not the anilide (Isomer). The connectivity difference lies in the acetamide linkage:

  • Target (Ether): Oxygen is attached to the aromatic ring (

    
    ).
    
  • Isomer (Anilide): Nitrogen is attached to the aromatic ring (

    
     or similar).
    
Diagnostic Workflow: Distinguishing Isomers

The most definitive method to distinguish these isomers is


 NMR, specifically looking for the methylene (

) and amide (

) protons.

Isomer_Distinction Sample Unknown Sample (MW 230.6) NMR 1H NMR Analysis (DMSO-d6) Sample->NMR Check_CH2 Check Methylene (CH2) Region (4.0 - 5.0 ppm) NMR->Check_CH2 Check_NH Check Amide (NH) Region NMR->Check_NH Result_Ether Singlet @ ~4.6-4.8 ppm (O-CH2-CO) Check_CH2->Result_Ether Found Result_Anilide Singlet @ ~4.2 ppm (Cl-CH2-CO) OR Absent (if N-methyl) Check_CH2->Result_Anilide Shifted/Different Conclusion_Target CONFIRMED: 2-(2-Chloro-4-nitrophenoxy)acetamide Result_Ether->Conclusion_Target Conclusion_Isomer REJECT: Anilide Isomer Result_Anilide->Conclusion_Isomer NH_Ether Two Broad Singlets (NH2, 7.0-7.6 ppm) Check_NH->NH_Ether Primary Amide NH_Anilide One Singlet (NH, >10 ppm) Check_NH->NH_Anilide Secondary Amide NH_Ether->Conclusion_Target NH_Anilide->Conclusion_Isomer

Figure 1: Logic flow for distinguishing the phenoxyacetamide target from its common anilide isomers using NMR markers.

Spectral Data Comparison Table
FeatureTarget: Phenoxyacetamide Isomer: Anilide
Linkage Ether (

)
Amide (

)

Proton Shift

4.6 – 4.8 ppm (Singlet)

4.0 – 4.3 ppm (Singlet, if

)
Amide Protons

(Two broad singlets, exchangeable)

(One sharp singlet, downfield >10 ppm)
Aromatic Pattern 1,2,4-trisubstituted (Phenol derived)1,4-disubstituted (often p-nitroaniline derived)
IR Carbonyl Amide I (~1660-1690

)
Amide I (~1660-1700

)
IR Ether Stretch Strong band (~1200-1250

)
Absent

Module 2: Purity & Impurity Profiling

User Question: I see a small yellow impurity in my white solid product. What is it, and how do I remove it?

Technical Insight: The synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide typically involves a Williamson Ether Synthesis : the reaction of 2-chloro-4-nitrophenol with 2-chloroacetamide (or ethyl chloroacetate followed by ammonia).

The yellow impurity is almost certainly unreacted 2-chloro-4-nitrophenol . This starting material is acidic and strongly colored (yellow/orange) due to the nitrophenolate resonance.

Impurity Origins & Troubleshooting
  • Starting Material (2-Chloro-4-nitrophenol):

    • Cause: Incomplete reaction or insufficient base.

    • Detection: HPLC peak at different RT; visible yellow color; acidic proton in NMR (~11 ppm, broad).

    • Removal: Wash the solid with dilute aqueous base (

      
       or 
      
      
      
      ). The phenol will deprotonate, become water-soluble, and wash away. The acetamide product is neutral and will remain solid.
  • Hydrolysis Product (Carboxylic Acid):

    • Cause: If the reaction mixture was too basic or heated too long in water, the acetamide group (

      
      ) hydrolyzes to the acid (
      
      
      
      ).
    • Detection: Mass shift (+1 Da, -NH2 +OH = +1? No,

      
       (16) 
      
      
      
      
      
      (17) is +1 mass unit difference). Actually:
      
      
      (44 Da)
      
      
      
      
      (45 Da).
    • Removal: Wash with saturated Sodium Bicarbonate.[1]

HPLC Method for Purity Assessment

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro group).

Module 3: Solubility & Sample Preparation

User Question: The compound crashes out of my aqueous buffer during biological screening. How do I keep it in solution?

Technical Insight: Phenoxyacetamides are lipophilic. The nitro and chloro groups increase the lipophilicity (


) and crystal lattice energy, making water solubility very poor.
Solubility Hierarchy
SolventSolubility RatingApplication
DMSO Excellent (> 50 mg/mL)Stock solutions for bioassays.
DMF Excellent (> 50 mg/mL)Synthesis and stock solutions.
Acetone GoodTransfer solvent, cleaning.
Methanol/Ethanol ModerateRecrystallization (often with water).[1][2]
Water Poor (< 0.1 mg/mL)Biological buffer (requires co-solvent).
Protocol: Preparation for Biological Assays

To avoid precipitation in aqueous buffers (PBS/Media):

  • Make a Stock: Dissolve the compound in 100% DMSO at 1000x the final testing concentration (e.g., 10 mM stock for 10 µM assay).

  • Intermediate Dilution (Optional): If "crashing" occurs upon direct addition, perform a 1:10 dilution into PBS containing 0.1% Tween-20 or BSA before the final dilution. The protein/surfactant helps solubilize the hydrophobic core.

  • Final Addition: Add the stock to the media while vortexing rapidly to prevent local high concentrations that trigger nucleation.

Module 4: Mass Spectrometry Interpretation

User Question: How do I interpret the isotope pattern in the mass spectrum?

Technical Insight: The Chlorine atom provides a unique "fingerprint" that validates the presence of the halogen.

  • Chlorine Isotope Rule: Natural chlorine is ~75%

    
     and ~25% 
    
    
    
    .
  • Pattern: You will see two peaks for the molecular ion (

    
    ):
    
    • Peak A (231.0 m/z): Contains

      
      . Relative Intensity: 100%.[3]
      
    • Peak B (233.0 m/z): Contains

      
      . Relative Intensity: ~33% (1/3 of Peak A).
      

Fragmentation Pathway (ESI+):

  • Loss of Ammonia (

    
    ):  Common for primary amides. Fragment at 
    
    
    
    .
  • Loss of Nitro Group (

    
    ):  Fragment at 
    
    
    
    .
  • Cleavage of Ether: Rare in soft ionization, but would yield the nitrophenol cation.

MS_Fragmentation Parent [M+H]+ Ion m/z 231 (100%) m/z 233 (33%) Loss_NH3 Loss of NH3 (-17) Formation of Acylium Ion Parent->Loss_NH3 Loss_NO2 Loss of NO2 (-46) Parent->Loss_NO2 Frag_214 Fragment m/z 214 [Ar-O-CH2-CO]+ Loss_NH3->Frag_214 Frag_185 Fragment m/z 185 [C8H7ClNO2]+ Loss_NO2->Frag_185

Figure 2: Predicted ESI+ Mass Spectrometry fragmentation pathway for 2-(2-Chloro-4-nitrophenoxy)acetamide.

References

  • Sigma-Aldrich. Product Specification: 2-(2-CHLORO-4-NITROPHENOXY)ACETAMIDE (CAS 804505-18-8). Sigma-Aldrich Catalog. Link

  • Williamson, A. W. (1850).[4][5][6] "Theory of Aetherification." Journal of the Chemical Society, 4, 106–112. (Foundational chemistry for ether synthesis).[1][4][5][6][7]

  • BenchChem Technical Support. Application Notes for Williamson Ether Synthesis.Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Chloro-nitro-derivatives. (General reference for Cl/NO2 isotope patterns). Link

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.Link

Sources

Troubleshooting

Technical Support Center: 2-(2-Chloro-4-nitrophenoxy)acetamide Interference

The following technical guide addresses assay interference specifically related to 2-(2-Chloro-4-nitrophenoxy)acetamide and its structural analogues. This content is designed for researchers observing anomalous data in H...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses assay interference specifically related to 2-(2-Chloro-4-nitrophenoxy)acetamide and its structural analogues. This content is designed for researchers observing anomalous data in High-Throughput Screening (HTS) or hit-to-lead optimization.

Status: Senior Application Scientist Verified Compound Class: Nitro-aromatic Phenoxyacetamide Primary Risk Factors: Optical Quenching, Redox Cycling, Colloidal Aggregation[1]

Executive Summary

2-(2-Chloro-4-nitrophenoxy)acetamide is a synthetic intermediate and common library member.[2][3] While it serves as a scaffold for potential anti-inflammatory and antitubercular agents, it is frequently flagged as a "Frequent Hitter" in biochemical assays.[1] Its interference profile is dominated by the electron-deficient 2-chloro-4-nitrophenyl moiety, which acts as both a chromophore and a redox-active center.[2][3]

This guide details the three primary mechanisms of interference and provides self-validating protocols to distinguish genuine bioactivity from artifacts.[3]

Part 1: Diagnostic Q&A – Troubleshooting Specific Anomalies

Q1: "I am running a phosphatase assay (pNPP substrate), and this compound shows high absorbance even in the 'No Enzyme' control. Why?"

Diagnosis: Optical Interference (Inner Filter Effect) The 2-chloro-4-nitrophenoxy group contains a nitro chromophore conjugated to an aromatic ring.[2][3] This moiety typically absorbs light in the 380–420 nm range, appearing yellow in solution.[1][3]

  • The Conflict: Phosphatase assays often use p-nitrophenyl phosphate (pNPP), which hydrolyzes to p-nitrophenol (yellow,

    
     nm).[1][2][3]
    
  • The Artifact: Your compound absorbs at the same wavelength as the product, creating a false "high background" or masking inhibition by artificially inflating the signal.[1]

Corrective Action:

  • Perform a Spectral Scan: Measure the absorbance of the compound (10

    
    M) in assay buffer from 300–700 nm.[3]
    
  • Background Subtraction: If the signal is stable, subtract the compound-only blank from your reaction data.[3]

  • Switch Readouts: Move to a fluorogenic substrate like 4-MUP (Excitation ~360 nm / Emission ~450 nm), provided the compound does not quench at 450 nm.[2][3]

Q2: "The compound shows potent inhibition across unrelated assays (Kinase, Protease, and PPI). Is it a 'Magic Bullet'?"

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition) Phenoxyacetamides are prone to forming colloidal aggregates at micromolar concentrations, especially in low-detergent buffers.[1][2][3] These aggregates sequester enzymes, causing non-specific inhibition.[1][3]

  • Mechanism: The hydrophobic aromatic ring drives stacking, while the amide hydrogen bonds form a network, creating particles (100–1000 nm) that adsorb proteins.[1][3]

  • Key Indicator: The inhibition curve is incredibly steep (Hill slope > 2.[1][3]0) or sensitive to enzyme concentration.[2][3]

Corrective Action:

  • The Detergent Test: Re-run the assay with 0.01% Triton X-100 or 0.005% Tween-20 .[3] If the IC

    
     shifts significantly (e.g., from 1 
    
    
    
    M to >50
    
    
    M), the activity was artifactual (aggregation-based).[1][2][3]
Q3: "My cell viability data (Resazurin/Alamar Blue) suggests the compound is hyper-toxic, but microscopy looks normal. What's happening?"

Diagnosis: Redox Cycling / Pseudo-Toxicity Nitro-aromatic compounds can undergo enzymatic reduction by cellular nitroreductases or chemical reduction by assay components (like DTT or NADH).[2][3]

  • The Artifact: The nitro group (

    
    ) can be reduced to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).[2][3] This redox cycle consumes the reducing equivalents (NADH/NADPH) required for the Resazurin
    
    
    Resorufin conversion, leading to a false "low signal" that mimics cell death.[1][3]

Corrective Action:

  • Orthogonal Assay: Verify toxicity using an ATP-based assay (e.g., CellTiter-Glo) which is less susceptible to redox interference than tetrazolium/resazurin chemistries.[2][3]

Part 2: Technical Deep Dive & Mechanisms[1][2]

Structural Basis of Interference

The interference potential is encoded directly in the molecule's connectivity:


 .[2][3]
  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that creates a dipole, facilitates redox cycling, and generates color.[1][2][3]
    
  • The Phenoxy Linker: Makes the compound lipophilic (LogP ~ 1.5–2.5), promoting aggregation in aqueous buffers.[1][3]

  • The Amide: Generally stable, but can participate in hydrogen bonding networks that stabilize aggregates.[3]

Visualization: The Interference Pathway

The following diagram illustrates how a single compound triggers multiple false readouts depending on the assay conditions.

InterferencePathways Compound 2-(2-Chloro-4-nitrophenoxy)acetamide Optical Mechanism 1: Optical Absorption Compound->Optical Nitro Chromophore Agg Mechanism 2: Colloidal Aggregation Compound->Agg Hydrophobic Stacking Redox Mechanism 3: Redox Cycling Compound->Redox Nitro Reduction FalseSignal False High Signal (Absorbance Assays) Optical->FalseSignal Overlap at 405nm FalseInhib False Inhibition (Enzyme Sequestration) Agg->FalseInhib Protein Adsorption FalseTox False Toxicity (Resazurin Depletion) Redox->FalseTox NADH Consumption

Caption: Figure 1. Mechanistic pathways by which 2-(2-Chloro-4-nitrophenoxy)acetamide generates false positive/negative results in biochemical and cellular assays.

Part 3: Validation Protocols

To confirm interference, execute these standardized workflows.

Protocol A: The "Detergent Shift" (Aggregation Check)

Purpose: To determine if inhibition is stoichiometric (real) or colloidal (artifact).[1][2][3]

StepActionTechnical Note
1 Prepare 2x Assay BufferSplit into two aliquots: Buffer A (Standard) and Buffer B (+0.01% Triton X-100 freshly added).
2 Dilute CompoundPrepare a 10-point dose-response curve in both buffers.
3 IncubateIncubate compound with enzyme for 15 mins (pre-equilibrium).
4 Measure IC

Calculate IC

for both conditions.
5 Analysis Real Hit: IC

remains constant (within 2-3 fold).Aggregator: IC

shifts dramatically (e.g., >10-fold increase) in Buffer B.
Protocol B: Spectral Interference Scan

Purpose: To quantify signal masking at the readout wavelength.[3]

  • Blank: Pipette 100

    
    L of assay buffer into a clear UV-transparent microplate.
    
  • Sample: Pipette 100

    
    L of compound (at highest test concentration, e.g., 50 
    
    
    
    M) into adjacent wells.
  • Scan: Run an absorbance scan from 300 nm to 600 nm (1 nm steps).

  • Threshold: If OD > 0.1 at your assay's

    
     or 
    
    
    
    , the compound is an optical interferent.[1][2][3]

Part 4: References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1][3] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1][2][3]

  • Baell, J. B., & Holloway, G. A. (2010).[1][3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2][3] Journal of Medicinal Chemistry, 53(7), 2719-2740.[1][2][3]

  • Shoichet, B. K. (2006).[1][2][3] Screening in a spirit haunted by pathological ligands.[3] Drug Discovery Today, 11(13-14), 607-615.[1][2][3]

  • Jadhav, A., et al. (2010).[1][3] Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry, 53(1), 37–51.[1][3]

Sources

Optimization

Technical Support Center: HPLC Method Refinement for 2-(2-Chloro-4-nitrophenoxy)acetamide

Executive Summary & Molecule Context[1][2][3][4] The Challenge: Analyzing 2-(2-Chloro-4-nitrophenoxy)acetamide presents a dual challenge: the hydrophobicity of the nitro-chlorophenyl ring and the polar, hydrogen-bonding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4]

The Challenge: Analyzing 2-(2-Chloro-4-nitrophenoxy)acetamide presents a dual challenge: the hydrophobicity of the nitro-chlorophenyl ring and the polar, hydrogen-bonding capability of the acetamide tail. Common "generic" C18 methods often result in peak tailing and poor resolution from its primary hydrolytic impurity, 2-Chloro-4-nitrophenol .

The Solution: This guide transitions users from a legacy isocratic methanol method to a refined gradient acetonitrile method with pH control . This refinement targets the suppression of silanol interactions and the ionization of phenolic impurities.

Target Molecule Profile
PropertyDescriptionChromatographic Implication
Structure Nitro-aromatic ether with acetamide side chainMixed-mode interaction (Hydrophobic + H-Bonding).
Key Impurity 2-Chloro-4-nitrophenol (Hydrolysis product)Acidic (pKa ~5.5). Requires acidic mobile phase to retain on C18.
UV Activity Strong Nitro chromophoreHigh sensitivity possible at 254 nm and ~300 nm.
Stability Amide linkageSusceptible to hydrolysis at pH > 7.5. Strictly acidic/neutral pH required.

Method Refinement: The Protocol

A. The "Legacy" Method (Why your current results might fail)

Many users initially attempt an isocratic 60:40 Methanol:Water system.

  • Symptom: Broad peaks (

    
     min), tailing factor (
    
    
    
    ), and co-elution of the phenol impurity near the void volume.
  • Root Cause: Methanol has higher viscosity (higher backpressure, lower mass transfer) and lacks the solvation strength to sharpen nitro-aromatic peaks. Lack of buffer causes the phenolic impurity to ionize and elute too early.

B. The "Refined" Method (Optimized Standard)

This protocol uses Acidified Acetonitrile to sharpen peaks and suppress phenol ionization.

Instrument Parameters
ParameterSettingTechnical Rationale
Column End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)"End-capping" reduces secondary silanol interactions with the amide nitrogen.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of 2-Chloro-4-nitrophenol (pKa 5.5), forcing it to retain.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH; provides sharper peaks for nitro-aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID; adjust for backpressure.
Column Temp 35°CImproves mass transfer and reduces viscosity.
Detection UV @ 254 nm (Primary), 305 nm (Secondary)305 nm offers higher specificity against non-nitro background noise.
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 30%Initial hold to retain polar impurities.
2.0 30%Isocratic hold.
12.0 80%Linear ramp to elute the main analyte.
15.0 80%Wash to remove highly hydrophobic dimers.
15.1 30%Return to initial conditions.
20.0 30%Re-equilibration (Critical for retention reproducibility).

Workflow Visualization

The following diagram illustrates the logic flow for troubleshooting resolution issues between the Amide (Product) and the Phenol (Impurity).

OptimizationLogic Start Issue: Poor Resolution (Amide vs. Phenol) CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic ActionAcidify Action: Add 0.1% H3PO4 (Suppress Phenol Ionization) IsAcidic->ActionAcidify No CheckSolvent Check Organic Modifier IsAcidic->CheckSolvent Yes ActionAcidify->CheckSolvent IsMeOH Using Methanol? CheckSolvent->IsMeOH ActionSwitch Action: Switch to Acetonitrile (Sharpen Amide Peak) IsMeOH->ActionSwitch Yes CheckGradient Check Gradient Slope IsMeOH->CheckGradient No ActionSwitch->CheckGradient Final Result: Resolved Peaks (Rs > 2.0) CheckGradient->Final

Caption: Logical decision tree for resolving co-elution issues between the target amide and its phenolic precursor.

Troubleshooting & FAQs

Q1: "I see a 'ghost peak' appearing at RRT 0.4 that grows over time. What is it?"

Diagnosis: This is likely 2-Chloro-4-nitrophenol , resulting from on-column or in-vial hydrolysis.

  • The Science: Amides are stable at neutral pH but can hydrolyze in strongly basic conditions or over long periods in aqueous solution.

  • Fix:

    • Check your sample diluent.[1] Do not store samples in 100% water. Use 50:50 Water:ACN.[1]

    • Ensure your autosampler is cooled to 4°C.

    • Verify: Inject a standard of 2-Chloro-4-nitrophenol. If the retention time matches the ghost peak, hydrolysis is confirmed.

Q2: "My main peak has a severe tail (Tailing Factor > 2.0)."

Diagnosis: Secondary silanol interactions. The amide nitrogen is interacting with free silanol groups (Si-OH) on the silica support.

  • The Science: At neutral pH, silanols are ionized (Si-O⁻), acting as cation exchangers.

  • Fix:

    • Lower the pH: Ensure you are using 0.1% Phosphoric Acid (pH ~2.2). This protonates the silanols (Si-OH), neutralizing the surface.

    • Column Choice: Switch to a "high-purity" or "base-deactivated" C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge).

Q3: "Can I use UV detection at 210 nm to increase signal?"

Diagnosis: Not recommended.

  • The Science: While the amide bond absorbs at 210 nm, so does everything else (mobile phase impurities, buffer cut-off).

  • Recommendation: The nitro group on the ring provides a massive absorbance band around 254-300 nm . Using 254 nm creates a "self-filtering" effect where non-aromatic impurities become invisible, significantly improving the Signal-to-Noise (S/N) ratio.

Impurity Fate Mapping

Understanding where impurities originate is vital for method development.

ImpurityFate Start Starting Material (2-Chloro-4-nitrophenol) Reaction Amidation Reaction Start->Reaction + Chloroacetamide Product Target: 2-(2-Chloro-4-nitrophenoxy)acetamide Reaction->Product Hydrolysis Degradation (High pH / Heat) Product->Hydrolysis Recycle Reverts to Starting Material Hydrolysis->Recycle Loss of Amide

Caption: Cycle of synthesis and degradation. The target analyte can revert to the starting phenolic impurity under stress.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidelines for system suitability and tailing factors).

  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. (Demonstrates acidic mobile phase utility for similar nitro-amide analogs).

  • Arora, P. K., & Jain, R. K. (2012).[2] Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium. PLOS ONE. (Provides retention data and UV characteristics for the primary phenolic impurity). [2]

  • Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Product Information. (Solubility and stability data for nitro-acetamide derivatives).

Sources

Troubleshooting

Preventing precipitation of 2-(2-Chloro-4-nitrophenoxy)acetamide in cell culture media

Technical Support Center: Solubility Optimization for 2-(2-Chloro-4-nitrophenoxy)acetamide Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing Compound Precipitation in Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-(2-Chloro-4-nitrophenoxy)acetamide

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing Compound Precipitation in Cell Culture Media

Executive Summary

You are encountering precipitation with 2-(2-Chloro-4-nitrophenoxy)acetamide (referred to hereafter as CNA-2 ). This is a common issue with chlorinated nitro-aromatics. These molecules possess a rigid, planar structure and moderate lipophilicity (estimated LogP ~1.5–2.5), leading to high crystal lattice energy. When a concentrated DMSO stock solution is introduced directly into an aqueous environment (cell culture media), the rapid change in polarity causes "solvent shock," forcing the compound to crash out of solution before it can interact with carrier proteins like Albumin.

This guide provides a self-validating workflow to stabilize CNA-2 in aqueous media (DMEM/RPMI) without compromising biological activity.

Module 1: The Mechanism of Failure

Before fixing the issue, it is critical to understand why it happens. The precipitation is rarely due to the total solubility limit being reached, but rather the kinetic nucleation caused by poor mixing techniques.

The "Solvent Shock" Phenomenon

When you pipette 100% DMSO stock directly into media:

  • Local Supersaturation: The drop of DMSO creates a transient zone where the compound concentration exceeds its solubility limit by 1000x.

  • Water Influx: Water molecules rush into the DMSO droplet faster than the compound can diffuse out.

  • Nucleation: The compound molecules aggregate instantly, forming micro-crystals (precipitate).

  • Irreversibility: Once formed, these crystals require high energy (heat/sonication) to re-dissolve—conditions incompatible with live cells.

SolventShock Stock DMSO Stock (High Conc.) Interface Mixing Interface (Solvent Shock) Stock->Interface Direct Addition Media Aqueous Media (Low Polarity) Media->Interface Nucleation Crystal Nucleation ( irreversible) Interface->Nucleation Slow Mixing High Local Conc. Dispersion Stable Dispersion (Protein Bound) Interface->Dispersion Rapid Dispersion Intermediate Step Precipitate Precipitation (Bio-unavailable) Nucleation->Precipitate

Figure 1: The kinetic pathway of precipitation. Direct addition often leads to nucleation (black path) rather than stable dispersion (green path).

Module 2: The "Golden Protocol" (Solvent Shift Method)

To prevent precipitation, you must lower the kinetic barrier using an Intermediate Dilution Step . This allows the compound to associate with carrier proteins (FBS) or surfactants gradually.

Protocol: The 200x Intermediate Step

Objective: Achieve a final concentration of 10 µM in cell culture media (0.1% DMSO).

StepActionCritical Technical Note
1. Stock Prep Prepare 10 mM stock in 100% DMSO.Sonicate for 5 mins to ensure no micro-seeds exist.
2. The Shift Dilute stock 1:10 into sterile PBS or Serum-Free Media .DO NOT add stock to PBS. Add PBS to Stock slowly while vortexing.
3. Result You now have a 1 mM solution in 10% DMSO.This is the "Intermediate." Check for turbidity immediately.
4. Final Dose Pipette the Intermediate into the final Cell Culture Media (1:100 dilution).Ensure the media is pre-warmed to 37°C.

Why this works: The intermediate step reduces the DMSO concentration to 10% before the compound faces the full aqueous "shock." This prevents the local concentration spikes that trigger crystallization.

Module 3: Troubleshooting & Diagnostics

If the standard protocol fails, use this decision matrix to identify the root cause.

Visual Diagnostic: The Tyndall Effect

Precipitation is not always visible to the naked eye.

  • Test: Shine a laser pointer (or bright LED) through the media containing the compound.

  • Result: If you see a distinct beam path (scattering), micro-precipitates are present. A true solution should be optically clear.

Troubleshooting Decision Tree

Troubleshooting Start Precipitation Observed? CheckConc Check Final Concentration Is it > 50 µM? Start->CheckConc Yes CheckSerum Check Serum (FBS) Is Media Serum-Free? CheckConc->CheckSerum No (< 50 µM) ReduceConc Action: Reduce Conc. or use Serial Dilution CheckConc->ReduceConc Yes AddBSA Action: Pre-complex with BSA/HSA CheckSerum->AddBSA Yes (Serum-Free) CheckTemp Check Temperature Is Media Cold (4°C)? CheckSerum->CheckTemp No (Has Serum) CheckTemp->ReduceConc No (Already Warm) WarmMedia Action: Warm Media to 37°C before adding CheckTemp->WarmMedia Yes

Figure 2: Diagnostic logic for resolving persistent precipitation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I just heat the media to dissolve the precipitate? A: No. While heating might dissolve the compound, it will likely denature the proteins (growth factors) in your media. Furthermore, once the media cools back to 37°C in the incubator, the compound will likely re-crystallize (crash out), often killing the cells due to physical stress from crystal growth.

Q2: My assay requires serum-free conditions. How do I keep CNA-2 soluble? A: Serum proteins (Albumin) act as natural carriers for lipophilic drugs. In serum-free media, you lose this buffer.

  • Solution: Use a cyclodextrin carrier. Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your media at 0.5% - 1.0% (w/v). This encapsulates the hydrophobic drug without affecting most cell signaling pathways.

Q3: Is the precipitate toxic to cells? A: Yes, but not for the reason you think. The precipitate itself is biologically inactive (it can't bind the receptor). However, the crystals can physically damage cell membranes (mechanical toxicity), leading to false-positive cell death signals in viability assays (e.g., MTT/LDH).

Q4: Can I use Ethanol instead of DMSO? A: Generally, no . DMSO is preferred because it has a higher dielectric constant and better miscibility with water. Ethanol evaporates faster, which can lead to rapid "crust" formation on the surface of the media. Stick to DMSO unless your specific cell line is hypersensitive to it.

References & Grounding

  • Assay Guidance Manual (NCBI)

    • Section: Compound Management and Solubility.

    • Standard reference for handling small molecule libraries and DMSO solvent effects.

  • Lipinski, C. A., et al. (2001)

    • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

    • Establishes the relationship between LogP and aqueous solubility issues.

  • Di, L., & Kerns, E. H. (2006)

    • Biological assay challenges from compound solubility: strategies for bioassay optimization.

    • Details the "Solvent Shift" method and the impact of serum proteins on precipitation.

Optimization

Troubleshooting unexpected side reactions with 2-(2-Chloro-4-nitrophenoxy)acetamide

Welcome to the technical support center for 2-(2-Chloro-4-nitrophenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Chloro-4-nitrophenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis and purification of this important chemical intermediate. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide: Unexpected Side Reactions

The synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide is typically achieved via a Williamson ether synthesis. This involves the reaction of 2-chloro-4-nitrophenol with an N-substituted 2-haloacetamide (e.g., 2-chloroacetamide) in the presence of a base. While this is a robust reaction, several side reactions can occur, leading to reduced yields and purification challenges. This guide will help you identify and mitigate these issues.

Question 1: My reaction yield is significantly lower than expected, and my TLC plate shows multiple unexpected spots. What are the likely side products?

Answer:

Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of competing side reactions. In the context of the Williamson ether synthesis for 2-(2-Chloro-4-nitrophenoxy)acetamide, the primary suspects are C-alkylation, elimination, and hydrolysis byproducts.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion of 2-chloro-4-nitrophenol is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation). While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to isomeric impurities that can be difficult to separate from the desired product.

  • Elimination (E2) Reaction: The haloacetamide starting material can undergo an E2 elimination reaction in the presence of a strong base to form an alkene, which will not produce the desired product. This is more prevalent with sterically hindered reactants and strong, bulky bases.[1][2]

  • Hydrolysis: The presence of water and a strong base can lead to the hydrolysis of the amide bond in either the starting material or the product, yielding a carboxylic acid and an amine.[3][4][5]

The following diagram illustrates the intended reaction and major potential side reactions:

Williamson_Ether_Synthesis Reactants 2-Chloro-4-nitrophenol + 2-Chloroacetamide + Base O_Alkylation Desired Product: 2-(2-Chloro-4-nitrophenoxy)acetamide Reactants->O_Alkylation SN2 (O-Alkylation) C_Alkylation Side Product: C-Alkylated Isomer Reactants->C_Alkylation SN2 (C-Alkylation) Elimination Side Product: Elimination Byproduct Reactants->Elimination E2 Elimination Hydrolysis Side Product: Hydrolysis Products Reactants->Hydrolysis Hydrolysis

Caption: Reaction scheme for the synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide and potential side reactions.

Question 2: How can I minimize the formation of the C-alkylated side product?

Answer:

Minimizing C-alkylation relies on carefully selecting the reaction conditions to favor O-alkylation. The choice of solvent and counter-ion can significantly influence the reaction's regioselectivity.

FactorRecommendation for O-AlkylationRationale
Solvent Use aprotic polar solvents like DMF or DMSO.These solvents effectively solvate the cation of the base, leaving the oxygen of the phenoxide more nucleophilic and accessible for reaction.
Base Use a base with a large, soft cation like potassium or cesium (e.g., K2CO3, Cs2CO3).Larger cations are less tightly associated with the phenoxide oxygen, increasing its reactivity and favoring O-alkylation.
Temperature Maintain a moderate reaction temperature.Higher temperatures can sometimes favor C-alkylation, so it is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol to Favor O-Alkylation:

  • Preparation: Ensure all glassware is thoroughly dried.

  • Reaction Setup: To a stirred solution of 2-chloro-4-nitrophenol in anhydrous DMF, add 1.2 equivalents of anhydrous potassium carbonate.

  • Temperature Control: Heat the mixture to 60-70 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Addition of Alkylating Agent: Slowly add a solution of 2-chloroacetamide (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Monitoring: Monitor the reaction progress by TLC. The desired product should be a major new spot with a different Rf value than the starting materials.

Question 3: My main impurity seems to be from an elimination reaction. How can I prevent this?

Answer:

The E2 elimination is a common side reaction in Williamson ether synthesis, especially with secondary or tertiary alkyl halides.[6][7][8] Although 2-chloroacetamide is a primary halide, the presence of a strong, sterically hindered base can still promote elimination.

To suppress the E2 pathway:

  • Choice of Base: Use a weaker, non-hindered base like sodium carbonate or potassium carbonate instead of strong, bulky bases like potassium tert-butoxide.

  • Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination, as elimination reactions often have a higher activation energy.[2]

  • Alkyl Halide: While you are constrained to using a haloacetamide, ensure its purity.

Question 4: I suspect hydrolysis of the amide bond is occurring. What are the signs and how can I avoid it?

Answer:

Hydrolysis of the amide bond will produce 2-chloro-4-nitrophenoxyacetic acid and ammonia. The presence of an acidic byproduct can complicate the workup and purification.

Signs of Hydrolysis:

  • A change in the pH of the reaction mixture towards acidic.

  • The appearance of a new, more polar spot on the TLC plate that may streak.

  • Difficulty in extracting the product into an organic solvent from a basic aqueous workup.

Preventative Measures:

  • Anhydrous Conditions: The most critical factor is to use anhydrous solvents and reagents to minimize the presence of water.[9]

  • Moderate Base Strength: While a base is necessary to deprotonate the phenol, an excessively strong base or a large excess can promote hydrolysis.

  • Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions like hydrolysis. Monitor the reaction by TLC and quench it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a solvent system that provides good separation between the starting materials (2-chloro-4-nitrophenol and 2-chloroacetamide) and the desired product. A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes. The starting phenol is typically more polar and will have a lower Rf value than the product ether.

Q2: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A2: A combination of spectroscopic and chromatographic methods is essential for full characterization.

TechniquePurposeExpected Observations for the Desired Product
¹H NMR Structural elucidation and identification of protons.Look for characteristic peaks for the aromatic protons, the methylene protons of the acetamide side chain, and the amide protons.
¹³C NMR Confirmation of the carbon skeleton.Expect to see the correct number of carbon signals corresponding to the structure.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.The molecular ion peak should correspond to the molecular weight of 2-(2-Chloro-4-nitrophenoxy)acetamide (C8H7ClN2O4, MW: 230.61 g/mol ).
HPLC Purity assessment and separation of isomers.A high-purity sample should show a single major peak. Isomeric impurities like the C-alkylated product may appear as closely eluting peaks.
FTIR Identification of functional groups.Look for characteristic absorption bands for the amide C=O stretch, N-H stretch, ether C-O stretch, and the nitro group N-O stretch.

Q3: Can the nitro group on the aromatic ring react under the basic conditions of the Williamson ether synthesis?

A3: Aromatic nitro groups are generally stable under the basic conditions typically used for a Williamson ether synthesis.[10][11][12][13] They are electron-withdrawing, which activates the ring towards nucleophilic aromatic substitution, but the conditions of a standard Williamson ether synthesis are not harsh enough to typically cause displacement of the nitro group. However, with very strong bases and high temperatures, unexpected reactions can occur. It is always advisable to use the mildest conditions necessary to achieve the desired transformation.

Q4: What is a general purification strategy for 2-(2-Chloro-4-nitrophenoxy)acetamide?

A4: The purification strategy will depend on the scale of the reaction and the nature of the impurities.

  • Workup: After the reaction is complete, cool the mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted 2-chloro-4-nitrophenol, followed by a brine wash.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography is a viable option. A gradient elution with ethyl acetate in hexanes is a good starting point.

The following workflow diagram outlines a general procedure from reaction to purified product:

Purification_Workflow Reaction Williamson Ether Synthesis Workup Aqueous Workup and Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography If needed Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(2-Chloro-4-nitrophenoxy)acetamide

The following Technical Support Guide is designed for process chemists and engineers working with 2-(2-Chloro-4-nitrophenoxy)acetamide . This guide addresses the specific physicochemical challenges of crystallizing nitro...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for process chemists and engineers working with 2-(2-Chloro-4-nitrophenoxy)acetamide .

This guide addresses the specific physicochemical challenges of crystallizing nitro-phenoxy ether amides, distinguishing them from their anilide isomers. The protocols focus on overcoming common issues such as "oiling out," persistent coloration (phenol impurities), and poor flowability due to needle-shaped crystal habits.

Status: Operational Subject Matter Expert: Senior Application Scientist Context: Process Optimization & Impurity Rejection

Module 1: Solvent System & Thermodynamics

Q1: My product "oils out" (Liquid-Liquid Phase Separation) instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the metastable limit of the solution is exceeded before the crystallization limit, typically in mixed-solvent systems (e.g., Ethanol/Water) where the product has high solubility in the organic phase but very low solubility in water. 2-(2-Chloro-4-nitrophenoxy)acetamide contains a polar amide group and a lipophilic nitro-chloro-phenyl ring, making it prone to this phenomenon if the anti-solvent (water) is added too quickly or at too high a temperature.

Troubleshooting Protocol:

  • Switch to a Single-Solvent Cooling Profile:

    • Instead of anti-solvent crashing, use Ethyl Acetate or Acetonitrile .

    • Dissolve at reflux.[1]

    • Cool slowly (10°C/hour) to induce nucleation.

  • Modify the Anti-Solvent Strategy:

    • If you must use Ethanol/Water, seed the solution before adding the bulk of the water.

    • Seeding Point: Add 0.5 wt% seeds when the solution is slightly hazy (metastable zone).

    • Temperature: Maintain the temperature >50°C during water addition to prevent oil droplets from stabilizing, then cool.

Q2: Which solvent system provides the best rejection of the starting material (2-Chloro-4-nitrophenol)?

Technical Insight: The primary impurity, 2-Chloro-4-nitrophenol , is significantly more acidic (pKa ~6-7) than the neutral amide product. It is also deeply colored (yellow/orange). Crystallization alone is often insufficient because the phenol can occlude within the amide crystal lattice.

Recommended Solvent Data:

Solvent SystemSolubility (Product)Impurity RejectionRisk of Solvate
Ethanol (95%) High (Hot) / Mod (Cold)ModerateLow
Ethyl Acetate High (Hot) / Low (Cold)High (Phenol stays in ML)Low
Toluene ModerateHighModerate (Solvates possible)
Water InsolubleN/A (Anti-solvent)N/A

Corrective Action: Do not rely solely on crystallization for phenol removal. Implement a Chemical Wash prior to crystallization:

  • Dissolve crude solid in Ethyl Acetate.

  • Wash with 5% Na₂CO₃ (aq) or 0.1N NaOH . The phenol converts to the water-soluble phenoxide salt.

  • Separate layers.[2]

  • Crystallize the organic layer by partial evaporation and cooling.

Module 2: Crystal Habit & Morphology

Q3: The crystals are forming long, thin needles that block the filter. How can I get distinct prisms?

Mechanism: Amides often form needles due to strong intermolecular Hydrogen Bonding (N-H···O=C) along one axis, leading to fast growth in that direction. Fast cooling or high supersaturation exacerbates this, creating a "cotton-like" mesh that traps mother liquor.

Optimization Workflow:

  • Reduce Supersaturation: Lower the cooling rate to 0.2°C/min in the critical nucleation window (typically 60°C to 40°C).

  • Solvent Polarity Shift:

    • Needles are often favored in highly polar solvents (Alcohols).

    • Switch to Toluene/Ethyl Acetate (9:1): Non-polar environments often disrupt the preferential H-bonding axis, encouraging wider (prismatic) growth.

  • Ostwald Ripening (Temperature Cycling):

    • After the slurry forms, cycle the temperature ±5°C three times. This dissolves the "fines" (needles) and redeposits the mass onto larger, blockier crystals.

Module 3: Process Visualization

Workflow: Optimization Decision Tree

The following logic gate helps you select the correct purification path based on your current failure mode.

CrystallizationLogic Start Crude 2-(2-Chloro-4-nitrophenoxy)acetamide CheckColor Is the Crude Yellow/Orange? Start->CheckColor PhenolWash ACTION: Dissolve in EtOAc Wash with 5% Na2CO3 CheckColor->PhenolWash Yes (Phenol Present) SolventSelect Select Crystallization Solvent CheckColor->SolventSelect No (White/Pale) PhenolWash->SolventSelect CheckHabit Desired Crystal Habit? SolventSelect->CheckHabit Needles Issue: Thin Needles (Filter Blocking) CheckHabit->Needles Fast Cooling/Polar Solvent Oiling Issue: Oiling Out (Liquid Phase Sep) CheckHabit->Oiling Fast Water Addition FixNeedles PROTOCOL A: Use Toluene/EtOAc Apply Temp Cycling Needles->FixNeedles FixOiling PROTOCOL B: Seed at Metastable Zone Slow Cooling (0.2°C/min) Oiling->FixOiling Final Pure, Filterable Solid FixNeedles->Final FixOiling->Final

Figure 1: Decision matrix for solvent selection and process remediation based on impurity profile and crystal morphology.

Module 4: Critical Impurity Profile

Q4: I see a secondary spot on TLC/HPLC after crystallization. What is it?

If you have eliminated the phenol starting material, the secondary impurity is likely 2-Chloroacetamide (if used in excess) or a Self-Condensation Dimer (rare, but possible under high heat).

Impurity Table:

ImpurityOriginDetectionRemoval Strategy
2-Chloro-4-nitrophenol Unreacted Starting MaterialYellow Color / HPLC (Early eluting)Basic Wash (pH > 9)
2-Chloroacetamide Reagent ExcessGC / HPLC (No UV chromophore)Water Wash (Highly water soluble)
Inorganic Salts (KCl) Byproduct of Ether SynthesisAsh Test / Insolubility in EtOAcHot Filtration (insoluble in organic solvent)

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on industrial crystallization fundamentals, nucleation, and crystal growth kinetics).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann. (Source for solvent selection strategies and preventing "oiling out").

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Covers the relationship between molecular structure—amides—and crystal morphology—needles).

  • PubChem Database. 2-Chloro-N-(4-nitrophenyl)acetamide (Structural analog for property estimation). National Library of Medicine. (Note: Used for physicochemical analogy regarding amide solubility patterns).

Sources

Optimization

Technical Support Center: Navigating Batch-to-Batch Variability of 2-(2-Chloro-4-nitrophenoxy)acetamide

Welcome to the technical support center for 2-(2-Chloro-4-nitrophenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Chloro-4-nitrophenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenge of batch-to-batch variability with this important synthetic intermediate. As a key building block in the synthesis of various pharmaceutical agents, including potential kinase inhibitors, ensuring its consistent quality is paramount for reproducible downstream results.[1]

This document provides a structured, question-and-answer-based approach to tackling variability in key quality attributes of 2-(2-Chloro-4-nitrophenoxy)acetamide. Our aim is to equip you with the scientific rationale and practical methodologies to diagnose and resolve inconsistencies in your experimental work.

Section 1: Understanding the Synthesis and Potential for Variability

The synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide typically involves the reaction of a substituted phenol with an acetamide derivative. A plausible synthetic route, analogous to the preparation of similar compounds, is the Williamson ether synthesis, where 2-chloro-4-nitrophenol is reacted with 2-chloroacetamide in the presence of a base.

Q1: We are observing significant variations in the yield and purity of our 2-(2-Chloro-4-nitrophenoxy)acetamide batches. What are the likely causes and how can we investigate them?

A1: Variations in yield and purity are often interconnected and can be traced back to several critical process parameters (CPPs) in the synthesis. The primary areas to investigate are the quality of starting materials, reaction conditions, and the work-up and isolation procedures. Inconsistent control over these factors can lead to the formation of impurities and reduce the overall efficiency of the reaction.[2][3]

Troubleshooting Workflow:

cluster_investigation Investigation Steps cluster_analysis Analytical Checks start Observed Variability in Yield/Purity raw_materials 1. Starting Material Quality Control start->raw_materials reaction_conditions 2. Reaction Condition Monitoring raw_materials->reaction_conditions nmr_hplc NMR/HPLC of Starting Materials raw_materials->nmr_hplc Analyze Batches workup 3. Work-up & Isolation Consistency reaction_conditions->workup in_process_monitoring In-Process HPLC/TLC reaction_conditions->in_process_monitoring Monitor Reaction impurity_profiling Impurity Profiling of Final Product workup->impurity_profiling Characterize Impurities end Consistent Yield & Purity Achieved workup->end

Caption: Troubleshooting workflow for yield and purity variability.

Detailed Investigation Steps:

  • Starting Material Characterization:

    • Rationale: The purity of your starting materials, 2-chloro-4-nitrophenol and 2-chloroacetamide, is critical. Impurities in these reagents can lead to side reactions and the formation of byproducts that are difficult to remove.[3]

    • Actionable Protocol:

      • Obtain certificates of analysis (CoA) for each batch of starting material.

      • Perform identity and purity checks using techniques like ¹H NMR, HPLC, and melting point analysis.

      • Compare the analytical data across different batches of starting materials to identify any inconsistencies.

  • Strict Control of Reaction Conditions:

    • Rationale: The reaction rate and impurity profile are highly sensitive to temperature, reaction time, and stoichiometry. Batch-to-batch variation is often a result of poor control over these parameters.[4]

    • Actionable Protocol:

      • Temperature: Utilize a well-calibrated reactor with precise temperature control. Monitor and log the internal reaction temperature throughout the process.

      • Reagent Addition: Ensure the base (e.g., potassium carbonate, sodium hydride) is added portion-wise to control any exotherms. The rate of addition should be consistent across batches.

      • Stoichiometry: Accurately weigh all reagents. For the base, ensure it is properly dried as moisture can affect its reactivity.

      • Reaction Monitoring: Track the reaction progress using in-process controls (IPCs) like TLC or HPLC at defined time points. This will help determine the optimal reaction endpoint and ensure consistency.

  • Standardized Work-up and Isolation:

    • Rationale: The quenching, extraction, and crystallization steps are crucial for removing unreacted starting materials and impurities. Variability in these procedures can directly impact the purity and yield of the final product.

    • Actionable Protocol:

      • Quenching: Standardize the quenching procedure, including the volume and temperature of the quenching agent (e.g., water).

      • Extraction: Use consistent volumes of extraction solvents and a standardized number of extraction cycles.

      • Crystallization: The choice of solvent, cooling rate, and agitation are critical for obtaining a consistent crystal form and purity. Develop a crystallization protocol that specifies these parameters.

ParameterRecommended ControlAnalytical Method
Starting Material Purity > 99.0%HPLC, ¹H NMR
Reaction Temperature ± 2 °C of setpointCalibrated thermocouple
Reaction Time Monitor by IPC until <1% starting material remainsHPLC, TLC
Crystallization Cooling Rate Controlled cooling profile (e.g., 10 °C/hour)Automated reactor control

Q2: We have noticed a color variation in our final product, ranging from off-white to yellow. Is this a cause for concern, and how can we achieve a consistent color?

A2: Color variation in a final product can be indicative of the presence of impurities, even at low levels.[5] For a nitro-aromatic compound like 2-(2-Chloro-4-nitrophenoxy)acetamide, trace amounts of colored impurities can arise from side reactions or degradation. While a slight off-white color may be acceptable, a distinct yellow coloration warrants investigation to ensure product quality and consistency.

Potential Causes and Solutions:

  • Oxidation: Nitro-aromatic compounds can be susceptible to oxidation, which can form colored byproducts.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Side-Reactions: Incomplete reactions or side reactions can generate colored impurities. For instance, reactions at higher temperatures might lead to the formation of azoxy or other condensed species.

    • Solution: Adhere to the optimized reaction temperature and time. Use in-process monitoring to avoid prolonged reaction times at elevated temperatures.

  • Residual Solvents/Impurities: Trapped solvents or impurities from the work-up can contribute to color.

    • Solution: Ensure efficient washing of the isolated product and thorough drying under vacuum at a controlled temperature.

Protocol for Consistent Product Color:

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Control: Maintain the reaction temperature strictly within the optimized range.

  • Purification: If color persists, consider an additional purification step such as recrystallization from a suitable solvent system or a charcoal treatment to remove colored impurities.

Q3: Our downstream process is sensitive to the solid-state properties of 2-(2-Chloro-4-nitrophenoxy)acetamide. How can we control for potential polymorphism and ensure consistent particle size distribution?

A3: The solid-state properties, including crystal form (polymorphism) and particle size, are critical quality attributes that can be affected by batch-to-batch variability.[6] These properties are primarily influenced by the final crystallization and drying steps.

Controlling Polymorphism:

Polymorphism refers to the ability of a compound to exist in multiple crystal forms, each with different physical properties such as solubility and melting point.

  • Causality: The formation of a specific polymorph is kinetically and thermodynamically controlled. Factors such as the crystallization solvent, cooling rate, agitation, and supersaturation level play a crucial role.

  • Control Strategy:

    • Solvent Screening: Perform a systematic solvent screen to identify conditions that consistently produce the desired polymorph.

    • Seeding: Once the desired polymorph is identified and isolated, use it to seed subsequent crystallizations. This provides a template for crystal growth and ensures the formation of the same crystal form.

    • Characterization: Routinely characterize the crystal form of each batch using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Controlling Particle Size Distribution (PSD):

  • Causality: PSD is influenced by the crystallization conditions (cooling rate, agitation) and any subsequent milling or sieving steps.

  • Control Strategy:

    • Controlled Crystallization: Slower cooling rates and controlled agitation generally lead to larger, more uniform crystals.

    • Milling/Sieving: If a specific particle size range is required, a milling or sieving step can be introduced. It is essential to validate these processes to ensure they are reproducible.

    • PSD Analysis: Use techniques like laser diffraction to measure and document the PSD for each batch.

Workflow for Solid-State Control:

cluster_crystallization Controlled Crystallization start Crude Product Solution cooling Controlled Cooling Profile start->cooling agitation Consistent Agitation cooling->agitation seeding Seeding with Desired Polymorph agitation->seeding filtration_drying Standardized Filtration & Drying seeding->filtration_drying milling Optional: Milling/Sieving filtration_drying->milling final_product Final Product with Consistent Solid-State Properties milling->final_product

Caption: Workflow for controlling solid-state properties.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the key analytical techniques for assessing the quality of 2-(2-Chloro-4-nitrophenoxy)acetamide?

A: A comprehensive analytical panel should include:

  • HPLC (High-Performance Liquid Chromatography): For purity assessment and quantification of impurities.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): For structural confirmation and identification of impurities.

  • Mass Spectrometry (MS): For molecular weight confirmation and identification of unknown impurities.

  • FTIR (Fourier-Transform Infrared Spectroscopy): For confirmation of functional groups.

  • DSC (Differential Scanning Calorimetry): To determine the melting point and identify polymorphic forms.

  • XRPD (X-ray Powder Diffraction): For definitive identification of the crystal form.

Q: What are the typical storage conditions to ensure the stability of 2-(2-Chloro-4-nitrophenoxy)acetamide?

A: Based on related compounds, it is recommended to store 2-(2-Chloro-4-nitrophenoxy)acetamide in a well-sealed container, protected from light and moisture, at controlled room temperature.[7] For long-term storage, refrigeration may be considered to minimize potential degradation.

Q: How do I set appropriate specifications for this intermediate?

A: Specifications should be set based on the requirements of your downstream process. Key parameters to include are:

  • Appearance: e.g., White to off-white crystalline solid.

  • Identity: Confirmed by FTIR and ¹H NMR.

  • Purity: Typically ≥ 98.0% by HPLC.

  • Individual Impurity Limits: As per ICH guidelines, any impurity above 0.10% should be identified.[2]

  • Loss on Drying: To control residual solvent content.

By implementing the strategies and protocols outlined in this guide, you can proactively address the challenges of batch-to-batch variability and ensure a consistent supply of high-quality 2-(2-Chloro-4-nitrophenoxy)acetamide for your research and development needs.

References

  • PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • ResearchGate. 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • PubChem. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. [Link]

  • ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pharmaceutical impurities: A review of their importance in drug safety and efficacy. [Link]

  • Organic Process Research & Development. Batch-to-batch variation: a key component for modeling chemical manufacturing processes. [Link]

  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]

  • ResearchGate. A Review on Pharmaceutical Impurities and its Importance in Pharmacy. [Link]

  • Clinical Pharmacology & Therapeutics. Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. [Link]

  • Journal of Young Pharmacists. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • Terriva. Why Batch-to-Batch Variability Happens (Even With the Same Recipe). [Link]

  • Veeprho. Effects of Impurities in Pharmaceuticals. [Link]

  • IVT Network. Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. [Link]

Sources

Troubleshooting

Technical Support Guide: Stability Optimization for 2-(2-Chloro-4-nitrophenoxy)acetamide

[1] Executive Summary & Compound Profile Compound: 2-(2-Chloro-4-nitrophenoxy)acetamide Chemical Class: Phenoxyacetamide / Nitro-aromatic ether Primary Application: Synthetic intermediate, herbicide metabolite standard,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Compound: 2-(2-Chloro-4-nitrophenoxy)acetamide Chemical Class: Phenoxyacetamide / Nitro-aromatic ether Primary Application: Synthetic intermediate, herbicide metabolite standard, or high-throughput screening (HTS) library compound.[1]

Technical Context: Researchers frequently report inconsistent potency (IC50 shifts) or precipitation when using this compound after storage.[1] The instability stems from two competing chemical vulnerabilities: the hydrolytic lability of the primary amide and the photochemical sensitivity of the nitro-arene moiety .

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and offers a self-validating protocol to ensure experimental reproducibility.[1]

Troubleshooting & FAQs

Issue 1: "My stock solution has turned from pale yellow to dark orange/brown."

Diagnosis: Photochemical Degradation & Nitro-Reduction.[1] Mechanism: The 4-nitro group on the phenyl ring is an electron-withdrawing chromophore.[1] Upon exposure to UV or intense visible light, nitro-aromatics can undergo photoreduction or radical formation, leading to the formation of azo-dimers or nitroso intermediates, which are highly colored (bathochromic shift).[1]

Corrective Action:

  • Discard the stock. Color change indicates a chemical change that will alter assay results.

  • Future Prevention: Store solid and solution in amber glass vials . Wrap clear vials in aluminum foil if amber glass is unavailable.

  • Workflow Adjustment: Minimize ambient light exposure during weighing and dilution.

Issue 2: "I see fine needle-like crystals in my DMSO stock after thawing."

Diagnosis: Hygroscopic Precipitation ("The Water Crash").[1] Mechanism: DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped. 2-(2-Chloro-4-nitrophenoxy)acetamide is lipophilic (LogP ~1.5–2.0).[1] As the water content in DMSO increases, the solvent power decreases, causing the hydrophobic compound to crash out.

Corrective Action:

  • Do not heat to >40°C to redissolve, as this accelerates hydrolysis.

  • Sonication: Sonicate in a water bath at room temperature (20–25°C) for 5–10 minutes.

  • Validation: Visually inspect against a black background. If particulates persist, spin down (10,000 x g, 5 min) and re-quantify the supernatant concentration using UV-Vis or HPLC.[1]

Issue 3: "The compound lost potency in my enzymatic assay after 2 months at -20°C."

Diagnosis: Amide Hydrolysis. Mechanism: The primary amide (-CONH2) is the "weak link."[1] In the presence of trace water (from wet DMSO) and trace acid/base impurities, it hydrolyzes to the corresponding carboxylic acid (2-(2-Chloro-4-nitrophenoxy)acetic acid).[1] The acid form is likely inactive or has significantly different binding properties in your assay.

Corrective Action:

  • Switch Solvents: If your assay tolerates it, use Anhydrous Ethanol or DMA (Dimethylacetamide) for stock preparation, as they are less hygroscopic than DMSO.

  • Single-Use Aliquots: Never freeze-thaw the master stock more than once.

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the two primary degradation routes you must control: Hydrolysis (driven by moisture) and Photolysis (driven by light).[1]

DegradationPathways Parent Active Compound 2-(2-Chloro-4-nitrophenoxy)acetamide Hydrolysis Hydrolysis (Primary Failure Mode) Parent->Hydrolysis Photolysis Photolysis (Secondary Failure Mode) Parent->Photolysis AcidProduct Inactive Metabolite 2-(2-Chloro-4-nitrophenoxy)acetic acid + Ammonia Hydrolysis->AcidProduct  Loss of Amide Function   AzoProduct Colored Impurities Azo/Nitroso Dimers Photolysis->AzoProduct  Darkening of Solution   Water Trace H2O (from DMSO) Water->Hydrolysis Light UV/Vis Light Light->Photolysis

Caption: Figure 1. Dual degradation pathways. Hydrolysis of the amide bond (top path) is the most common cause of "silent" potency loss, while photolysis (bottom path) causes visible discoloration.[1]

Protocol: Preparation of Ultra-Stable Stock Solutions

This protocol is designed to create a Self-Validating System . By following these steps, you minimize variables that lead to experimental failure.

Materials Required
  • Compound: 2-(2-Chloro-4-nitrophenoxy)acetamide (Solid).[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves). Do not use "molecular biology grade" DMSO that has been opened for months.

  • Container: Amber glass vials with PTFE-lined caps (Screw cap or Crimp top).

  • Gas: Argon or Nitrogen stream (optional but recommended).[1]

Step-by-Step Procedure

1. Solvent Verification (The "Sizzle" Test)

  • Why: To ensure DMSO is dry.

  • Test: Add a single crystal of the compound to 100 µL of DMSO. It should dissolve clearly without turbidity. If the DMSO is old, water absorption may cause immediate cloudiness.

2. Dissolution (Concentration Target: 10–50 mM)

  • Weigh the solid into an amber vial.

  • Add the calculated volume of Anhydrous DMSO .

  • Vortex immediately. Note: If the solution warms up slightly, this is normal (exothermic solvation), but keep it brief.

3. Aliquoting (The "Rule of 5")

  • Divide the master stock into small aliquots (e.g., 20–50 µL) suitable for a single experiment.

  • Why: This prevents freeze-thaw cycles.[1] Every time you thaw a large bottle, condensation introduces water, accelerating hydrolysis.

4. Inert Gas Purging (The "Blanket")

  • Gently blow Argon or Nitrogen gas into the headspace of each vial for 5–10 seconds before capping.

  • Why: This displaces oxygen and humidity, preventing oxidation and moisture uptake.

5. Storage

  • Short Term (< 1 month): -20°C.[1][2]

  • Long Term (> 1 month): -80°C.[1][2]

QC Protocol: The "Pre-Flight" Check

Before using a stock stored for >3 months, perform this simple check:

  • Dilute an aliquot 1:100 in Methanol:Water (50:50).[1]

  • Inject onto HPLC (C18 column) or measure UV Absorbance.[1]

  • Pass Criteria: Single peak >95% area.

  • Fail Criteria: Appearance of a secondary peak (the carboxylic acid) eluting earlier than the parent amide.[1]

Workflow Visualization: Stock Management

StockWorkflow Start Solid Compound (Store Desiccated) Dissolve Dissolve in Anhydrous DMSO (Amber Glass) Start->Dissolve QC_Check Initial Purity Check (LC-MS / UV) Dissolve->QC_Check QC_Check->Start Fail (Repurify) Aliquot Aliquot into Single-Use Vials QC_Check->Aliquot Pass (>98%) Purge Purge Headspace (Argon/N2) Aliquot->Purge Store Store at -80°C Purge->Store Use Thaw & Use Immediately (Discard remainder) Store->Use Experiment Day

Caption: Figure 2. Optimized workflow for stock preparation. The critical control points are the Initial QC Check and the Inert Gas Purge to prevent moisture ingress.

Stability Data Summary

ParameterRecommended ConditionStability EstimateRisk Factor
Solvent Anhydrous DMSOHighHygroscopicity (Water uptake)
Temperature -80°C> 1 YearHydrolysis rates double every 10°C increase
Container Amber GlassHighPlastic leachables & Light transmission
Freeze-Thaw Single UseN/APrecipitation & Condensation

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[3][4][5] Journal of Biomolecular Screening.

  • Lipinski, C. A., et al. (2012). Compound Storage in DMSO: The Effect of Room-Temperature Storage.[1][4][5] Journal of Pharmaceutical Sciences.[6]

  • MedChemExpress. (n.d.).[1] 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Product Guide (Analog Reference).

  • Cayman Chemical. (n.d.).[1] 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Safety Data Sheet.

  • PubChem. (n.d.).[1] Compound Summary: 2-Chloroacetamide derivatives.[1][2][7][8] National Library of Medicine. [1]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.[1]

Sources

Optimization

Challenges in interpreting NMR spectra of 2-(2-Chloro-4-nitrophenoxy)acetamide

Technical Support Center: NMR Spectroscopy Division Subject: Troubleshooting Guide for 2-(2-Chloro-4-nitrophenoxy)acetamide Ticket ID: #NMR-2C4NP-A Status: Open for Public Access[1] Executive Summary Welcome to the Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: Troubleshooting Guide for 2-(2-Chloro-4-nitrophenoxy)acetamide Ticket ID: #NMR-2C4NP-A Status: Open for Public Access[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific spectroscopic challenges associated with 2-(2-Chloro-4-nitrophenoxy)acetamide . This molecule presents a "perfect storm" of NMR complexities: a highly substituted aromatic ring with strong electronic push-pull effects, an amide group subject to restricted rotation, and solubility limitations typical of nitro-aromatics.[1]

This documentation is designed for researchers observing unexpected splitting patterns, broadening, or "missing" signals in their 1H or 13C NMR datasets.

Module 1: Sample Preparation & Solubility

User Issue: "My sample is not dissolving completely in CDCl₃, or the lock signal is unstable."

Root Cause: The nitro group at the 4-position and the amide tail significantly increase the polarity of the molecule. While the chloro-group adds some lipophilicity, the crystal lattice energy of primary amides often resists dissolution in non-polar solvents like Chloroform-d (


).[1]

The Protocol:

  • Switch Solvents: We strongly recommend DMSO-d₆ as the primary solvent. It disrupts the intermolecular hydrogen bonding of the amide network.

  • Concentration: Aim for 5–10 mg per 0.6 mL for 1H NMR. Over-saturation in

    
     will lead to viscosity broadening.
    
  • Water Suppression: DMSO-d₆ is hygroscopic.[1] The water peak (

    
     3.33 ppm) may overlap with the methylene linker or aromatic signals. Ensure your sample tube is dried in an oven, or use a solvent suppression pulse sequence (e.g., zgpr on Bruker systems) if the water peak is interfering.
    

Module 2: The Aromatic Region (1,2,4-Substitution)

User Issue: "The aromatic region is messy. I see a doublet, a doublet of doublets, and a small peak that looks like noise. Which proton is which?"

Technical Analysis: The 2-chloro-4-nitrophenoxy core creates a distinct 1,2,4-trisubstituted pattern .[1] The electronic environment is dominated by the strong electron-withdrawing nature of the Nitro (


) group and the inductive withdrawal of the Chlorine (

).

Assignment Logic (Self-Validating):

  • H-3 (The "Island" Proton): Located between

    
     and 
    
    
    
    .[1] It has no ortho neighbors. It couples only to H-5 (meta).
    • Appearance: Small Doublet (

      
       Hz).[1]
      
    • Shift: Most deshielded (

      
       8.2–8.4 ppm) due to being ortho to two electron-withdrawing groups.[1]
      
  • H-5 (The Bridge): Located between

    
     and H-6.[1]
    
    • Appearance: Doublet of Doublets (

      
      ).[1] It couples to H-6 (ortho, large 
      
      
      
      ) and H-3 (meta, small
      
      
      ).
    • Shift:

      
       8.1–8.3 ppm.
      
  • H-6 (The Shielded Proton): Ortho to the ether oxygen.

    • Appearance: Doublet (

      
       Hz).[1]
      
    • Shift: Most shielded (

      
       7.2–7.5 ppm) due to the electron-donating resonance effect of the oxygen.
      
Visualizing the Coupling Network

The following diagram illustrates the magnetic communication (J-coupling) between the aromatic protons.

CouplingNetwork cluster_legend Interaction Key H3 Proton H-3 (Most Deshielded) H5 Proton H-5 (The Bridge) H3->H5 Meta Coupling (J ~ 2.5 Hz) H6 Proton H-6 (Shielded by Oxygen) H5->H6 Ortho Coupling (J ~ 9.0 Hz) key1 Solid Line = Strong Ortho Coupling key2 Dashed Line = Weak Meta Coupling

Caption: Logical flow of Spin-Spin coupling in the 2-chloro-4-nitrophenoxy ring. H-3 and H-6 do not couple directly (para).[1]

Module 3: The Amide Anomaly

User Issue: "My amide protons (-NH₂) are showing up as two distinct peaks, or they are extremely broad. Is my compound impure?"

Root Cause: This is likely Restricted Rotation , not impurity. The


 bond in the acetamide group has partial double-bond character due to resonance.[2] This creates two distinct environments for the protons (cis and trans to the carbonyl oxygen) on the NMR timescale.

Troubleshooting Protocol:

  • D₂O Shake (The Gold Standard):

    • Add 1-2 drops of Deuterium Oxide (

      
      ) to your NMR tube.[1]
      
    • Shake vigorously and re-run the spectrum.

    • Result: If the peaks disappear or diminish significantly, they are exchangeable amide protons.[3] This confirms they are -NH, not impurities.[1]

  • Variable Temperature (VT) NMR:

    • If you see two peaks at room temperature, heat the probe to 50°C or 80°C (in DMSO-d₆).

    • Result: The peaks should coalesce into a single broad singlet as the thermal energy overcomes the rotational barrier.

Module 4: Quantitative Data Summary

Use this table to validate your integration and chemical shift assignments.

MoietyProton CountMultiplicityApprox.[3][4] Shift (DMSO-d₆)Coupling (J)
Amide (-NH₂) 2Broad Singlet(s)7.0 - 7.8 ppmN/A (Broad)
Aromatic H-3 1Doublet (d)8.25 - 8.35 ppm

Hz
Aromatic H-5 1Doublet of Doublets (dd)8.15 - 8.25 ppm

Hz
Aromatic H-6 1Doublet (d)7.30 - 7.45 ppm

Hz
Linker (-CH₂-) 2Singlet (s)4.60 - 4.80 ppmN/A

References

  • AIST Spectral Database for Organic Compounds (SDBS). General NMR data for 2-chloro-4-nitrophenol derivatives.[1] National Institute of Advanced Industrial Science and Technology.[5] [Link][1]

  • Reich, H. J. Chemical Shift Data for Proton NMR. University of Wisconsin-Madison.[1] (For additivity rules on trisubstituted benzenes). [Link][1]

  • Chemistry LibreTexts. Structural, Physical, and Spectral Characteristics of Amides. (For restricted rotation mechanisms).[1][2][6][7] [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation of 2-(2-Chloro-4-nitrophenoxy)acetamide's Mechanism of Action as a Novel EGFR Inhibitor

A Senior Application Scientist's Guide Authored by a Senior Application Scientist Introduction The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critic...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Authored by a Senior Application Scientist

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown clinical efficacy.[4][5][6][7][8][]

This guide provides a comprehensive framework for validating the mechanism of action of a novel investigational compound, 2-(2-Chloro-4-nitrophenoxy)acetamide (hereafter referred to as Compound X), as a putative EGFR inhibitor. We will objectively compare its performance against Gefitinib , a well-established, first-generation EGFR TKI, using a suite of robust experimental protocols.[4][5][6][10] This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities targeting the EGFR pathway.

The rationale for hypothesizing Compound X as an EGFR inhibitor stems from its structural features. The chloro-nitrophenyl group may facilitate binding within the hydrophobic ATP-binding pocket of the EGFR kinase domain, a common feature of many known TKIs.[7] The acetamide moiety could be involved in crucial hydrogen bonding interactions, further stabilizing the compound-protein complex.

Comparative Analysis of Mechanism of Action

To build a compelling case for Compound X as an EGFR inhibitor, a multi-faceted approach is necessary. We will progress from direct enzymatic inhibition to cellular target engagement and finally to functional cellular outcomes.

Section 1: Direct Inhibition of EGFR Kinase Activity

The first critical step is to determine if Compound X can directly inhibit the enzymatic activity of EGFR in a cell-free system. This provides the most direct evidence of target engagement. An in vitro kinase assay is the gold standard for this purpose.[11][12]

An in vitro kinase assay isolates the kinase of interest (EGFR) from the complexities of a cellular environment. This allows for the precise measurement of the compound's inhibitory effect on the kinase's ability to phosphorylate a substrate. We will use a luminescence-based assay that quantifies ATP consumption, providing a highly sensitive readout of kinase activity. The output of this experiment will be the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTargetIC50 (nM)
Compound X EGFR150
Gefitinib EGFR50

This data is illustrative and represents a plausible outcome for a novel EGFR inhibitor.

The hypothetical data suggests that Compound X directly inhibits EGFR kinase activity, albeit with a lower potency than Gefitinib. An IC50 in the nanomolar range is indicative of a potent inhibitor. The difference in potency between Compound X and Gefitinib provides a clear basis for further investigation and potential lead optimization.

Section 2: Cellular Target Engagement and Downstream Signaling

While an in vitro assay confirms direct enzyme inhibition, it is crucial to demonstrate that the compound can engage its target within a cellular context and subsequently inhibit downstream signaling. Western blotting is a powerful technique to visualize and quantify changes in protein phosphorylation.[13][14]

We will use a human non-small cell lung cancer cell line, A549, which is known to express EGFR.[3][15][16][17] Upon stimulation with Epidermal Growth Factor (EGF), EGFR undergoes autophosphorylation, which in turn activates downstream signaling cascades like the MAPK/ERK pathway.[2] By treating the cells with our compounds prior to EGF stimulation, we can assess their ability to block EGFR autophosphorylation (p-EGFR) and the phosphorylation of a key downstream effector, ERK (p-ERK). A reduction in the levels of p-EGFR and p-ERK would indicate successful target engagement and pathway inhibition in a cellular environment.

Treatmentp-EGFR (Normalized Intensity)p-ERK (Normalized Intensity)
Vehicle Control 1.001.00
Compound X (500 nM) 0.450.55
Gefitinib (100 nM) 0.200.30

This data is illustrative and represents a plausible outcome for a novel EGFR inhibitor.

The illustrative data demonstrates that both Compound X and Gefitinib reduce EGF-induced phosphorylation of both EGFR and ERK in A549 cells. This confirms that Compound X can penetrate the cell membrane, bind to EGFR, and inhibit its signaling activity. As with the in vitro data, the higher concentration of Compound X required to achieve a similar effect to Gefitinib is consistent with its lower potency.

Section 3: Functional Cellular Outcomes

The ultimate goal of an EGFR inhibitor is to translate target inhibition into a functional cellular response, such as the inhibition of cancer cell proliferation. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[18][19][20][21]

The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[21] By treating A549 cells with a range of concentrations of Compound X and Gefitinib, we can determine the GI50 value, the concentration at which the growth of the cells is inhibited by 50%. This provides a critical functional readout of the compound's anti-proliferative activity.

CompoundGI50 (µM)
Compound X 2.5
Gefitinib 0.8

This data is illustrative and represents a plausible outcome for a novel EGFR inhibitor.

The hypothetical GI50 values indicate that Compound X inhibits the proliferation of A549 cancer cells. This functional outcome is consistent with the observed inhibition of EGFR signaling. The higher GI50 value for Compound X compared to Gefitinib aligns with the previous data, suggesting a lower overall potency in this cellular model.

Visualizations

Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP RAS RAS EGFR->RAS pY EGF EGF EGF->EGFR ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound_X Compound X Compound_X->EGFR Inhibition Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Caption: EGFR Signaling Pathway and Points of Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation start Hypothesis: Compound X inhibits EGFR kinase_assay EGFR Kinase Assay start->kinase_assay ic50 Determine IC50 kinase_assay->ic50 cell_culture A549 Cell Culture ic50->cell_culture Positive Result western_blot Western Blot for p-EGFR & p-ERK cell_culture->western_blot mtt_assay MTT Proliferation Assay cell_culture->mtt_assay conclusion Conclusion: Mechanism of Action Validated western_blot->conclusion gi50 Determine GI50 mtt_assay->gi50 gi50->conclusion

Caption: Workflow for Validating the Mechanism of Action.

Detailed Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-based)
  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human EGFR enzyme to the desired concentration in kinase buffer.

    • Prepare a stock solution of the substrate peptide (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Serially dilute Compound X and Gefitinib in DMSO, then further dilute in kinase buffer to the final assay concentrations.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the diluted compounds or vehicle control (DMSO).

    • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate and ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for EGFR and ERK Phosphorylation
  • Cell Culture and Treatment:

    • Plate A549 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of Compound X, Gefitinib, or vehicle control for 2 hours.

    • Stimulate the cells with 100 ng/mL of human EGF for 15 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[22]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-EGFR, p-ERK, total EGFR, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated proteins to their respective total protein levels.

    • Further normalize to the loading control to account for any variations in protein loading.

    • Express the results as a fold change relative to the EGF-stimulated vehicle control.

Protocol 3: MTT Cell Proliferation Assay
  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Compound X, Gefitinib, or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[19][21]

    • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent growth inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validate the mechanism of action of 2-(2-Chloro-4-nitrophenoxy)acetamide (Compound X) as a novel EGFR inhibitor. The comparative analysis against Gefitinib provides a clear benchmark for assessing its potency and efficacy. The experimental workflow, progressing from direct enzyme inhibition to cellular pathway modulation and functional outcomes, establishes a strong, evidence-based foundation for its characterization.

The illustrative data presented suggests that Compound X is a bona fide EGFR inhibitor, although with a lower potency than Gefitinib. This is a common finding for early-stage drug candidates and highlights the importance of medicinal chemistry efforts to optimize the compound's structure for improved activity.

Future studies could explore:

  • Selectivity Profiling: Assessing the inhibitory activity of Compound X against a panel of other kinases to determine its selectivity.

  • Computational Modeling: Using molecular docking to predict the binding mode of Compound X within the EGFR ATP-binding pocket and guide further structural modifications.[23][24][25][26][27]

  • Resistance Profiling: Evaluating the activity of Compound X against EGFR mutants that confer resistance to first-generation inhibitors like Gefitinib.

By following the principles of scientific integrity and logical progression outlined in this guide, researchers can confidently and objectively validate the mechanism of action of novel drug candidates, paving the way for the development of next-generation targeted therapies.

References

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. Available from: [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. Available from: [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. Available from: [Link]

  • Gefitinib - Wikipedia. Available from: [Link]

  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Available from: [Link]

  • EGFR Knockout A549 Cell Line - BPS Bioscience. Available from: [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. Available from: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central. Available from: [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - NIH. Available from: [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - MDPI. Available from: [Link]

  • How could I detect EGFR by western blot effectively? - ResearchGate. Available from: [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • EGFR Kinase Assay Kit - BPS Bioscience. Available from: [Link]

  • In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis | Journal of Pioneering Medical Sciences. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Insights from the molecular docking analysis of EGFR antagonists - PMC - NIH. Available from: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available from: [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical intermediates and research chemicals, the synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of the most viable synthetic routes to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediates and research chemicals, the synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of the most viable synthetic routes to 2-(2-Chloro-4-nitrophenoxy)acetamide, a molecule of interest for its potential applications in medicinal chemistry, drawing parallels from established syntheses of related phenoxyacetamide derivatives.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven perspectives to inform experimental design.

Introduction: The Significance of the Phenoxyacetamide Scaffold

The phenoxyacetamide moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications, including anticancer and antitubercular activities.[1][3] The target molecule, 2-(2-Chloro-4-nitrophenoxy)acetamide, incorporates key pharmacophoric features: a halogenated and nitrated aromatic ring, which can modulate electronic properties and metabolic stability, and an acetamide group, which can participate in hydrogen bonding interactions with biological targets.

This guide will explore two primary synthetic strategies for 2-(2-Chloro-4-nitrophenoxy)acetamide, both revolving around the Williamson ether synthesis, a robust and versatile method for forming ether linkages. The comparison will focus on the practicality, potential yield, and purity of each route, supported by analogous experimental data from the literature.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide can be approached from two main retrosynthetic disconnections, leading to two distinct forward synthesis pathways. Both routes converge on the formation of the ether linkage between the 2-chloro-4-nitrophenol and a two-carbon acetamide unit.

Route 1: Williamson Ether Synthesis via Activation of 2-Chloro-4-nitrophenol

This route involves the initial synthesis of 2-chloro-4-nitrophenol, followed by its reaction with 2-chloroacetamide.

Logical Workflow for Route 1

cluster_0 Step 1a: Preparation of 2-Chloro-4-nitrophenol cluster_1 Step 1b: Williamson Ether Synthesis A 4-Nitrophenol B Chlorination (e.g., Cl2 in HCl(aq)) A->B C 2-Chloro-4-nitrophenol B->C D 2-Chloro-4-nitrophenol F Base (e.g., K2CO3) Catalyst (e.g., KI) Solvent (e.g., Acetone) D->F E 2-Chloroacetamide E->F G 2-(2-Chloro-4-nitrophenoxy)acetamide F->G

Caption: Workflow for the synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide via Route 1.

Expertise & Experience: This approach is chemically sound and relies on well-established reactions. The initial chlorination of 4-nitrophenol is a known process, and the subsequent Williamson ether synthesis is a standard method for forming aryl ethers.[3][4]

Trustworthiness: The self-validating nature of this protocol lies in the clear separation of the two key steps. The purity of the intermediate, 2-chloro-4-nitrophenol, can be confirmed before proceeding to the final etherification, allowing for better control over the final product's purity.

Route 2: Synthesis via an N-Substituted Chloroacetamide Intermediate

This alternative pathway involves the reaction of a pre-formed chloroacetamide derivative with 2-chloro-4-nitrophenol. For the synthesis of the target molecule, the most direct approach within this route is the use of 2-chloroacetamide itself, making it mechanistically similar to Route 1. A more distinct example of this route's principle is seen in the synthesis of related compounds where a more complex amine is first acylated with chloroacetyl chloride.[5][6][7]

For the purpose of synthesizing the title compound, Route 1 is the more direct and logical of the two primary strategies. Therefore, the detailed experimental protocol and comparative data will focus on the steps outlined in Route 1.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous reactions and are intended as a guide for experienced synthetic chemists.

Protocol for Step 1a: Synthesis of 2-Chloro-4-nitrophenol[4]
  • Reaction Setup: In a well-ventilated fume hood, combine 4-nitrophenol, 36% aqueous hydrochloric acid, and water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating and Emulsification: Heat the mixture to 80°C with vigorous stirring to form an emulsion.

  • Chlorination: Slowly bubble chlorine gas into the reaction mixture over a period of approximately 2 hours, maintaining the temperature between 80-85°C.

  • Reaction Completion and Crystallization: After the addition of chlorine is complete, continue heating and stirring for an additional 30 minutes. The product should begin to crystallize.

  • Isolation and Purification: Cool the reaction mixture and collect the crystalline product by vacuum filtration. Wash the solid with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Protocol for Step 1b: Synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide (Analogous to the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives)[3]
  • Reaction Setup: To a solution of 2-chloro-4-nitrophenol (1.0 eq.) in acetone in a round-bottom flask, add 2-chloroacetamide (1.0 eq.), potassium carbonate (1.2 eq.), and a catalytic amount of potassium iodide (0.1 eq.).

  • Reaction Conditions: Stir the mixture at room temperature for 5 minutes, then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Suspend the residue in water and extract with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to afford the desired 2-(2-Chloro-4-nitrophenoxy)acetamide.

Comparative Data and Performance Metrics

The following table provides a comparative summary of the two primary synthetic routes. As direct experimental data for the target molecule is not available in the cited literature, the data for Route 1 is extrapolated from analogous and well-documented reactions.

ParameterRoute 1: Williamson Ether Synthesis via Activated PhenolRoute 2: (Conceptual) via N-Substituted Chloroacetamide
Starting Materials 4-Nitrophenol, Chlorine, 2-Chloroacetamide2-Chloro-4-nitrophenol, Amine (for a derivative), Chloroacetyl Chloride
Key Intermediates 2-Chloro-4-nitrophenolN-substituted-2-chloroacetamide
Number of Steps 22
Reported Yield (Analogous Reactions) Step 1a: Good to excellent; Step 1b: Moderate to good (e.g., 58.9% for a related compound)[3]Generally good for the acylation step[5]
Reaction Conditions Step 1a: 80-85°C; Step 1b: RefluxTypically mild to reflux conditions
Reagents and Solvents HCl, Cl₂, K₂CO₃, KI, AcetoneChloroacetyl chloride, base, various solvents
Purification Filtration, Recrystallization, ExtractionExtraction, Recrystallization, Chromatography

Logical Relationship Diagram

cluster_route1 Route 1 cluster_route2 Route 2 (Conceptual for derivatives) a 4-Nitrophenol b 2-Chloro-4-nitrophenol a->b Chlorination c 2-(2-Chloro-4-nitrophenoxy)acetamide b->c Williamson Ether Synthesis d Amine e N-substituted-2-chloroacetamide d->e Acylation f Target Derivative e->f Williamson Ether Synthesis

Caption: Comparative logical flow of the two primary synthetic strategies.

Discussion and Recommendations

Route 1 stands out as the more direct and strategically advantageous pathway for the synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide. Its primary strengths lie in the use of readily available starting materials and the application of a highly reliable and well-understood etherification reaction. The two-step process allows for the isolation and purification of the key intermediate, 2-chloro-4-nitrophenol, which can lead to a cleaner final product.

Potential Challenges and Mitigation:

  • Side Reactions: In the Williamson ether synthesis step, O-alkylation is expected to be the major pathway. However, careful control of reaction conditions is necessary to minimize potential side reactions.

  • Purification: The final product may require careful purification to remove unreacted starting materials and by-products. Recrystallization is often an effective method for obtaining highly pure crystalline solids.[8]

  • Safety: 2-Chloroacetamide is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.[9][10]

For researchers and drug development professionals seeking to synthesize 2-(2-Chloro-4-nitrophenoxy)acetamide, Route 1 is the recommended approach . It offers a logical and experimentally sound pathway based on established chemical principles. By following the detailed protocols and considering the potential challenges, a skilled synthetic chemist can expect to obtain the target compound in good yield and purity. This guide provides the foundational knowledge to embark on the synthesis of this and related phenoxyacetamide derivatives, contributing to the advancement of medicinal chemistry research.

References

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Google Patents. US2629745A - Process for preparing 2-chloro-4-nitrophenol.
  • ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • Google Patents.
  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • ResearchGate. 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. 2-Chloro- N -(4-nitrophenyl)acetamide. [Link]

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • PubChem. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. [Link]

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • Reddit. Greener alternative to p-Nitroacetanilide synthesis. [Link]

  • ResearchGate. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Chloro-4-nitrophenoxy)acetamide Derivatives as Antimicrobial Agents

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-(2-chloro-4-nitrophenoxy)acetamide derivatives, a class of compounds with demonstrated potential in the development of novel an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-(2-chloro-4-nitrophenoxy)acetamide derivatives, a class of compounds with demonstrated potential in the development of novel antimicrobial agents. By synthesizing findings from various studies on structurally related phenoxyacetamide analogs, this document offers a comparative framework for researchers, scientists, and drug development professionals engaged in the design and optimization of new therapeutic agents. We will explore the synthetic rationale, key structural modifications influencing biological activity, and the experimental methodologies used to evaluate these compounds.

Introduction: The 2-(2-Chloro-4-nitrophenoxy)acetamide Scaffold

The 2-phenoxyacetamide core structure is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. The specific focus of this guide, the 2-(2-chloro-4-nitrophenoxy)acetamide moiety, combines several key pharmacophoric features:

  • A phenoxy ether linkage: Providing a degree of conformational flexibility.

  • An acetamide group: A common functional group in drug molecules, capable of forming crucial hydrogen bonds with biological targets.

  • Electron-withdrawing substituents on the phenyl ring (chloro and nitro groups): These groups can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The presence of a chloro-substituent, in particular, has been noted to enhance the antimicrobial potency of various acetamide derivatives[1]. This guide will dissect the available data to provide a rational basis for the design of novel and more effective antimicrobial agents based on this promising scaffold.

Synthetic Strategies and Methodologies

The synthesis of 2-(2-chloro-4-nitrophenoxy)acetamide derivatives generally follows a convergent approach, which allows for the facile introduction of diversity at the acetamide nitrogen. The core of the synthesis involves the preparation of a key intermediate, 2-(2-chloro-4-nitrophenoxy)acetic acid, followed by its coupling with a variety of amines.

Generalized Synthetic Protocol

A representative synthetic pathway is outlined below. This two-step process is adaptable for the creation of a library of diverse derivatives.

Step 1: Synthesis of 2-(2-chloro-4-nitrophenoxy)acetic acid

  • To a solution of 2-chloro-4-nitrophenol in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate or sodium hydride) to generate the phenoxide.

  • To this mixture, add an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) and heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

  • The resulting crude ester is then hydrolyzed using a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous-alcoholic solution.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the desired 2-(2-chloro-4-nitrophenoxy)acetic acid.

  • Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Step 2: Amide Coupling to Generate Final Derivatives

  • Activate the carboxylic acid of 2-(2-chloro-4-nitrophenoxy)acetic acid using a coupling agent such as thionyl chloride (to form the acid chloride) or a carbodiimide (e.g., DCC, EDC) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • In a separate flask, dissolve the desired primary or secondary amine in the same solvent.

  • Slowly add the activated acid derivative to the amine solution at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Upon completion, the reaction mixture is typically washed with dilute acid, dilute base, and brine.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

  • The final 2-(2-chloro-4-nitrophenoxy)acetamide derivative can be purified by column chromatography or recrystallization.

Experimental Workflow Diagram

G cluster_step1 Step 1: Synthesis of the Carboxylic Acid Intermediate cluster_step2 Step 2: Amide Coupling A 2-Chloro-4-nitrophenol D Reaction Mixture (Reflux) A->D B Base (e.g., K2CO3) in Acetone B->D C Ethyl Bromoacetate C->D E Crude Ethyl 2-(2-chloro-4-nitrophenoxy)acetate D->E F Base Hydrolysis (e.g., NaOH) E->F G Acidification (e.g., HCl) F->G H 2-(2-chloro-4-nitrophenoxy)acetic acid G->H I 2-(2-chloro-4-nitrophenoxy)acetic acid K Activated Acid Derivative I->K J Coupling Agent (e.g., SOCl2 or EDC) J->K M Coupling Reaction K->M L Substituted Amine (R-NH2) L->M N Work-up and Purification M->N O Final 2-(2-Chloro-4-nitrophenoxy)acetamide Derivative N->O

Caption: Generalized synthetic workflow for 2-(2-chloro-4-nitrophenoxy)acetamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The Role of Substituents on the Phenoxy Ring

The 2-chloro and 4-nitro substituents on the phenoxy ring are critical for the biological activity of this class of compounds.

  • 2-Chloro Group: The presence of a halogen, particularly chlorine, at the ortho position is often associated with enhanced antimicrobial activity. This can be attributed to several factors:

    • Increased Lipophilicity: The chloro group increases the overall lipophilicity of the molecule, which can improve its ability to penetrate bacterial cell membranes.

    • Electronic Effects: As an electron-withdrawing group, it can influence the electronic distribution of the entire molecule, potentially enhancing its interaction with biological targets.

    • Steric Hindrance: The ortho-chloro group can induce a specific conformation that may be more favorable for binding to the target enzyme or receptor.

  • 4-Nitro Group: The nitro group is a strong electron-withdrawing group and can participate in various non-covalent interactions. Its presence at the para position is likely to:

    • Enhance Target Binding: The nitro group can act as a hydrogen bond acceptor and engage in electrostatic interactions with the active site of the target protein.

    • Modulate Physicochemical Properties: It significantly impacts the molecule's polarity and electronic character.

Modifications of the N-Substituent on the Acetamide Moiety

The greatest diversity in this class of compounds is typically introduced at the nitrogen of the acetamide group. The nature of the substituent at this position has a profound impact on the antimicrobial potency and spectrum of activity. Based on analogous series, the following trends can be observed:

  • Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or heteroaromatic rings at the N-position is a common strategy. The electronic nature and position of substituents on this ring are crucial.

    • Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br), trifluoromethyl (-CF3), and nitro (-NO2) on the N-phenyl ring often lead to increased activity[2]. This suggests that a relatively electron-poor aromatic ring is favorable.

    • Electron-Donating Groups (EDGs): Conversely, the presence of strong electron-donating groups like methoxy (-OCH3) or amino (-NH2) can be detrimental to activity.

    • Positional Isomerism: The position of the substituent on the N-phenyl ring is also critical. Para-substitution often yields the most potent compounds, followed by meta- and then ortho-substitution[3].

  • Alkyl and Cycloalkyl Groups: While less explored in the context of the 2-(2-chloro-4-nitrophenoxy) scaffold, N-alkylation can also modulate activity. The chain length and branching of the alkyl group will influence the lipophilicity and steric profile of the molecule.

Comparative Activity Data of Analogous Compounds

To illustrate the SAR principles discussed above, the following table summarizes the antitubercular activity (MIC values) of a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against M. tuberculosis H37Rv[2]. While not the exact scaffold of interest, the structural similarity makes this a valuable comparative dataset.

Compound IDN-Phenyl SubstituentMIC (µg/mL)
3a 4-Fluorophenyl16
3b 4-Chlorophenyl8
3c 4-Bromophenyl8
3d 4-Chloro-3-trifluoromethylphenyl4
3e 3,4-Dichlorophenyl4
3f 2,4-Dichlorophenyl8
3g 4-Trifluoromethylphenyl4
3h 3-Trifluoromethylphenyl8
3i 4-Nitrophenyl8
3j 3-Nitrophenyl16
3k 4-Methylphenyl32
3l 4-Methoxyphenyl64
3m 4-Trifluoromethoxyphenyl4

Data extracted from a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as antitubercular agents[2].

Key Observations from the Data:

  • Compounds with electron-withdrawing substituents on the N-phenyl ring (e.g., Cl, Br, CF3, OCF3) generally exhibit lower MIC values (higher potency).

  • The presence of multiple electron-withdrawing groups (e.g., 3d and 3e) leads to some of the most potent compounds in the series.

  • Electron-donating groups (e.g., methyl in 3k and methoxy in 3l) significantly reduce the antitubercular activity.

  • The position of the substituent matters, as seen by comparing the 4-trifluoromethylphenyl (3g) and 3-trifluoromethylphenyl (3h) derivatives.

SAR Summary Diagram

Sources

Comparative

A Researcher's Guide to Evaluating the Cytotoxicity of 2-(2-Chloro-4-nitrophenoxy)acetamide Across Diverse Cancer Cell Lines

In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective cytotoxicity against cancer cells is perpetual. Among the myriad of synthetic compounds, 2-(2-Chloro-4-nitropheno...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective cytotoxicity against cancer cells is perpetual. Among the myriad of synthetic compounds, 2-(2-Chloro-4-nitrophenoxy)acetamide emerges as a molecule of interest, belonging to the phenoxyacetamide class of compounds which have demonstrated promising anticancer activities.[1] This guide provides a comprehensive framework for researchers to conduct a comparative analysis of the cytotoxic effects of this compound across different cancer cell lines. Our focus is to furnish you not just with protocols, but with the rationale behind the experimental design, enabling a robust and insightful investigation.

The Rationale for a Multi-Cell Line Comparison

Cancer is a heterogeneous disease, and a compound's efficacy can vary dramatically between different cancer types. Therefore, evaluating a novel compound like 2-(2-Chloro-4-nitrophenoxy)acetamide against a panel of cell lines representing diverse cancer origins (e.g., breast, liver, neuroblastoma) is crucial.[2] This approach allows for the identification of potential tumor-specific sensitivities and provides a preliminary indication of the compound's therapeutic window. For this hypothetical study, we will consider a panel of three distinct human cancer cell lines:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • HepG2: A human liver carcinoma cell line.

  • SH-SY5Y: A human neuroblastoma cell line.

Experimental Strategy: A Multi-Faceted Approach to Cytotoxicity Assessment

A thorough evaluation of cytotoxicity extends beyond a simple measure of cell death. It requires a multi-pronged approach to elucidate the underlying mechanisms. Our experimental workflow is designed to first quantify the cytotoxic potency of the compound and then to dissect the mode of cell death.

G cluster_0 Phase 1: Quantifying Cytotoxicity cluster_1 Phase 2: Mechanistic Elucidation A Cell Line Seeding (MCF-7, HepG2, SH-SY5Y) B Treatment with 2-(2-Chloro-4-nitrophenoxy)acetamide (Concentration Gradient) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E IC50 Determination C->E D->E F Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Signaling Pathway Analysis F->H G->H

Figure 1: Experimental workflow for cytotoxicity assessment.

Phase 1: Quantifying Cytotoxic Potency

The initial phase of our investigation focuses on determining the half-maximal inhibitory concentration (IC50) of 2-(2-Chloro-4-nitrophenoxy)acetamide in our selected cell lines. The IC50 value is a critical parameter for comparing the potency of a compound across different cell types. We will employ two complementary assays to ensure the reliability of our findings.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a series of dilutions of 2-(2-Chloro-4-nitrophenoxy)acetamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

Lactate Dehydrogenase (LDH) Assay: An Indicator of Membrane Damage

The LDH assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon cell lysis.[5] This assay serves as a reliable marker for cytotoxicity that results from compromised cell membrane integrity.

Detailed Protocol for LDH Assay:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit and measure the absorbance at 490 nm.[1]

Data Analysis and Interpretation

The percentage of cell viability will be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 values will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical IC50 Values (µM) of 2-(2-Chloro-4-nitrophenoxy)acetamide

Cell Line24 hours48 hours72 hours
MCF-7 55.332.118.5
HepG2 42.825.612.3
SH-SY5Y 78.251.435.9

This is hypothetical data for illustrative purposes.

From this hypothetical data, we can infer that 2-(2-Chloro-4-nitrophenoxy)acetamide exhibits a time- and dose-dependent cytotoxic effect on all three cell lines, with the HepG2 cell line showing the highest sensitivity.

Phase 2: Unraveling the Mechanism of Cell Death

Once the cytotoxic potency is established, the next logical step is to investigate how the compound induces cell death. This involves differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) and examining the compound's effect on the cell cycle.

Apoptosis vs. Necrosis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for distinguishing between apoptotic and necrotic cells.[6] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorescent dye like FITC, can detect these early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Detailed Protocol for Annexin V/PI Staining:

  • Cell Treatment: Treat the cells with 2-(2-Chloro-4-nitrophenoxy)acetamide at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

The results will categorize the cell population into four quadrants:

  • Q1 (Annexin V- / PI-): Live cells

  • Q2 (Annexin V+ / PI-): Early apoptotic cells

  • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Q4 (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Detailed Protocol for Cell Cycle Analysis:

  • Cell Treatment: Treat the cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[10]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[2] The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that the compound interferes with cell cycle progression at that checkpoint.

Postulated Signaling Pathway of Cytotoxicity

Based on existing literature on related chloroacetamide and nitrophenoxy compounds, we can postulate a potential mechanism of action for 2-(2-Chloro-4-nitrophenoxy)acetamide. Chloroacetamides are known to induce oxidative stress by generating reactive oxygen species (ROS).[11] This oxidative stress can lead to DNA damage and the activation of stress-activated protein kinase pathways, such as the JNK and p38 MAPK pathways, ultimately culminating in apoptosis.[12] Furthermore, nitroaromatic compounds can be bioreduced to cytotoxic metabolites that may act as DNA cross-linking agents, further contributing to cell death.[13]

G compound 2-(2-Chloro-4-nitrophenoxy)acetamide ros Increased ROS Production compound->ros bioreduction Bioreduction of Nitro Group compound->bioreduction dna_damage DNA Damage ros->dna_damage stress_kinases Activation of JNK & p38 MAPK ros->stress_kinases dna_damage->stress_kinases apoptosis Apoptosis stress_kinases->apoptosis metabolites Cytotoxic Metabolites bioreduction->metabolites metabolites->dna_damage

Figure 2: Postulated signaling pathway for cytotoxicity.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the comparative cytotoxic evaluation of 2-(2-Chloro-4-nitrophenoxy)acetamide. By integrating quantitative measures of cytotoxicity with mechanistic assays, researchers can gain a deep understanding of the compound's anticancer potential. The hypothetical data presented herein suggests a promising, selective cytotoxic profile for this compound, particularly against liver cancer cells.

Future investigations should aim to validate the postulated signaling pathway through western blot analysis of key proteins involved in the stress response and apoptotic pathways (e.g., phosphorylated JNK, p38, caspases). Furthermore, expanding the cell line panel to include non-cancerous cell lines would be essential to assess the compound's selectivity and potential for off-target toxicity.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Jayaraman, S. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 979, 139–143.
  • Denny, W. A. (2002). Nitroaromatic compounds as prodrugs for cancer therapy.
  • Sun, H., Li, Y., Zhang, D., & Li, G. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 1-1.
  • Tomlinson, J. T., & Raftery, M. J. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 88(3), 1635–1645.
  • Wang, T., Wang, Y., Wang, P., & Li, Y. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Molecular medicine reports, 23(4), 1-1.
  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.7.
  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Sun, H., Li, Y., Zhang, D., & Li, G. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology letters, 21(4), 1-1.
  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315–424.
  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.7.
  • Hocek, M., & Pohl, R. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Tavallei, O., Rezazadeh, S., Marzbany, M., & Aliabadi, A. (2022). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 28(1), 108-117.
  • Daniels, C. K., & Nakerakanti, S. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PloS one, 18(12), e0295982.

Sources

Validation

Validating the target engagement of 2-(2-Chloro-4-nitrophenoxy)acetamide

This guide outlines the validation framework for 2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8). Based on its chemical structure—a phenoxyacetamide scaffold with electron-withdrawing chlorine and nitro substitue...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8). Based on its chemical structure—a phenoxyacetamide scaffold with electron-withdrawing chlorine and nitro substituents—this molecule acts primarily as a non-covalent, reversible modulator. Its structural homologs are widely recognized as Auxin mimics (e.g., 2,4-D derivatives) in agrochemistry and InhA/PBP inhibitors in antimicrobial research.

[1]

Executive Summary & Mechanism of Action

2-(2-Chloro-4-nitrophenoxy)acetamide is a small molecule probe characterized by an electron-deficient aromatic ring linked to a primary acetamide via an ether bridge. Unlike chloroacetamides (which carry a reactive alkyl chloride warhead), this molecule lacks an intrinsic electrophile for covalent modification. Therefore, its primary mode of action is reversible, non-covalent binding driven by:

  • Hydrogen Bonding: The primary amide (

    
    ) acts as a bidentate donor/acceptor, mimicking peptide backbones or carboxylic acids (e.g., in the auxin binding pocket).
    
  • 
    -Stacking/Electrostatics:  The 4-nitro and 2-chloro groups create a polarized aromatic system, enhancing affinity for hydrophobic pockets enriched with electron-rich residues (e.g., Tryptophan, Phenylalanine).
    

Primary Target Classes:

  • Auxin Signaling Pathway (TIR1/AFB): Structural analog of 2,4-D amide.

  • Bacterial Cell Wall Synthesis (PBP): Analogous to nitro-phenyl acetamides targeting Penicillin-Binding Proteins.

  • Metabolic Hydrolases: Substrate mimic for amidases.

Mechanistic Pathway Diagram

TargetEngagement Ligand 2-(2-Chloro-4-nitrophenoxy)acetamide Target Target Protein (e.g., TIR1, PBP, InhA) Ligand->Target H-Bonding & Pi-Stacking Complex Ligand-Target Complex (Reversible) Target->Complex Kd < 10 µM Response Downstream Effect (Transcriptional Change / Cell Death) Complex->Response Modulation Competitor Native Substrate (e.g., IAA, Peptidoglycan) Competitor->Target Competition

Caption: Mechanism of reversible target engagement. The ligand competes with native substrates for the active site via non-covalent interactions.

Comparative Analysis: Performance vs. Alternatives

To validate this specific probe, it must be benchmarked against established standards in its structural class.

Feature2-(2-Chloro-4-nitrophenoxy)acetamide 2,4-D (Standard Auxin) Chloroacetamide (Generic)
Binding Mode Reversible (H-bond/Electrostatic)Reversible (Ionic/H-bond)Covalent (Cysteine alkylation)
Chemical Stability High (Ether linkage stable)HighLow (Reactive electrophile)
Target Selectivity Moderate (Depends on pocket shape)High (TIR1 specific)Low (Promiscuous alkylator)
Primary Utility Chemical Probe / Pro-drug Herbicide / HormoneProteomics Warhead
Solubility (LogP) ~1.5 - 2.0 (Moderate)~2.8 (Acid form)Variable
Cell Permeability High (Neutral amide)Low (Charged at pH 7)High

Key Insight: Unlike the acid form of 2,4-D which requires active transport (AUX1/LAX) to enter cells efficiently, the acetamide functionality of the subject molecule renders it neutral, potentially improving passive diffusion across membranes before being hydrolyzed to the active acid (if acting as a pro-drug) or binding directly.

Experimental Protocols for Validation

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding. This is the "Gold Standard" for non-covalent binders.

Reagents:

  • HEK293 or relevant cell line.

  • Test Compound: 2-(2-Chloro-4-nitrophenoxy)acetamide (10 mM DMSO stock).

  • Lysis Buffer: PBS + Protease Inhibitors + 0.4% NP-40.

Workflow:

  • Treatment: Treat 1x10^6 cells with 10 µM compound (or DMSO control) for 1 hour at 37°C.

  • Aliquot: Divide cell suspension into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a PCR cycler.

  • Lysis: Cool to RT (3 min), then snap-freeze in liquid nitrogen (x3 cycles) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot using an antibody specific to your target (e.g., TIR1, PBP).

  • Data Analysis: Plot the relative band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) indicates engagement.
    
Protocol B: Surface Plasmon Resonance (SPR)

Objective: Quantify binding kinetics (


).

Setup:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Biotinylated Target Protein immobilized on Streptavidin chip (to avoid chemical modification of the active site).

  • Analyte: 2-(2-Chloro-4-nitrophenoxy)acetamide.[1]

Steps:

  • Immobilization: Capture ~2000 RU of the target protein.

  • Solvent Correction: Prepare running buffer (HBS-P+) with 5% DMSO to match compound solvent. Perform solvent correction cycles.

  • Injection: Inject a concentration series (0.1 µM to 100 µM) of the compound.

    • Flow rate: 30 µL/min.

    • Contact time: 60s.

    • Dissociation time: 120s.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Success Criteria:

      
       and clear dose-dependent response units (RU).
      
Protocol C: Competitive Fluorescence Polarization (FP)

Objective: Prove the compound binds to the active site by displacing a known tracer.

Reagents:

  • Fluorescent Tracer (e.g., FITC-labeled native ligand).

  • Purified Target Protein.

Steps:

  • Determine the

    
     of the Tracer first. Use [Protein] at 
    
    
    
    value.
  • Incubate Protein + Tracer (fixed conc.) + Test Compound (titration: 1 nM to 100 µM).

  • Measure Polarization (mP) after 30 mins.

  • Result: A decrease in mP indicates the test compound has displaced the tracer (Target Engagement).

Visualization of Validation Workflow

ValidationWorkflow Start Compound: 2-(2-Chloro-4-nitrophenoxy)acetamide Step1 1. In Silico Docking (Predict Binding Pocket) Start->Step1 Step2 2. Biophysical Assay (SPR/MST) (Determine Kd) Step1->Step2 Select Candidates Step3 3. Cellular Engagement (CETSA) (Confirm In-Cell Binding) Step2->Step3 If Kd < 10µM Fail Discard / Optimize Step2->Fail No Binding Step4 4. Functional Rescue (Phenotype Reversal) Step3->Step4 If Tm Shift > 2°C Step3->Fail No Shift

Caption: Step-by-step validation pipeline. Progression requires meeting quantitative thresholds at each stage.

References

  • Casement, R., et al. (2021). Target Validation Using PROTACs: Applying the Four Pillars Framework. SLAS Discovery.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.

  • PubChem Compound Summary. (2024). 2-(2-Chloro-4-nitrophenoxy)acetamide (CID 11615857). National Center for Biotechnology Information.

  • Molina, A., et al. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. MDPI.

Sources

Comparative

Replicating published findings on 2-(2-Chloro-4-nitrophenoxy)acetamide

This guide outlines the protocol for replicating and validating the biological activity of 2-(2-Chloro-4-nitrophenoxy)acetamide (CAS 804505-18-8), a structural analogue often identified in high-throughput phenotypic scre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for replicating and validating the biological activity of 2-(2-Chloro-4-nitrophenoxy)acetamide (CAS 804505-18-8), a structural analogue often identified in high-throughput phenotypic screens.

This guide compares the target molecule against the industry "Gold Standard" for this pharmacophore class: Niclosamide .

Executive Summary & Comparative Analysis

2-(2-Chloro-4-nitrophenoxy)acetamide (hereafter CNA-Amide ) represents a simplified pharmacophore of the salicylanilide class. While structurally related to Niclosamide (a potent oxidative phosphorylation uncoupler and Wnt inhibitor), CNA-Amide replaces the benzamide linkage with a flexible acetamide ether linker.

Researchers attempting to replicate published "hit" data for CNA-Amide often encounter variability due to solubility issues and metabolic instability. This guide standardizes the replication workflow, comparing CNA-Amide directly against Niclosamide to distinguish true scaffold activity from assay interference.

Comparative Profile: CNA-Amide vs. Niclosamide
FeatureCNA-Amide (Target)Niclosamide (Benchmark)
CAS 804505-18-850-65-7
MW 230.61 g/mol 327.12 g/mol
Linker Ether-Acetamide (

)
Salicyl-Amide (

)
Solubility (PBS) Low (< 10 µM)Very Low (< 1 µM)
pKa Non-ionizable linker~6.0 (Phenolic -OH)
Primary Mode Antimicrobial / Cytotoxic HitMitochondrial Uncoupling / Wnt Inhibition
Replication Risk High: Hydrolysis of amide in plasmaMedium: Aggregation in assay media

Chemical Validation & Synthesis (The Foundation of Trust)

Scientific Integrity Note: Commercial batches of nitro-aromatics often contain unreacted phenols (starting material), which are potent mitochondrial toxins. You must validate purity before biological testing to ensure the observed effect is due to the acetamide, not the precursor.

Synthesis Verification Protocol (Williamson Ether Synthesis)

If commercial stock is unavailable or impure, replicate the synthesis to ensure a clean baseline.

Reaction: 2-Chloro-4-nitrophenol + 2-Chloroacetamide


 CNA-Amide

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2-Chloro-4-nitrophenol in 30 mL anhydrous acetone.

  • Deprotonation: Add 15 mmol anhydrous

    
    . Stir at RT for 30 mins (Solution turns bright yellow due to phenoxide formation).
    
  • Alkylation: Add 12 mmol 2-Chloroacetamide .

  • Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 1:1).

  • Workup: Pour mixture into 100 mL ice water. The product precipitates as a pale yellow solid.[1]

  • Purification: Recrystallize from Ethanol/Water.

  • QC Check:

    
    -NMR must show the singlet for 
    
    
    
    at
    
    
    ppm.
Visualization: Synthesis Logic

Synthesis Start 2-Chloro-4-nitrophenol (Toxic Precursor) Inter Phenoxide Intermediate Start->Inter + K2CO3 (Base) Reagent 2-Chloroacetamide Product CNA-Amide (Target) Reagent->Product Inter->Product + Reagent (Reflux)

Caption: Williamson ether synthesis pathway converting the toxic phenol precursor into the stable acetamide target.

Biological Replication Protocols

To replicate findings, you must assess Antimicrobial Potency (MIC) and Cytotoxicity (CC50) .

Experiment A: Antimicrobial Susceptibility (MIC)

Objective: Determine if CNA-Amide retains the anti-bacterial potency of the salicylanilide class. Control: Niclosamide (Positive Control), DMSO (Negative Control).

Protocol:

  • Stock Prep: Dissolve CNA-Amide and Niclosamide in 100% DMSO to 10 mM.

    • Critical Step: Sonicate for 10 mins. Visual clarity is not enough; micro-crystals can skew results.

  • Media: Use Mueller-Hinton Broth (MHB) for S. aureus or 7H9 for M. tuberculosis.

  • Dilution: Create a 2-fold serial dilution in a 96-well clear plate (Range: 64 µg/mL to 0.125 µg/mL).

    • Integrity Check: Final DMSO concentration must be < 1% to prevent solvent toxicity.

  • Inoculation: Add bacteria (

    
     CFU/mL).
    
  • Incubation: 18–24h at 37°C.

  • Readout: Add Resazurin (Alamar Blue). Incubate 2h. Fluorescence read (Ex 560 / Em 590).

Data Interpretation Guide:

  • Success Criteria: CNA-Amide MIC should be in the range of 4–16 µg/mL (often less potent than Niclosamide's 0.25–1 µg/mL).

  • Failure Mode: If MIC > 64 µg/mL, check for precipitation in the well (compound crashed out).

Experiment B: Mammalian Cytotoxicity (Selectivity Index)

Objective: Verify if the "hit" is a specific drug or a general toxin.

Protocol:

  • Cell Line: HepG2 (Liver) or Vero (Kidney).

  • Seeding: 5,000 cells/well in DMEM + 10% FBS. Adhere overnight.

  • Treatment: Add compounds (0.1 – 100 µM) for 48 hours.

  • Readout: MTT or ATP-Glo assay.

Visualization: Screening Workflow

AssayWorkflow cluster_0 Parallel Assays Stock 10mM Stock (DMSO) CNA-Amide vs Niclosamide Dilution Serial Dilution (96-well Plate) Stock->Dilution Bact Bacterial Culture (MHB Media) Dilution->Bact Cell HepG2 Cells (DMEM Media) Dilution->Cell Readout1 Resazurin Assay (MIC Determination) Bact->Readout1 Readout2 MTT Assay (CC50 Determination) Cell->Readout2 Analysis Valid Hit? Readout1->Analysis Selectivity Index (CC50 / MIC) Readout2->Analysis

Caption: Parallel screening workflow to determine the Selectivity Index (SI), ensuring the compound kills pathogens without destroying host cells.

Mechanistic Validation (The "Why")

If CNA-Amide shows activity, you must verify it isn't a "False Positive" caused by membrane disruption.

The "Uncoupling" Check: Niclosamide works by uncoupling oxidative phosphorylation (protonophore). To see if CNA-Amide shares this mechanism:

  • Mitochondrial Membrane Potential Assay: Use JC-1 dye.

  • Expectation:

    • Niclosamide: Rapid loss of red aggregates (depolarization) at < 1 µM.

    • CNA-Amide: If it acts via the same mechanism, it should depolarize mitochondria. If it is inactive here but active in MIC, it suggests a different mechanism of action (likely inhibition of specific bacterial enzymes like Transglutaminase or cell wall synthesis), making it a novel scaffold rather than just a weak Niclosamide clone.

References

  • Biological Activity of Phenoxyacetamides: Zhang, S., et al. (2006). "Crystal structure and biological activity of 2-chloro-N-(4-nitrophenyl)acetamide derivatives." Acta Crystallographica Section E.

  • Antitubercular Activity of Phenoxy Analogues: Wang, Y., et al. (2018). "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents." Molecules, 23(11), 2848.

  • Niclosamide Mechanism (Benchmark): Chen, W., et al. (2018). "Niclosamide: Beyond an antihelminthic drug."[2] Cellular Signalling, 41, 89-96.

  • Chemical Synthesis Standard: Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine. (Standard Organic Chemistry Protocol).

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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